molecular formula C10H11NO6 B1337607 2,3,4-Trimethoxy-6-nitrobenzaldehyde CAS No. 52978-83-3

2,3,4-Trimethoxy-6-nitrobenzaldehyde

Cat. No.: B1337607
CAS No.: 52978-83-3
M. Wt: 241.2 g/mol
InChI Key: BARDBXITMSPPQC-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxy-6-nitrobenzaldehyde (CAS 52978-83-3) is a pale yellow crystalline solid with the molecular formula C10H11NO6 and a molecular weight of 241.20 g/mol . It is characterized by a calculated density of approximately 1.304 g/cm³ and a high boiling point of around 425.1°C at 760 mmHg . This compound serves as a versatile and valuable synthetic intermediate in various research fields. In pharmaceutical research, its distinct structure makes it a key building block for developing new drug molecules, including its investigated role in the synthesis of potential nitric oxide synthase (NOS) inhibitors . It is also employed as a precursor in the dye industry for the production of colorants and in organic synthesis for the creation of complex chemical entities . Furthermore, its aromatic properties render it suitable for applications in the fragrance and food flavoring industries . The electron-rich nature of this benzaldehyde derivative makes it a relevant substrate in synthesis methodology development, such as in studies exploring ultrasound-promoted condensation reactions . This product is intended for research and development purposes only and is not approved for personal use.

Properties

IUPAC Name

2,3,4-trimethoxy-6-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-15-8-4-7(11(13)14)6(5-12)9(16-2)10(8)17-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARDBXITMSPPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)[N+](=O)[O-])C=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40488308
Record name 2,3,4-Trimethoxy-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40488308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52978-83-3
Record name 2,3,4-Trimethoxy-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40488308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4-Trimethoxy-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 2,3,4-Trimethoxy-6-nitrobenzaldehyde. It covers the compound's core properties, synthesis, applications, and analytical characterization, providing field-proven insights and methodologies.

Core Chemical Identity and Properties

This compound is a polysubstituted aromatic aldehyde. The presence of three methoxy groups and a nitro group on the benzaldehyde scaffold makes it a valuable and reactive intermediate in organic synthesis. The electron-withdrawing nature of both the aldehyde and nitro groups significantly influences the reactivity of the aromatic ring.

Table 1: Chemical Identifiers and Physical Properties

Property Value Source(s)
CAS Number 52978-83-3 [1][2][3]
Molecular Formula C₁₀H₁₁NO₆ [1][2]
Molecular Weight 241.20 g/mol [2]
IUPAC Name This compound [2]
Synonyms 6-Nitro-2,3,4-trimethoxybenzaldehyde, Benzaldehyde, 2,3,4-trimethoxy-6-nitro- [2]
InChIKey BARDBXITMSPPQC-UHFFFAOYSA-N [2]
SMILES COC1=C(C(=C(C(=C1)[O-])C=O)OC)OC [2]
Appearance Solid (Specific color and form data not widely available)

| Melting/Boiling Point | Data not available in cited sources. | |

Synthesis Protocol: Nitration of 2,3,4-Trimethoxybenzaldehyde

The most direct route to this compound is through the electrophilic nitration of its precursor, 2,3,4-Trimethoxybenzaldehyde. The methoxy groups are strongly activating, ortho-, para-directing groups, while the aldehyde is a deactivating, meta-directing group. The substitution pattern of the final product is a result of the interplay of these electronic effects.

Causality in Experimental Design

The choice of reagents and conditions is critical for achieving selective mono-nitration and preventing unwanted side reactions or over-nitration.

  • Nitrating Agent : A mixture of nitric acid and a milder acidic solvent like acetic acid is used.[6] This provides a controlled source of the nitronium ion (NO₂⁺) while avoiding the harsh conditions of mixed nitric and sulfuric acids, which could lead to oxidation of the aldehyde or demethylation of the methoxy groups.

  • Temperature Control : The reaction temperature must be kept low (below 20°C).[6] Electrophilic aromatic substitution is an exothermic process, and the starting material is highly activated. Low temperatures are essential to control the reaction rate, enhance regioselectivity, and minimize the formation of byproducts.

Step-by-Step Laboratory Protocol

This protocol is adapted from established methodologies for the nitration of activated aromatic systems.[6]

  • Reaction Setup : In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, prepare a mixture of nitric acid (70 mL) and acetic acid (35 mL). Cool the mixture in an ice bath to below 10°C.

  • Substrate Addition : Slowly add 2,3,4-Trimethoxybenzaldehyde (5.65 grams, 20.7 millimoles) to the cooled acid mixture over a period of 1 hour. It is critical to monitor the internal temperature and ensure it remains below 20°C throughout the addition.[6]

  • Reaction Monitoring : After the addition is complete, allow the mixture to stir for an additional 10 minutes. The reaction progress can be monitored using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate/hexane).

  • Workup and Quenching : Pour the reaction mixture into a beaker containing 350 mL of an ice-water slurry with vigorous stirring. This quenches the reaction and precipitates the crude product.[6]

  • Isolation : The resulting suspension should be kept in a dark environment. Separate the organic layer and extract the aqueous layer with a suitable solvent like chloroform (CHCl₃) or ethyl acetate.[6]

  • Purification : Combine the organic layers and dry over an anhydrous salt such as magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure. The resulting residue can be further purified by precipitation or recrystallization from a solvent like n-hexane to yield the final product, this compound.[6]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 2,3,4-Trimethoxybenzaldehyde C Controlled Addition (Temp < 20°C) A->C B Nitric Acid / Acetic Acid B->C D Ice-Water Quench C->D E Solvent Extraction (e.g., CHCl3) D->E F Drying & Solvent Removal E->F G Precipitation from n-Hexane F->G H Final Product: This compound G->H

Caption: Synthesis workflow for this compound.

Core Applications in Research and Development

This compound is primarily utilized as a chemical intermediate for the synthesis of more complex organic compounds, particularly in the pharmaceutical and dye industries.[7]

Rationale for Use in Medicinal Chemistry

The true value of this molecule lies in the synthetic versatility of its functional groups. The non-nitrated core, 2,3,4-Trimethoxybenzaldehyde, is a known intermediate in the synthesis of Trimetazidine, an anti-anginal drug, highlighting the relevance of this substitution pattern in bioactive molecules.[4][8] The introduction of the nitro group at the 6-position opens up new synthetic possibilities:

  • Precursor to Amines : The nitro group can be readily and selectively reduced to a primary amine (-NH₂). This transformation is fundamental in drug development, as the resulting aniline derivative can be used in a vast number of subsequent reactions (e.g., amide bond formation, sulfonamide synthesis, diazotization) to build complex target molecules.

  • Modulation of Electronic Properties : The strong electron-withdrawing properties of the nitro group can be exploited to influence the reactivity of the aldehyde or to tune the electronic properties of a final drug candidate, which can be critical for receptor binding or pharmacokinetic properties.

  • Building Block for Heterocycles : The ortho-relationship between the aldehyde and the (soon-to-be-amine) group makes this compound an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems, which are privileged structures in medicinal chemistry.

G cluster_transformations Key Chemical Transformations cluster_products Advanced Intermediates & Final Products A 2,3,4-Trimethoxy-6- nitrobenzaldehyde B Reduction of Nitro Group A->B C Aldehyde Chemistry (e.g., Wittig, Condensation) A->C D 6-Amino-2,3,4-trimethoxy- benzaldehyde B->D E Stilbenes, Chalcones, Schiff Bases C->E F Bioactive Target Molecules (e.g., Heterocycles, Drug Analogs) D->F E->F

Caption: Role as a versatile synthetic intermediate in drug discovery.

Analytical Characterization

Confirming the identity and purity of this compound is essential. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed.[2]

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides a definitive fingerprint of the molecule. The expected signals would include:

    • A singlet for the aldehyde proton (-CHO) in the highly deshielded region (typically δ 9.5-10.5 ppm).

    • A singlet for the lone aromatic proton on the ring.

    • Three distinct singlets for the three non-equivalent methoxy groups (-OCH₃), each integrating to 3 protons.

  • Mass Spectrometry : GC-MS analysis can confirm the molecular weight of the compound.[2] The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 241.2 g/mol .

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling aromatic nitro compounds should be strictly followed.[1] Related nitrobenzaldehydes are classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[9]

  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[10]

    • Skin Protection : Wear suitable protective gloves (e.g., nitrile) and a lab coat. Avoid skin contact.[10]

  • Handling : Avoid formation of dust. Wash hands thoroughly after handling.[9]

  • Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:52978-83-3. Retrieved from [Link]

  • LookChem. (n.d.). Cas 52978-83-3, this compound. Retrieved from [Link]

  • ChemWhat. (n.d.). What are the applications and transformations of 2,3,4-Trimethoxybenzaldehyde?. Retrieved from [Link]

  • Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.

Sources

2,3,4-Trimethoxy-6-nitrobenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3,4-Trimethoxy-6-nitrobenzaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic aldehyde, a key organic compound characterized by the presence of a benzaldehyde core functionalized with three methoxy groups and a nitro group. This specific substitution pattern imparts unique chemical reactivity, making it a valuable intermediate in various synthetic pathways. Its structural precursor, 2,3,4-Trimethoxybenzaldehyde, is a significant intermediate in the synthesis of pharmaceutical agents, notably Ca2+ channel blockers.[1][2] The introduction of a nitro group onto this scaffold further expands its synthetic utility, providing a handle for subsequent chemical transformations. This guide offers a comprehensive overview of its molecular characteristics, a detailed protocol for its synthesis, its potential applications in research and drug development, and essential safety guidelines for its handling.

Physicochemical and Structural Properties

This compound's properties are dictated by the interplay of its functional groups. The electron-donating methoxy groups and the electron-withdrawing nitro and aldehyde groups create a complex electronic environment that governs its reactivity.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₆[3][4]
Molecular Weight 241.20 g/mol [3][4]
CAS Number 52978-83-3[3]
IUPAC Name This compound[3]
Appearance Yellowish crystalline powder (inferred from analogs)[5]
Topological Polar Surface Area 90.6 Ų[4]

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// Benzene Ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];

// Double bonds C1 -- C2 [label=""]; C3 -- C4 [label=""]; C5 -- C6 [label=""];

// Single bonds C2 -- C3 [label=""]; C4 -- C5 [label=""]; C6 -- C1 [label=""];

// Substituents // Aldehyde (CHO) at C1 C_CHO [pos="0,2.8!", label="C"]; H_CHO [pos="-0.6,3.6!", label="H"]; O_CHO [pos="0.9,3.6!", label="O"]; C1 -- C_CHO [label=""]; C_CHO -- H_CHO [label=""]; C_CHO -- O_CHO [label="", style=filled, penwidth=2];

// Methoxy (OCH3) at C2 O2 [pos="-2.6,1.5!", label="O"]; C_Me2 [pos="-3.5,0.75!", label="CH₃"]; C2 -- O2 [label=""]; O2 -- C_Me2 [label=""];

// Methoxy (OCH3) at C3 O3 [pos="-2.6,-1.5!", label="O"]; C_Me3 [pos="-3.5,-0.75!", label="CH₃"]; C3 -- O3 [label=""]; O3 -- C_Me3 [label=""];

// Methoxy (OCH3) at C4 O4 [pos="0,-2.8!", label="O"]; C_Me4 [pos="0,-3.8!", label="CH₃"]; C4 -- O4 [label=""]; O4 -- C_Me4 [label=""];

// Nitro (NO2) at C6 N6 [pos="2.6,1.5!", label="N⁺"]; O6a [pos="3.5,0.75!", label="O⁻"]; O6b [pos="3.5,2.25!", label="O"]; C6 -- N6 [label=""]; N6 -- O6a [label=""]; N6 -- O6b [label="", style=filled, penwidth=2]; }

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The primary route for preparing this compound is through the electrophilic aromatic substitution (nitration) of its direct precursor, 2,3,4-Trimethoxybenzaldehyde.[6]

Rationale for Synthetic Strategy

The choice of nitration conditions is critical and demonstrates a key principle of organic synthesis. The benzene ring of the precursor has four substituents with competing directing effects:

  • Methoxy Groups (-OCH₃): These are strongly activating, ortho- and para-directing groups due to resonance electron donation.

  • Aldehyde Group (-CHO): This is a deactivating, meta-directing group due to inductive and resonance electron withdrawal.

The positions on the ring are C1 (aldehyde), C2 (methoxy), C3 (methoxy), C4 (methoxy), C5 (unsubstituted), and C6 (unsubstituted). The powerful activating effects of the three methoxy groups dominate, strongly favoring substitution at the available ortho/para positions. The C6 position is ortho to the C1-aldehyde and the C2-methoxy group, and para to the C3-methoxy group, making it the most electronically enriched and sterically accessible site for nitration. This leads to high regioselectivity for the desired 6-nitro product.

Experimental Protocol: Nitration of 2,3,4-Trimethoxybenzaldehyde

This protocol is adapted from established literature procedures.[6] It is a self-validating system where the successful isolation of the product confirms the predicted regioselectivity of the reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, prepare a cooled mixture of nitric acid (70 mL) and acetic acid (35 mL). Maintain the temperature below 10°C using an ice bath.

  • Substrate Addition: Slowly add 2,3,4-Trimethoxybenzaldehyde (5.65 g, 28.8 mmol) to the acid mixture over a period of 1 hour. It is crucial to control the addition rate to ensure the reaction temperature does not exceed 10°C, minimizing side product formation.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into ice-water to quench the reaction. The aqueous layer is then extracted with a suitable organic solvent, such as chloroform (CHCl₃).

  • Workup: The combined organic layers are dried over an anhydrous salt like magnesium sulfate (MgSO₄).

  • Purification: The solvent is removed under reduced pressure. The resulting residue is purified by precipitation from a non-polar solvent like n-hexane to yield the final product, this compound.[6]

Synthesis_Workflow A Prepare Nitric Acid & Acetic Acid Mixture (Cool to <10°C) B Slowly Add 2,3,4-Trimethoxybenzaldehyde (1 hour, maintain temp) A->B C Stir and Monitor Reaction (via TLC) B->C D Quench Reaction (Pour into ice-water) C->D E Extract with Chloroform D->E F Dry Organic Layer (Anhydrous MgSO₄) E->F G Remove Solvent (Reduced Pressure) F->G H Purify by Precipitation (from n-hexane) G->H I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is primarily a synthetic intermediate. Its value lies in the versatility of its functional groups, which can be selectively transformed to build more complex molecular architectures.

  • Pharmaceutical Synthesis: Nitrobenzaldehydes are crucial precursors for a range of pharmaceuticals, including benzodiazepines and dihydropyridine-type cardiovascular drugs. The title compound serves as a tailored building block for creating novel analogs in these classes, where the trimethoxy substitution pattern can modulate pharmacological properties such as potency, selectivity, and metabolic stability.

  • Derivatization and Scaffolding: The aldehyde group is a gateway to numerous chemical reactions. It can undergo condensation reactions to form chalcones or Schiff bases, which are known to possess a wide array of biological activities.[7][8] Furthermore, the aldehyde can be reduced to an alcohol or oxidized to a carboxylic acid, providing further diversification points.

  • Transformation of the Nitro Group: The nitro group is one of the most versatile functional groups in medicinal chemistry. It can be readily reduced to an amine, which can then be acylated, alkylated, or used in cyclization reactions to build heterocyclic systems common in drug molecules.

  • Dyes and Materials Science: Nitroaromatic compounds are foundational in the dye industry. While specific applications for this compound are not widely documented, its chromophoric nature suggests potential utility in the development of specialty dyes or functional materials.

Applications cluster_transforms Chemical Transformations cluster_apps Potential Applications Core 2,3,4-Trimethoxy- 6-nitrobenzaldehyde T1 Reduction of Nitro Group (-> Amine) Core->T1 T2 Condensation of Aldehyde (-> Schiff Bases, Chalcones) Core->T2 T3 Reduction of Aldehyde (-> Alcohol) Core->T3 T4 Oxidation of Aldehyde (-> Carboxylic Acid) Core->T4 A3 Specialty Dyes Core->A3 A1 Pharmaceutical Analogs (Benzodiazepines, etc.) T1->A1 A2 Bioactive Heterocycles T1->A2 T2->A1 A4 Medicinal Chemistry Scaffolds T2->A4 T3->A1 T4->A1

Caption: Potential synthetic transformations and applications of the title compound.

Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not widely available, its hazard profile can be reliably inferred from structurally similar nitrobenzaldehydes.[4] Standard laboratory precautions for handling potentially hazardous aromatic nitro compounds are mandatory.

Table 2: GHS Hazard Classification (Inferred from Analogs)

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.
Skin Irritation Category 2H315: Causes skin irritation.[9]
Eye Irritation Category 2AH319: Causes serious eye irritation.[9]
Specific target organ toxicity — single exposure Category 3H335: May cause respiratory irritation.[9]

Recommended Handling Protocols:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]

  • Handling: Avoid contact with skin, eyes, and clothing.[11] Avoid generating dust. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[11]

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis. Its well-defined synthesis from a readily available precursor, combined with the versatile reactivity of its aldehyde and nitro functional groups, makes it a valuable tool for researchers in medicinal chemistry and materials science. Adherence to strict safety protocols is essential when handling this compound due to the hazards associated with the nitroaromatic class. Future research will likely continue to explore its utility in the creation of novel, complex molecules with tailored biological or physical properties.

References

  • CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google P
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - CiteSeerX. (URL: [Link])

  • 3-Nitrobenzaldehyde - Wikipedia. (URL: [Link])

  • This compound | C10H11NO6 | CID 12320031 - PubChem. (URL: [Link])

  • Synthesis Characterization and Biological Application of 2,3,4-Trimethoxy Benzaldehyde Semicarbazone Co(II) Metal Ions. - ResearchGate. (URL: [Link])

  • What are the applications and transformations of 2,3,4-Trimethoxybenzaldehyde? - FAQ. (URL: [Link])

  • RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde - Google P
  • Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups - Beilstein Journals. (URL: [Link])

  • Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones - ResearchGate. (URL: [Link])

Sources

A Guide to the Spectral Analysis of 2,3,4-Trimethoxy-6-nitrobenzaldehyde: Interpretation and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Complex Benzaldehyde Derivative

In the landscape of pharmaceutical synthesis and materials science, substituted benzaldehydes are fundamental building blocks. 2,3,4-Trimethoxy-6-nitrobenzaldehyde (C₁₀H₁₁NO₆, M.W. 241.20 g/mol ) is a compound of significant interest due to its dense functionalization, which offers numerous avenues for synthetic elaboration.[1] The presence of three electron-donating methoxy groups and two powerful electron-withdrawing groups—the nitro and aldehyde moieties—on a single aromatic ring creates a unique electronic and structural environment. This complexity necessitates a rigorous and multi-faceted analytical approach to confirm its identity, purity, and structure.

This technical guide provides an in-depth analysis of the expected spectral data for this compound. While a complete, publicly available experimental dataset for this specific molecule is not consolidated in a single source, this document, grounded in the principles of spectroscopic interpretation and comparative data from analogous structures, serves as an expert guide for researchers. We will dissect the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the spectral output.

Molecular Structure and Key Analytical Features

The strategic placement of substituents on the benzene ring is paramount to its reactivity and, consequently, its spectral signature. The aldehyde at C1 and the nitro group at C6 are ortho to each other, a relationship that induces significant steric and electronic effects. The three adjacent methoxy groups at C2, C3, and C4 create an electron-rich region on one side of the ring, contrasting sharply with the electron-deficient side.

molecule_structure cluster_ring cluster_subst C1 C C2 C C1->C2 C1->C2 CHO_C C C1->CHO_C C3 C C2->C3 O2 O C2->O2 C4 C C3->C4 C3->C4 O3 O C3->O3 C5 C C4->C5 O4 O C4->O4 C6 C C5->C6 C5->C6 H5 H C5->H5 C6->C1 N6 N⁺ C6->N6 CHO_H H CHO_C->CHO_H CHO_O O CHO_C->CHO_O CH3_2 CH₃ O2->CH3_2 CH3_3 CH₃ O3->CH3_3 CH3_4 CH₃ O4->CH3_4 O6a O⁻ N6->O6a O6b O⁻ N6->O6b

Caption: Molecular structure of this compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound, Electron Ionization (EI) would be a standard method for analysis.

Expected Data:

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 241, corresponding to the molecular weight of the compound (C₁₀H₁₁NO₆).[1] The presence of the stable aromatic ring generally ensures that the molecular ion is observable.

  • Isotope Peak (M+1): An M+1 peak at m/z = 242, with an intensity of approximately 11.2% relative to the M⁺ peak, would be expected due to the natural abundance of ¹³C.

Fragmentation Analysis: The fragmentation pattern provides a structural fingerprint. The high-energy EI process induces bond cleavages, and the resulting fragments are diagnostic. The most probable fragmentation pathways are governed by the formation of stable carbocations and neutral losses.

  • Loss of H radical (M-1): Aldehydes commonly exhibit a peak at M-1 due to the loss of the aldehydic hydrogen, forming a stable acylium ion. Expect a fragment at m/z = 240.

  • Loss of CHO (M-29): The loss of the entire formyl group is another characteristic fragmentation of benzaldehydes, leading to a fragment at m/z = 212.[2]

  • Loss of NO₂ (M-46): The nitro group can be lost as a neutral NO₂ radical, which would yield a significant peak at m/z = 195.

  • Loss of Methoxy Group Radicals (M-31): Cleavage of the ether linkage can result in the loss of a methoxy radical (·OCH₃), leading to a fragment at m/z = 210. Subsequent losses of neutral molecules like CO are also possible.

m/z Value Proposed Fragment Causality
241[C₁₀H₁₁NO₆]⁺Molecular Ion (M⁺)
240[M-H]⁺Loss of aldehydic hydrogen, forming a stable acylium ion.
212[M-CHO]⁺Loss of the formyl radical, a common pathway for benzaldehydes.[2]
195[M-NO₂]⁺Loss of the nitro radical, driven by the cleavage of the C-N bond.
180[M-NO₂-CH₃]⁺Subsequent loss of a methyl radical from the m/z 195 fragment.

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M [label="[C₁₀H₁₁NO₆]⁺\nm/z = 241", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_H [label="[M-H]⁺\nm/z = 240"]; M_minus_CHO [label="[M-CHO]⁺\nm/z = 212"]; M_minus_NO2 [label="[M-NO₂]⁺\nm/z = 195"]; M_minus_NO2_CH3 [label="[M-NO₂-CH₃]⁺\nm/z = 180", fillcolor="#EA4335", fontcolor="#FFFFFF"];

M -> M_minus_H [label="- ·H"]; M -> M_minus_CHO [label="- ·CHO"]; M -> M_minus_NO2 [label="- ·NO₂"]; M_minus_NO2 -> M_minus_NO2_CH3 [label="- ·CH₃"]; }

Caption: Proposed key fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an indispensable tool for identifying the functional groups within a molecule. The spectrum of this compound will be dominated by absorptions from the aldehyde, nitro, methoxy, and aromatic moieties. The analysis below is based on established correlation tables and data from related nitrobenzaldehyde compounds.

Expected Vibrational Modes:

  • C-H Stretch (Aldehyde): Two weak but sharp bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹. The latter is particularly diagnostic for aldehydes.

  • C=O Stretch (Aldehyde): A very strong, sharp absorption is predicted in the range of 1690-1710 cm⁻¹. For comparison, 2-nitrobenzaldehyde shows this peak at ~1698 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).

  • N-O Stretch (Nitro Group): The nitro group will produce two strong absorptions: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹. These are highly characteristic and confirm the presence of the -NO₂ group.

  • C=C Stretch (Aromatic): Several medium to weak bands will appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

  • C-O Stretch (Methoxy): Strong absorptions corresponding to the aryl-alkyl ether linkages are expected. An asymmetric C-O-C stretch will appear around 1250-1280 cm⁻¹, and a symmetric stretch will be found near 1020-1050 cm⁻¹.

  • C-H Bending (Aromatic): The substitution pattern leaves only one aromatic C-H bond. A C-H out-of-plane bending vibration is expected in the 800-880 cm⁻¹ region.

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Intensity
~2850, ~2750C-H StretchAldehyde (-CHO)Weak to Medium
1690 - 1710C=O StretchAldehyde (-CHO)Strong, Sharp
1520 - 1560Asymmetric N-O StretchNitro (-NO₂)Strong
1450 - 1600C=C StretchAromatic RingMedium to Weak
1340 - 1370Symmetric N-O StretchNitro (-NO₂)Strong
1250 - 1280Asymmetric C-O-C StretchMethoxy (-OCH₃)Strong
1020 - 1050Symmetric C-O-C StretchMethoxy (-OCH₃)Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of every proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to be relatively simple but highly informative. The key is understanding the powerful deshielding (downfield shift) effect of the ortho-nitro and aldehyde groups.

  • Aldehyde Proton (-CHO): This proton is highly deshielded by the carbonyl group's anisotropy and its direct attachment to the electron-poor ring. A sharp singlet is expected far downfield, likely in the range of δ 10.0 - 10.5 ppm .

  • Aromatic Proton (Ar-H): There is only one proton on the aromatic ring, at the C5 position. It is situated between two electron-withdrawing groups (meta to the aldehyde and ortho to the nitro group), which will deshield it significantly. A singlet is expected around δ 7.8 - 8.2 ppm .

  • Methoxy Protons (-OCH₃): Three distinct singlets are expected, each integrating to 3 protons. Their chemical shifts will be influenced by their position relative to the other substituents.

    • The C4-OCH₃, being para to the aldehyde, will be the least affected by the ortho/para directing effects of the electron-withdrawing groups and should appear around δ 3.9 - 4.0 ppm .

    • The C2-OCH₃ is ortho to both the aldehyde and nitro groups, subjecting it to strong steric and electronic effects. This could shift it slightly differently from the others, perhaps around δ 3.95 - 4.1 ppm .

    • The C3-OCH₃ is meta to the major withdrawing groups and will likely be in a similar region, around δ 3.9 - 4.0 ppm . The exact assignment would require 2D NMR techniques like NOESY.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 10 distinct signals, one for each carbon atom in the unique electronic environment.

  • Carbonyl Carbon (-CHO): The aldehyde carbon is the most deshielded and will appear significantly downfield, predicted in the range of δ 188 - 192 ppm .

  • Aromatic Carbons (C-O): The carbons attached to the methoxy groups (C2, C3, C4) will be shifted downfield due to the oxygen attachment, typically appearing between δ 140 - 160 ppm .

  • Aromatic Carbons (C-NO₂ and C-CHO): The carbons directly bonded to the electron-withdrawing groups (C1 and C6) will also be in the aromatic region, with their exact shifts influenced by the combination of substituents. C6 (bearing the nitro group) is expected around δ 145-155 ppm , while C1 (bearing the aldehyde) would be around δ 125-135 ppm .

  • Aromatic Carbon (C-H): The single protonated carbon, C5, is expected to appear in the range of δ 115 - 125 ppm .

  • Methoxy Carbons (-OCH₃): The three methoxy carbons will appear as sharp signals in the upfield region, typically between δ 56 - 63 ppm . Their slightly different electronic environments may make them distinguishable.

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reliable spectral data is paramount. The following workflow represents a robust, self-validating system for the characterization of a synthesized compound like this compound.

workflow cluster_prep Sample Preparation & Purity cluster_analysis Spectroscopic Analysis cluster_validation Data Validation & Finalization A Synthesized Product B Purification (Crystallization/Chromatography) A->B C Purity Check (TLC/LC-MS) B->C D Mass Spectrometry (EI-MS) Confirm MW = 241 C->D E IR Spectroscopy Confirm Functional Groups (CHO, NO₂, OCH₃) D->E MW Confirmed F ¹H & ¹³C NMR Spectroscopy Confirm C-H Framework E->F Groups Confirmed G Correlate All Spectra (MS+IR+NMR) F->G Framework Confirmed H Structure Confirmed G->H

Caption: A validated workflow for spectroscopic characterization.

Methodology Details:

  • Sample Preparation: Ensure the sample is of high purity (>98%), typically achieved through recrystallization or column chromatography. Residual solvents or starting materials will confound spectral analysis.

  • NMR Spectroscopy:

    • Dissolve ~5-10 mg of the pure sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

    • Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} decoupled spectrum.

    • Self-Validation: If assignments are ambiguous, perform 2D NMR experiments (COSY, HSQC, HMBC) to definitively establish C-H and C-C correlations.

  • IR Spectroscopy:

    • For a solid sample, use an Attenuated Total Reflectance (ATR) accessory for rapid, high-quality data. Alternatively, prepare a KBr pellet.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Self-Validation: The presence of all key functional group absorptions (C=O, NO₂, C-O) must be confirmed against established correlation charts.

  • Mass Spectrometry:

    • Introduce the sample into the mass spectrometer via a suitable method (e.g., direct insertion probe for solids or via GC for volatile compounds).

    • Use Electron Ionization (EI) at 70 eV to generate a reproducible fragmentation pattern.

    • Self-Validation: The observed molecular ion must match the calculated molecular weight of the proposed structure (241.0586 Da for the exact mass). The fragmentation pattern should be consistent with established chemical principles for the functional groups present.

By cross-correlating the data from these three orthogonal techniques, a scientist can achieve unambiguous confirmation of the structure and purity of this compound, ensuring the integrity of their research and development efforts.

References

  • Kalaichelvan, S., Sundaraganesan, N., & Dominic Joshua, B. (2008). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Chemistry, 47A, 1632-1641. [Link]

  • Mary, Y. S., & Arrivu, J. J. (2012). FTIR, FT-Raman spectra and DFT analysis of m-nitrobenzaldehyde oxime. Indian Journal of Pure & Applied Physics, 50, 623-631. [Link]

  • Patel, K. D., & Naik, H. B. (2020). Structural and Analytical Studies of o-, and p-substituted nitro benzaldehyde derivatives of Benzilmonoximethiocarbohydrazide. Journal of Emerging Technologies and Innovative Research, 7(9). [Link]

  • Yildiz, M., et al. (2018). FTIR spectra of (a) 4-nitrobenzaldehyde, (b) TNPP, (c) TAPP, (d) Por-Sa, (e) Por-Hy, and (f) Por-BZ. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12320031, this compound. PubChem. [Link]

  • Arrivu, J. J., & Mary, Y. S. (2012). FTIR, FT-Raman spectra and DFT analysis of m-nitrobenzaldehyde oxime. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Indira Gandhi National Open University. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Wiley-VCH GmbH. (n.d.). SpectraBase. [Link]

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A Technical Guide to 2,3,4-Trimethoxy-6-nitrobenzaldehyde: Synthesis, Properties, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 2,3,4-Trimethoxy-6-nitrobenzaldehyde, a polysubstituted aromatic aldehyde of interest in medicinal and synthetic chemistry. Due to the limited availability of direct experimental literature on this specific molecule, this guide synthesizes information from foundational organic chemistry principles and data on analogous compounds. It presents a plausible, detailed two-step synthetic pathway starting from 1,2,3-trimethoxybenzene, outlines its key physicochemical properties, provides a predicted spectroscopic profile for characterization, and explores its chemical reactivity and potential applications as a versatile intermediate in drug development and complex molecule synthesis. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Molecular Identity and Physicochemical Properties

This compound is a derivative of benzaldehyde featuring a highly substituted aromatic ring. The molecule's functionality is defined by an electrophilic aldehyde group, a strongly electron-withdrawing nitro group, and three electron-donating methoxy groups. This unique combination of substituents creates a distinct electronic environment that governs its reactivity and potential applications.

The molecular structure consists of a benzene ring substituted at position 1 with an aldehyde group, at positions 2, 3, and 4 with methoxy groups, and at position 6 with a nitro group.

Synthesis_Workflow Start 1,2,3-Trimethoxybenzene (Starting Material) Step1 Step 1: Vilsmeier-Haack Reaction Reagents: POCl₃, DMF Conditions: 80-85°C Start->Step1 Intermediate 2,3,4-Trimethoxybenzaldehyde (Intermediate) Step1->Intermediate Step2 Step 2: Electrophilic Nitration Reagents: HNO₃, H₂SO₄ Conditions: 0-5°C Intermediate->Step2 Product This compound (Final Product) Step2->Product Purification Purification (Recrystallization or Column Chromatography) Product->Purification

Figure 2: Proposed two-step synthesis workflow.
Step 1: Synthesis of 2,3,4-Trimethoxybenzaldehyde

The precursor, 2,3,4-trimethoxybenzaldehyde, is synthesized from 1,2,3-trimethoxybenzene via the Vilsmeier-Haack reaction. This reaction is a reliable method for formylating electron-rich aromatic rings.

  • Causality: 1,2,3-trimethoxybenzene is highly activated towards electrophilic substitution due to the three electron-donating methoxy groups. The Vilsmeier reagent (chloromethyleniminium ion), formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as a mild electrophile, leading to formylation. A Russian patent describes this specific transformation with high yield and purity. [1] Experimental Protocol:

  • To a reaction vessel maintained at 5°C, slowly add phosphorus oxychloride (1.8 eq) to dimethylformamide (2.0 eq). Stir until the Vilsmeier reagent forms.

  • Add 1,2,3-trimethoxybenzene (1.0 eq) to the mixture, ensuring the temperature does not exceed 20°C. [1]3. Heat the reaction mixture to 80-85°C and maintain for 6-8 hours. [1]4. After cooling, the reaction is quenched by carefully pouring the mixture into ice water.

  • The product can be isolated by extraction with an organic solvent (e.g., toluene), followed by washing the organic layer with aqueous alkali and brine. [1]6. Evaporation of the solvent followed by crystallization from an aliphatic solvent yields 2,3,4-trimethoxybenzaldehyde as a white crystalline powder. [1][2]

Step 2: Nitration of 2,3,4-Trimethoxybenzaldehyde

The final product is obtained by the electrophilic aromatic substitution (nitration) of the intermediate. The regioselectivity is dictated by the directing effects of the existing substituents.

  • Causality: The three methoxy groups are strong activating, ortho, para-directors, while the aldehyde group is a deactivating, meta-director. The C6 position is ortho to the C2-methoxy group and para to the C3-methoxy group, making it highly activated. The C5 position is sterically hindered and only ortho to the C4-methoxy group. Therefore, the nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, will preferentially substitute at the electronically enriched and accessible C6 position. [3][4]Careful temperature control is crucial to prevent over-nitration or oxidation of the aldehyde.

Proposed Experimental Protocol:

  • Dissolve 2,3,4-trimethoxybenzaldehyde (1.0 eq) in concentrated sulfuric acid at 0°C in a flask equipped with a dropping funnel and mechanical stirrer.

  • Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid in a separate vessel, pre-chilled to 0°C.

  • Add the nitrating mixture dropwise to the aldehyde solution, maintaining the reaction temperature between 0-5°C.

  • After the addition is complete, stir the mixture at low temperature for 1-2 hours until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until neutral, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Predicted Spectroscopic Profile

No published spectra for this compound are available. The following profile is predicted based on the analysis of its functional groups and data from analogous structures. [5][6]This data is crucial for the structural confirmation and purity assessment of the synthesized compound.

Technique Predicted Observations
¹H NMR δ ~10.2 ppm (s, 1H): Aldehyde proton (-CHO).δ ~7.5 ppm (s, 1H): Aromatic proton at C5.δ ~4.0 ppm (s, 3H): Methoxy protons.δ ~3.9 ppm (s, 3H): Methoxy protons.δ ~3.8 ppm (s, 3H): Methoxy protons.
¹³C NMR δ ~188-190 ppm: Aldehyde carbonyl carbon.δ ~150-160 ppm: Aromatic carbons attached to methoxy groups (C2, C3, C4).δ ~140-145 ppm: Aromatic carbon attached to the nitro group (C6).δ ~120-125 ppm: Quaternary aromatic carbon (C1).δ ~105-110 ppm: Aromatic C-H carbon (C5).δ ~56-62 ppm: Methoxy carbons (-OCH₃).
FT-IR (cm⁻¹) ~3100-3000: Aromatic C-H stretch.~2950-2850: Aliphatic C-H stretch (methoxy).~1700-1680: Strong C=O stretch (aromatic aldehyde).~1600, ~1480: C=C aromatic ring stretches.~1530 & ~1350: Strong asymmetric and symmetric N-O stretches (nitro group).~1280-1200: Ar-O stretch (methoxy).
Mass Spec (EI) [M]⁺ at m/z 241: Molecular ion.Key Fragments: m/z 224 ([M-OH]⁺), 212 ([M-CHO]⁺), 196 ([M-NO₂]⁺).

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the reactivity of its two primary functional groups—the aldehyde and the nitro group—and the electron-deficient nature of the aromatic ring.

Reactions of the Aldehyde Group

The aldehyde functionality is a gateway for numerous carbon-carbon and carbon-nitrogen bond-forming reactions, making it a valuable handle for molecular elaboration.

  • Condensation Reactions: It can readily undergo Knoevenagel and Aldol condensations with active methylene compounds and enolates, respectively, to form α,β-unsaturated systems. [7]* Wittig Reaction: Reaction with phosphorus ylides provides a route to stilbene and other vinyl derivatives, which are common scaffolds in pharmaceutical agents. [7]* Reductive Amination: A two-step or one-pot reaction involving condensation with a primary or secondary amine followed by reduction (e.g., with NaBH₃CN) yields substituted benzylamines.

  • Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol, providing further synthetic diversification.

Reactions of the Nitro Group

The nitro group is one of the most versatile functional groups in medicinal chemistry, primarily due to its ability to be transformed into other functionalities.

  • Reduction to Amine: The most significant reaction is its reduction to an aniline derivative. [3]This can be achieved using various methods, such as catalytic hydrogenation (H₂, Pd/C) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl). [7]The resulting 6-amino-2,3,4-trimethoxybenzaldehyde is a valuable precursor for synthesizing heterocyclic compounds like quinolines, quinolones, and benzodiazepines. [8]* Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro and aldehyde groups makes the aromatic ring highly electron-deficient. This facilitates nucleophilic aromatic substitution of hydrogen (SNAr-H), where a strong nucleophile can displace the hydrogen at the C5 position. [9][10]

Applications in Drug Discovery

Polysubstituted benzaldehydes are crucial building blocks in the synthesis of biologically active molecules. [11]Based on its structure, this compound is a promising starting material for:

  • Scaffold Synthesis: Its derivatives can be used to construct complex molecular scaffolds for screening in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. [8][11]* Fine Chemicals: It can serve as an intermediate in the production of dyes, pigments, and other fine chemicals where a highly functionalized aromatic core is required. [11]

Safety and Handling

Aromatic nitro compounds should be handled with care, as they can be toxic and are often thermally sensitive. [3]* General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Stability: While not explicitly known to be explosive, aromatic compounds with multiple nitro groups can be energetic. [3]Avoid heating the solid material excessively or subjecting it to shock.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing and reducing agents.

Conclusion

This compound represents a highly functionalized and synthetically versatile chemical intermediate. While direct experimental data is limited, a logical and high-yielding synthetic pathway can be proposed based on established organic reactions. Its rich chemical functionality, particularly the reactive aldehyde and reducible nitro groups, positions it as a valuable building block for constructing complex molecular architectures relevant to the pharmaceutical and fine chemical industries. The predictive spectroscopic data provided herein offers a foundation for its unambiguous characterization by researchers and scientists.

References

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The Synthetic Utility of 2,3,4-Trimethoxy-6-nitrobenzaldehyde: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2,3,4-trimethoxy-6-nitrobenzaldehyde, a key aromatic intermediate in modern organic synthesis. We will delve into its synthesis, core reactivity, and pivotal applications, with a particular focus on its role in the construction of heterocyclic scaffolds prevalent in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural outlines but also a deeper understanding of the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy. All protocols and mechanistic discussions are substantiated with authoritative references, providing a self-validating framework for practical application.

Introduction: Unveiling a Versatile Building Block

This compound is a polysubstituted aromatic aldehyde characterized by the presence of three electron-donating methoxy groups and two electron-withdrawing groups: a nitro functionality and an aldehyde. This unique electronic and steric arrangement makes it a highly valuable precursor for the synthesis of complex molecules, particularly nitrogen-containing heterocycles.[1][2] Its primary utility lies in its capacity to undergo reductive cyclization, a powerful transformation that paves the way for the construction of quinazoline and quinazolinone cores. These scaffolds are central to the structure of numerous biologically active compounds, including kinase inhibitors used in oncology.[3]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 52978-83-3
Molecular Formula C₁₀H₁₁NO₆
Molecular Weight 241.20 g/mol
Appearance Pale yellow to white solid
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Synthesis of this compound

The most common and direct route to this compound involves the nitration of its precursor, 2,3,4-trimethoxybenzaldehyde. The electron-rich nature of the trimethoxy-substituted benzene ring makes it highly susceptible to electrophilic aromatic substitution.

Causality in Experimental Design: The Nitration Reaction

The choice of nitrating agent and reaction conditions is critical to achieve selective mono-nitration at the C6 position, which is activated by the ortho- and para-directing methoxy groups and sterically accessible. A mixture of nitric acid and acetic acid is a commonly employed nitrating system for activated aromatic rings, offering a controlled reaction profile.[4] The temperature must be carefully maintained below 20°C to prevent over-nitration and the formation of unwanted byproducts.

Detailed Experimental Protocol: Nitration of 2,3,4-Trimethoxybenzaldehyde[4]

Materials:

  • 2,3,4-Trimethoxybenzaldehyde

  • Nitric acid (70%)

  • Acetic acid

  • Ice

  • Water

  • Chloroform (CHCl₃)

  • Magnesium sulfate (MgSO₄)

  • n-Hexane

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, a mixture of nitric acid (70 mL) and acetic acid (35 mL) is prepared and cooled in an ice bath.

  • 2,3,4-Trimethoxybenzaldehyde (5.65 g, 20.7 mmol) is added slowly to the cooled acid mixture over a period of 1 hour, ensuring the internal temperature does not exceed 20°C.

  • After the addition is complete, the reaction mixture is stirred for an additional 10 minutes.

  • The reaction mixture is then poured into a beaker containing 350 mL of an ice-water slurry with vigorous stirring.

  • The resulting suspension is kept in a dark environment. The organic layer is separated, and the aqueous layer is extracted with chloroform.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The residue is precipitated from n-hexane to yield this compound as a solid.

Core Application: The Gateway to Quinazolines and Quinazolinones

The synthetic prowess of this compound is most profoundly demonstrated in its conversion to quinazoline and quinazolinone derivatives. This transformation hinges on a tandem reaction sequence: the reduction of the nitro group to an amine, followed by cyclization with a suitable C1 or N1 source.

The Mechanism of Reductive Cyclization

The cornerstone of this application is the reductive cyclization of the ortho-nitrobenzaldehyde functionality. The process is initiated by the reduction of the nitro group to an amino group, generating a transient ortho-aminobenzaldehyde. This intermediate then undergoes condensation with a cyclizing agent, such as formamide, to construct the pyrimidine ring of the quinazoline or quinazolinone core.[5]

Reductive_Cyclization

One-Pot Reductive Cyclization to 5,6,7-Trimethoxyquinazolin-4(3H)-one

A highly efficient approach to the quinazolinone core is a one-pot reductive cyclization. This strategy obviates the need to isolate the often-unstable ortho-aminobenzaldehyde intermediate. While a specific protocol for this compound is not explicitly detailed in a single source, a general and robust procedure for the reductive cyclization of ortho-nitroaromatics using formamide and a reducing agent can be adapted.[5][6] Formamide serves a dual role as a solvent and a cyclizing agent.

Detailed Experimental Protocol (Adapted from General Procedures)[5]

Materials:

  • This compound

  • Iron powder (Fe)

  • Formic acid

  • Ammonium chloride (NH₄Cl)

  • Isopropanol

Procedure:

  • To a solution of this compound in a 1:1 mixture of formic acid and isopropanol, add iron powder (10 equivalents) and ammonium chloride (10 equivalents).

  • Heat the reaction mixture to 80°C and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the iron salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 5,6,7-trimethoxyquinazolin-4(3H)-one, which can be further purified by recrystallization or column chromatography.

Table 2: Comparison of Reducing Agents for Nitro Group Reduction

Reducing AgentAdvantagesDisadvantages
Fe/Acid Inexpensive, effective.[6]Requires acidic conditions, generates iron sludge.
Sodium Dithionite (Na₂S₂O₄) Mild, effective for one-pot syntheses.[1]Can also act as an oxidant in the final step.[1]
Catalytic Hydrogenation (e.g., Pd/C) Clean, high-yielding.Requires specialized equipment (hydrogenator), catalyst can be expensive.

Application in Drug Development: Synthesis of Gefitinib Intermediates

The quinazoline scaffold is a cornerstone in the design of kinase inhibitors. A prominent example is Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[7] While multiple synthetic routes to Gefitinib exist, a plausible and efficient pathway can be envisioned starting from this compound.

Synthetic Pathway to a Key Gefitinib Intermediate

The synthesis of a key precursor to Gefitinib, 4-(3-chloro-4-fluoroanilino)-5,6,7-trimethoxyquinazoline, can be achieved in a three-step sequence from this compound.

Gefitinib_Intermediate_Synthesis

Step-by-Step Synthesis of the Gefitinib Intermediate

Step 1: Synthesis of 5,6,7-Trimethoxyquinazolin-4(3H)-one This step is carried out as described in Section 3.3.

Step 2: Chlorination to 4-Chloro-5,6,7-trimethoxyquinazoline The hydroxyl group at the 4-position of the quinazolinone is converted to a chloride, a good leaving group for subsequent nucleophilic aromatic substitution. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly used for this transformation.[8]

Detailed Experimental Protocol (Adapted from a similar system): [8]

  • To 5,6,7-trimethoxyquinazolin-4(3H)-one, add an excess of thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for several hours.

  • After cooling, the excess thionyl chloride is removed under reduced pressure.

  • The residue is azeotroped with toluene to remove any remaining traces of thionyl chloride.

  • The crude 4-chloro-5,6,7-trimethoxyquinazoline is then taken to the next step, often without further purification.

Step 3: Nucleophilic Aromatic Substitution with 3-Chloro-4-fluoroaniline The final step in forming the key intermediate involves the reaction of the 4-chloroquinazoline with 3-chloro-4-fluoroaniline.[9]

Detailed Experimental Protocol (Adapted from a similar system): [9]

  • 4-Chloro-5,6,7-trimethoxyquinazoline and 3-chloro-4-fluoroaniline are dissolved in a suitable solvent, such as isopropanol.

  • The mixture is heated to reflux. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution.

  • The solid is collected by filtration and washed with a cold solvent to afford the desired 4-(3-chloro-4-fluoroanilino)-5,6,7-trimethoxyquinazoline.

Conclusion

This compound is a strategically important intermediate in organic synthesis, offering a reliable and efficient entry point to the quinazoline and quinazolinone ring systems. Its synthesis via the nitration of 2,3,4-trimethoxybenzaldehyde is straightforward, and its subsequent reductive cyclization provides a robust method for constructing these valuable heterocyclic cores. The application of this chemistry in the synthesis of key intermediates for targeted cancer therapies like Gefitinib underscores its significance in modern drug discovery and development. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

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An In-Depth Technical Guide to 2,3,4-Trimethoxy-6-nitrobenzaldehyde as a Photolabile Protecting Group Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Spatiotemporal Control in Modern Chemistry and Biology

In the intricate landscapes of drug development, cellular biology, and materials science, the ability to command chemical reactions with precision in both time and space is not merely an advantage; it is a fundamental necessity. Photolabile protecting groups (PPGs), colloquially known as "caging" groups, have emerged as indispensable tools in this pursuit.[1] These molecular scaffolds temporarily mask the reactivity of a functional group, rendering a molecule inert until a pulse of light triggers its release. This optical activation provides an unparalleled level of control, allowing researchers to initiate biological processes or synthetic transformations at a desired moment and location.[2][3]

Among the pantheon of PPGs, the ortho-nitrobenzyl (oNB) scaffold is a cornerstone, valued for its well-established and predictable photochemical behavior.[1][4] This guide delves into a specific, yet highly promising, derivative within this class: 2,3,4-Trimethoxy-6-nitrobenzaldehyde . The strategic placement of three electron-donating methoxy groups on the aromatic ring is anticipated to modulate its photophysical properties, offering distinct advantages for researchers and drug development professionals. This document serves as a comprehensive technical resource, elucidating the synthesis, mechanistic underpinnings, and practical application of this versatile photolabile protecting group precursor.

Core Principles: The Photochemistry of ortho-Nitrobenzyl Groups

The efficacy of this compound as a PPG precursor is rooted in the fundamental photochemistry of the o-nitrobenzyl group. The process is initiated by the absorption of a photon, typically in the UV-A range, which excites the nitro group.[1] This leads to an intramolecular hydrogen atom transfer from the benzylic carbon to one of the oxygen atoms of the nitro group, a process characteristic of a Norrish Type II reaction.[1] This rearrangement forms a transient aci-nitro intermediate, which then undergoes a series of electronic and atomic rearrangements, culminating in the cleavage of the bond to the protected functional group and the formation of a 2-nitrosobenzaldehyde byproduct.[2]

The substitution pattern on the aromatic ring significantly influences the key performance metrics of oNB-based PPGs, namely their absorption wavelength (λmax), molar extinction coefficient (ε), and the quantum yield of photolysis (Φu). The overall uncaging efficiency of a PPG is often considered as the product of ε and Φu.[3][5]

Synthesis of the Precursor: this compound

The journey to utilizing this PPG begins with its synthesis. A plausible and efficient pathway involves the nitration of the readily available 2,3,4-trimethoxybenzaldehyde.

Experimental Protocol: Nitration of 2,3,4-Trimethoxybenzaldehyde

This protocol is adapted from established methods for the nitration of substituted benzaldehydes.[6][7]

Materials:

  • 2,3,4-Trimethoxybenzaldehyde

  • Concentrated Nitric Acid (70%)

  • Acetic Acid

  • Ice

  • Water

  • Chloroform

  • Magnesium Sulfate (anhydrous)

  • n-Hexane

Procedure:

  • In a flask equipped with a magnetic stirrer and maintained in an ice bath, prepare a mixture of nitric acid (70 mL) and acetic acid (35 mL).

  • Slowly add 2,3,4-Trimethoxybenzaldehyde (5.65 g, 20.7 mmol) to the acid mixture over a period of 1 hour, ensuring the reaction temperature does not exceed 20°C.[6]

  • After the addition is complete, stir the mixture for an additional 10 minutes.[6]

  • Pour the reaction mixture into a vigorously stirred mixture of ice and water (350 mL).[6]

  • Allow the resulting suspension to stand in a dark environment to facilitate the separation of the organic layer.[6]

  • Extract the aqueous layer with chloroform.[6]

  • Combine the organic layers and dry over anhydrous magnesium sulfate.[6]

  • Remove the solvent under reduced pressure.[6]

  • Precipitate the crude product from n-hexane to yield this compound.[6]

Expected Outcome:

The product is expected to be a yellow solid. The yield and purity should be assessed by standard analytical techniques such as NMR and mass spectrometry.

Activation for Protection Reactions: Synthesis of 2,3,4-Trimethoxy-6-nitrobenzyl Bromide

To protect functional groups such as alcohols, amines, and carboxylic acids, the aldehyde must first be converted to a more reactive benzylic halide, typically the bromide. This is achieved through a two-step reduction-bromination sequence.

Experimental Protocol: Reduction and Bromination

This protocol is based on standard procedures for the synthesis of nitrobenzyl bromides.[8][9]

Step 1: Reduction to 2,3,4-Trimethoxy-6-nitrobenzyl alcohol

  • Dissolve this compound in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude alcohol.

Step 2: Bromination to 2,3,4-Trimethoxy-6-nitrobenzyl bromide

  • Dissolve the crude 2,3,4-trimethoxy-6-nitrobenzyl alcohol in an anhydrous solvent such as dichloromethane or carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[10]

  • Heat the reaction mixture to reflux or irradiate with a suitable light source to initiate the reaction.[10]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Photophysical Properties: The Impact of Methoxy Substitution

The three methoxy groups on the aromatic ring are expected to have a significant and beneficial impact on the photophysical properties of the 2,3,4-trimethoxy-6-nitrobenzyl protecting group.

  • Red-Shifted Absorption: Electron-donating substituents, such as methoxy groups, are known to red-shift the absorption maximum (λmax) of oNB derivatives.[2][11] This is highly advantageous as it allows for the use of longer wavelength light for photolysis (closer to the visible spectrum), which is less damaging to biological samples and allows for deeper tissue penetration.[3]

  • Quantum Yield: While extending the conjugation of the chromophore can sometimes lead to a decrease in the quantum yield of uncaging (Φu), the precise effect of the trimethoxy substitution pattern requires experimental determination.[12][13] However, the overall uncaging efficiency (ε x Φu) is expected to be favorable for many applications.

Comparative Photophysical Data of ortho-Nitrobenzyl Derivatives
Photolabile Protecting Group (PPG)Typical One-Photon Absorption Maximum (λmax, nm)Typical Photolysis Wavelength (nm)Quantum Yield (Φ)
o-Nitrobenzyl (oNB)260-350300-3650.01-0.3[4]
4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV)~350350-3650.006-0.16[4]
2,3,4-Trimethoxy-6-nitrobenzyl (TMNB) Predicted >350 Predicted >365 To be determined

This table presents typical values, and the actual parameters can vary with the protected substrate and solvent.

Application in Protecting Functional Groups

The 2,3,4-trimethoxy-6-nitrobenzyl (TMNB) group is anticipated to be a versatile PPG for a wide range of functional groups.

Experimental Protocol: Protection of a Primary Amine

This protocol is an adaptation of established methods for the N-alkylation of amines.[14]

Materials:

  • Primary amine

  • 2,3,4-Trimethoxy-6-nitrobenzyl bromide

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • Dissolve the primary amine in the anhydrous solvent.

  • Add the base to the solution.

  • Add a solution of 2,3,4-trimethoxy-6-nitrobenzyl bromide in the same solvent dropwise.

  • Stir the reaction mixture at room temperature until the starting amine is consumed (monitor by TLC).

  • Quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Photolytic Deprotection: The "Uncaging" Event

The defining feature of the TMNB group is its removal by light. The following protocol provides a general framework for the photolytic cleavage.

Experimental Protocol: Photochemical Deprotection

This protocol is based on general procedures for the photolysis of oNB-protected compounds.[15][16]

Materials:

  • TMNB-protected compound

  • A suitable solvent (e.g., acetonitrile, methanol, buffered aqueous solution)

  • A light source with appropriate wavelength output (e.g., a mercury lamp with a filter, a laser)

Procedure:

  • Dissolve the TMNB-protected compound in the chosen solvent in a photolysis-compatible vessel (e.g., a quartz cuvette or tube).

  • Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes, as oxygen can quench the excited state and lead to side reactions.

  • Irradiate the solution with a light source at a wavelength corresponding to the absorption maximum of the TMNB chromophore (predicted to be >365 nm).

  • Monitor the progress of the deprotection by a suitable analytical method (e.g., HPLC, TLC, UV-Vis spectroscopy).

  • Upon completion, remove the solvent under reduced pressure.

  • The deprotected compound can be isolated and purified by standard chromatographic techniques. The 2,3,4-trimethoxy-6-nitrosobenzaldehyde byproduct may also be removed during this process.

Visualization of Key Processes

Synthesis Pathway

Synthesis_Pathway cluster_synthesis Synthesis of this compound cluster_activation Activation for Protection A 2,3,4-Trimethoxybenzaldehyde B Nitration (HNO3, Acetic Acid) A->B C This compound B->C D This compound E Reduction (NaBH4) D->E F 2,3,4-Trimethoxy-6-nitrobenzyl alcohol E->F G Bromination (NBS, AIBN) F->G H 2,3,4-Trimethoxy-6-nitrobenzyl bromide G->H

Caption: Synthetic route to the photolabile protecting group precursor.

Protection and Deprotection Workflow

Protection_Deprotection_Workflow cluster_protection Protection of Functional Group cluster_deprotection Photolytic Deprotection A Substrate with Functional Group (e.g., R-NH2) C Protection Reaction (Base, Solvent) A->C B 2,3,4-Trimethoxy-6-nitrobenzyl bromide B->C D Caged Compound (TMNB-Protected Substrate) C->D E Caged Compound F Irradiation (hν) E->F G Released Substrate (e.g., R-NH2) F->G H 2,3,4-Trimethoxy-6-nitrosobenzaldehyde (Byproduct) F->H

Caption: Workflow for caging and uncaging a substrate.

Mechanism of Photodeprotection

Mechanism A TMNB-Protected Substrate B Excited State (n -> π*) A->B C Intramolecular H-Abstraction (Norrish Type II) B->C D aci-Nitro Intermediate C->D E Rearrangement & Cleavage D->E F Released Substrate E->F G 2,3,4-Trimethoxy-6-nitrosobenzaldehyde E->G

Caption: Photochemical mechanism of the uncaging process.

Considerations for Practical Application

  • Byproduct Toxicity: The photolysis of oNB derivatives generates a nitrosobenzaldehyde byproduct. While often considered biologically benign in small quantities, the potential for cytotoxicity, especially in cellular studies, should be considered.[17][18] The specific toxicity profile of 2,3,4-trimethoxy-6-nitrosobenzaldehyde would need to be evaluated for sensitive applications.

  • Two-Photon Excitation: The extended conjugation provided by the methoxy groups may enhance the two-photon absorption cross-section of the TMNB group. This would enable even greater spatial resolution in three dimensions for uncaging experiments, a significant advantage in neuroscience and cell biology.[2][3]

  • Orthogonality: The TMNB group is stable to many chemical reagents, allowing for its use in complex multi-step syntheses alongside other protecting groups that are cleaved under acidic, basic, or hydrogenolytic conditions.[19]

Conclusion and Future Outlook

This compound stands as a highly promising precursor for a next-generation photolabile protecting group. The strategic incorporation of three methoxy substituents is poised to confer advantageous photophysical properties, most notably a red-shifted absorption maximum, enabling the use of less energetic and more biocompatible light for deprotection. While further experimental validation of its specific quantum yield and uncaging efficiency is warranted, the established principles of ortho-nitrobenzyl photochemistry provide a robust framework for its successful application. For researchers and drug development professionals seeking to harness the power of light for spatiotemporal control, the 2,3,4-trimethoxy-6-nitrobenzyl protecting group represents a valuable and powerful addition to the synthetic chemist's toolkit.

References

Sources

The Nitrobenzyl Group: A Keystone in Photolabile Protection Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Photocontrol in Organic Synthesis

In the landscape of organic chemistry, the ability to selectively protect and deprotect functional groups is paramount to the successful synthesis of complex molecules. Traditional protecting group strategies rely on a delicate balance of chemical reactivities, often involving harsh reagents and multiple steps that can diminish overall yield. The advent of photolabile protecting groups (PPGs), moieties that can be cleaved with spatiotemporal precision using light, represented a paradigm shift in this field. Among the diverse array of PPGs developed, the ortho-nitrobenzyl group and its derivatives have emerged as a cornerstone, offering a versatile and robust platform for a myriad of applications, from fundamental research to the cutting edge of drug delivery and materials science. This guide provides a comprehensive exploration of the discovery, history, and core principles of nitrobenzyl protecting groups, offering field-proven insights and detailed methodologies for the modern researcher.

The Genesis of an Idea: From Benzyl Ethers to Nitrobenzyl Esters

The concept of a photosensitive protecting group was first demonstrated in 1962 by J.A. Barltrop and P. Schofield, who reported the photolysis of N-benzylglycine using 253.7 nm light to release free glycine.[1] This seminal work laid the conceptual groundwork for using light as a traceless reagent for deprotection. While this initial example did not involve a nitrobenzyl group, it ignited the field's imagination.

A few years later, in 1966, the same research group published a communication detailing the use of ortho-nitrobenzyl esters as photolabile protecting groups for carboxylic acids. This marked the true inception of the nitrobenzyl protecting group as a practical tool in organic synthesis. The introduction of the ortho-nitro group was a critical innovation, as it established the intramolecular photochemical pathway that would become the hallmark of this class of PPGs.

The 1970s witnessed a rapid expansion of the field, largely driven by the pioneering work of Kaplan and Epstein, who applied PPGs to biological systems. Their development of "caged" molecules, such as caged ATP, demonstrated the profound utility of photolabile groups in studying dynamic biological processes with unprecedented temporal and spatial control.[2] This work solidified the importance of the nitrobenzyl scaffold and spurred further research into its derivatives and applications.

The Mechanism of Photodeprotection: A Norrish Type II Rearrangement

The photocleavage of o-nitrobenzyl protecting groups proceeds through a well-established intramolecular redox reaction, classified as a Norrish Type II reaction.[1] This photochemical process can be broken down into several key steps:

  • Photoexcitation: Upon absorption of a photon of appropriate wavelength (typically in the UV-A range, 320-400 nm), the nitro group is excited from its ground state to a singlet or triplet excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group then abstracts a hydrogen atom from the benzylic carbon, forming a diradical intermediate.

  • Formation of the aci-Nitro Intermediate: This diradical rapidly rearranges to form a transient species known as an aci-nitro intermediate.

  • Cyclization and Rearrangement: The aci-nitro intermediate undergoes cyclization and subsequent rearrangement to form a nitrosobenzaldehyde or nitrosoketone byproduct and release the protected functional group.

dot digraph "Nitrobenzyl_Photocleavage_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot

Figure 1: Generalized mechanism of o-nitrobenzyl photocleavage.

This mechanism has been extensively studied and is supported by a wealth of spectroscopic and kinetic data. The formation of the o-nitrosobenzaldehyde byproduct is a key characteristic of this deprotection strategy. While generally considered non-reactive towards the deprotected substrate, it can absorb light at the same wavelengths used for photolysis, leading to an "inner filter" effect that can reduce the efficiency of deprotection, particularly at higher concentrations.

The Evolution of the Nitrobenzyl Scaffold: A Tale of Rational Design

The initial o-nitrobenzyl group, while revolutionary, possessed certain limitations, including relatively low quantum yields and an absorption maximum in the UV region, which could be damaging to biological samples. These challenges spurred the development of a wide range of derivatives with improved photochemical and physical properties. The rationale behind these modifications provides a compelling case study in the principles of physical organic chemistry.

Enhancing Quantum Yield and Red-Shifting Absorption

A primary goal in the evolution of nitrobenzyl PPGs was to increase the quantum yield (Φ), a measure of the efficiency of the photoreaction, and to shift the absorption maximum (λmax) to longer, less damaging wavelengths. This was largely achieved by the introduction of electron-donating groups onto the aromatic ring.

  • 4,5-Dimethoxy-2-nitrobenzyl (NVOC): The introduction of two methoxy groups at the 4 and 5 positions of the benzene ring, creating the 4,5-dimethoxy-2-nitrobenzyl group (commonly known as the nitroveratryl group, NVOC), was a significant advancement.[3] These electron-donating groups increase the electron density of the aromatic system, leading to a bathochromic (red) shift in the absorption maximum to around 350 nm. This allows for the use of less energetic and less biologically harmful light for deprotection. The methoxy groups also generally lead to an increase in the quantum yield of photolysis.

  • 2,6-Dinitrobenzyl: In contrast to the addition of electron-donating groups, the introduction of a second nitro group at the 6-position was found to significantly increase the quantum yield of photodeprotection for certain substrates.[1] This is attributed to the increased electrophilicity of the nitro groups, which facilitates the initial hydrogen abstraction step. For example, the quantum yield for the release of a carbonate can be nearly quadrupled by using a 2,6-dinitrobenzyl group compared to the parent o-nitrobenzyl group.[1]

The choice between these and other derivatives often involves a trade-off between absorption wavelength, quantum yield, and the specific functional group being protected.

Quantitative Comparison of Common Nitrobenzyl Derivatives

The selection of an appropriate nitrobenzyl protecting group is a critical decision in the design of a synthetic route or a photocaging experiment. The following table provides a comparative summary of the key photophysical properties of several common nitrobenzyl derivatives.

Protecting GroupAbbreviationTypical λmax (nm)Typical Quantum Yield (Φ)Key Features
ortho-NitrobenzyloNB~260-3500.01 - 0.3The original nitrobenzyl PPG; well-established chemistry.[4]
4,5-Dimethoxy-2-nitrobenzylDMNB/NVOC~3500.006 - 0.16Red-shifted absorption; widely used in biological applications.[4]
2,6-DinitrobenzylDNB~260-3500.12 - 0.62Higher quantum yields for certain substrates.[1][5]
2-(2-Nitrophenyl)propoxycarbonylNPPOC~365~0.41High quantum yield; used in microarray synthesis.[6][7]

Note: Quantum yields are highly dependent on the solvent, pH, and the nature of the leaving group.

Experimental Protocols: A Practical Guide to Nitrobenzyl Chemistry

The successful implementation of nitrobenzyl protecting groups requires robust and reliable experimental procedures. The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of common functional groups.

Protocol 1: Protection of a Primary Alcohol with o-Nitrobenzyl Bromide

This protocol describes the formation of an o-nitrobenzyl ether, a common method for protecting hydroxyl groups. The use of a strong base like sodium hydride is necessary to deprotonate the alcohol, forming the more nucleophilic alkoxide.

Materials:

  • Primary alcohol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • o-Nitrobenzyl bromide (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of o-nitrobenzyl bromide in a minimal amount of anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.

  • Extract the product with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G

Figure 2: Experimental workflow for alcohol protection.
Protocol 2: Photolytic Deprotection of an o-Nitrobenzyl Ether

This protocol outlines a general procedure for the cleavage of an o-nitrobenzyl ether to regenerate the free alcohol. The choice of solvent is critical, as it must be transparent at the irradiation wavelength.

Materials:

  • o-Nitrobenzyl-protected alcohol

  • Solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution, transparent at the irradiation wavelength)

  • Photochemical reactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Dissolve the o-nitrobenzyl-protected alcohol in the chosen solvent in a quartz or Pyrex reaction vessel. The concentration should be low enough to minimize the inner filter effect from the byproduct (typically 1-10 mM).

  • Degas the solution by bubbling an inert gas through it for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.

  • Place the reaction vessel in the photochemical reactor and irradiate with light of the appropriate wavelength (e.g., 350 nm).

  • Monitor the reaction progress by TLC or HPLC. The reaction time will depend on the quantum yield of the specific substrate and the intensity of the light source.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography to remove the o-nitrosobenzaldehyde byproduct and any remaining starting material.

Conclusion and Future Outlook

The discovery and development of nitrobenzyl protecting groups have fundamentally transformed the art of chemical synthesis and enabled groundbreaking research in chemical biology. From their conceptual beginnings in the 1960s to the sophisticated, fine-tuned derivatives of today, the nitrobenzyl scaffold has proven to be remarkably versatile and enduring. The ongoing quest for PPGs with even more desirable properties, such as two-photon absorption capabilities and activation by visible or near-infrared light, continues to push the boundaries of this field. As our understanding of photochemistry deepens and our synthetic capabilities expand, the legacy of the nitrobenzyl group will undoubtedly continue to inspire the development of next-generation tools for the precise control of molecular function.

References

  • Barltrop, J. A., & Schofield, P. (1962). Photosensitive protecting groups. Tetrahedron Letters, 3(16), 697-699.
  • Barltrop, J. A., Plant, P. J., & Schofield, P. (1966). Photosensitive protective groups.
  • Kaplan, J. H., Forbush III, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na: K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929-1935.
  • Engels, J., & Schlaeger, E. J. (1977). Synthesis, structure, and reactivity of adenosine cyclic 3', 5'-phosphate benzyl esters. Journal of medicinal chemistry, 20(7), 907-911.
  • Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333-6335.
  • Pillai, V. N. R. (1980). Photoremovable protecting groups in organic synthesis. Synthesis, (1), 1-26.
  • Hasan, A., Stengele, K. P., Giegrich, H., Cornwell, P., Isham, K. R., & Pfleiderer, W. (1997).
  • Giegrich, H., Eisele-Bühler, S., Hermann, C., Kvasyuk, E., Charubala, R., & Pfleiderer, W. (1998). New photolabile protecting groups for 5'-O-protection of 2'-deoxyribonucleosides in oligonucleotide synthesis. Nucleosides and Nucleotides, 17(9-11), 1987-1996.
  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.
  • Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142.
  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Pirrung, M. C. (2002). Photoremovable protecting groups.
  • Singh, A., & Kumar, P. (2018). An overview on ortho-nitrobenzyl alcohol as a photolabile protecting group. Tetrahedron, 74(38), 5135-5157.

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A Technical Guide to the Applications of 2,3,4-Trimethoxy-6-nitrobenzaldehyde in the Dye and Fragrance Industries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Aromatic Intermediate

2,3,4-Trimethoxy-6-nitrobenzaldehyde is a polysubstituted aromatic aldehyde characterized by a unique arrangement of electron-donating methoxy groups and electron-withdrawing nitro and aldehyde functionalities.[1] This distinct electronic and steric configuration imbues the molecule with significant reactivity, positioning it as a versatile intermediate in organic synthesis. While not a commonplace end-product, its true value lies in its potential as a precursor for high-value molecules, particularly in the dye and fragrance sectors. This guide provides a technical exploration of the scientifically grounded, albeit not yet fully commercialized, applications of this compound. We will delve into the reaction mechanisms and synthetic pathways that could leverage its unique structure to create novel dyes and fragrance precursors.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₆[1]
Molecular Weight 241.20 g/mol [1]
Appearance Likely a crystalline solidInferred from related compounds
Solubility Sparingly soluble in water; soluble in common organic solventsInferred from related compounds
Key Functional Groups Aldehyde (-CHO), Nitro (-NO₂), Methoxy (-OCH₃)[1]

Part 1: Application in the Dye Industry - A Gateway to Novel Chromophores

The presence of a nitro group on the aromatic ring is the most significant feature for the application of this compound in dye synthesis. Aromatic nitro compounds are pivotal precursors for the synthesis of anilines (aromatic amines), which are the cornerstone of azo dye chemistry.[2][3]

Synthesis of Azo Dyes: From Nitroaromatic to Diazo Component

Azo dyes, characterized by the -N=N- chromophore, constitute the largest and most diverse class of synthetic colorants.[4] The synthesis of an azo dye from this compound would proceed via a two-step process: reduction of the nitro group to an amine, followed by diazotization and coupling.

Step 1: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a critical initial step. This can be achieved through various established methods, such as catalytic hydrogenation or, more classically, using metals in acidic media (e.g., Sn/HCl or Fe/HCl).[2][5][6]

Caption: Reduction of the nitro group to form the corresponding aniline.

Experimental Protocol: Synthesis of 6-Amino-2,3,4-trimethoxybenzaldehyde

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and granulated tin (or iron filings).

  • Acid Addition: Slowly add concentrated hydrochloric acid to the flask while stirring. The reaction is exothermic and may require cooling in an ice bath to maintain control.[5]

  • Reflux: After the initial reaction subsides, heat the mixture to reflux for a specified period to ensure complete reduction.

  • Work-up: Cool the reaction mixture and basify with a strong base (e.g., NaOH) to precipitate the tin or iron hydroxides and liberate the free amine.

  • Extraction and Purification: Extract the product with a suitable organic solvent, followed by drying and removal of the solvent. The crude product can be purified by recrystallization or column chromatography.

Step 2: Diazotization and Azo Coupling

The newly synthesized 6-Amino-2,3,4-trimethoxybenzaldehyde can then be converted into a diazonium salt, which acts as an electrophile in the subsequent coupling reaction with an electron-rich coupling component (e.g., a phenol or another aniline) to form the azo dye.[4]

Caption: General workflow for the synthesis of an azo dye.

Experimental Protocol: Synthesis of an Azo Dye

  • Diazotization: Dissolve 6-Amino-2,3,4-trimethoxybenzaldehyde in a cold aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5°C in an ice bath. Add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.[7]

  • Coupling: In a separate vessel, dissolve the coupling component (e.g., 2-naphthol) in an alkaline solution (e.g., NaOH). Cool this solution in an ice bath.

  • Reaction: Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. The azo dye will precipitate out of the solution.

  • Isolation: Filter the precipitated dye, wash with water, and dry.

The resulting azo dye's color would be influenced by the extended conjugation and the electronic effects of the methoxy and aldehyde groups. The three electron-donating methoxy groups would likely lead to a bathochromic (deepening of color) shift.

Synthesis of Schiff Base Dyes

Nitrobenzaldehydes are also known to react with primary amines to form Schiff bases (imines), which can themselves be colored compounds or act as ligands for the formation of colored metal complexes.[8][9][10]

Caption: Formation of a Schiff base dye via condensation.

Experimental Protocol: Synthesis of a Schiff Base Dye

  • Dissolution: Dissolve equimolar amounts of this compound and a primary amine in a suitable solvent such as ethanol.

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid.[8]

  • Reflux: Heat the mixture to reflux for several hours.

  • Isolation: Cool the reaction mixture. The Schiff base product will often precipitate and can be collected by filtration and purified by recrystallization.

Part 2: Potential as a Fragrance Precursor - The Olfactory Transformation

The direct application of this compound in fragrances is unlikely due to the undesirable properties of the nitro group. However, the core trimethoxybenzaldehyde structure is of interest. Many substituted benzaldehydes and their derivatives are valuable in the fragrance industry for their pleasant aromas.[11][12] For instance, the non-nitrated analog, 2,3,4-trimethoxybenzaldehyde, is noted for its potential use in the flavor and fragrance industry due to its pleasant aromatic profile.[13]

Therefore, the utility of this compound in this sector lies in its role as a starting material for the synthesis of more desirable fragrance ingredients. This would necessitate the chemical transformation of the nitro group.

Denitration and Further Modification

A key synthetic challenge would be the selective removal of the nitro group while preserving the aldehyde and methoxy functionalities. This could potentially be achieved through various denitration methodologies, although this can be a non-trivial transformation.

A more plausible route involves the reduction of the nitro group to an amine, as described in the dye synthesis section, followed by the removal of the amino group via a Sandmeyer-type reaction, replacing it with a hydrogen atom.

Conversion to Other Fragrance-Relevant Functional Groups

Once the nitro group is addressed, the aldehyde functionality can be further modified to produce a range of fragrance compounds.

  • Reduction to an Alcohol: The aldehyde can be reduced to the corresponding benzyl alcohol using reducing agents like sodium borohydride.[14] Benzyl alcohols are often used in fragrances.

  • Oxidation to a Carboxylic Acid: Oxidation of the aldehyde would yield the corresponding benzoic acid, which can then be esterified to produce fragrant esters.

  • Aldol Condensation: The aldehyde can undergo aldol condensation with other carbonyl compounds to create larger, more complex molecules with potentially interesting olfactory properties.[15]

Conclusion

This compound is a molecule of significant synthetic potential rather than a direct-use product in the dye and fragrance industries. Its true value is realized through chemical transformations that leverage its unique substitution pattern. In the dye industry, it serves as a promising precursor for novel azo and Schiff base dyes, with its polysubstituted nature offering avenues for fine-tuning color and performance properties. In the fragrance industry, its utility is contingent on the strategic removal or conversion of the nitro group, unlocking the aromatic potential of the trimethoxybenzaldehyde core for the synthesis of new scent molecules. Further research and development in the synthetic routes starting from this compound could lead to the creation of innovative and high-performance products in both sectors.

References

  • JETIR (2019). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. [Link]

  • Saeed, A., Larik, F. A., & Channar, P. A. (2007). Synthesis, spectroscopic and cytotoxic studies of biologically active new schiff bases derived from p-nitrobenzaldehyde. Chemical & Pharmaceutical Bulletin, 55(7), 1070-1072. [Link]

  • Wheeler Scientific. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained). YouTube. [Link]

  • Milliken Chemical. (n.d.). 4-Nitrobenzaldehyde: A Vital Building Block for Dye Synthesis. [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. [Link]

  • Indian Journal of Chemistry. (2023). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. [Link]

  • Quora. (2018, February 17). How is nitro benzene converted to aniline?. [Link]

  • ACS Organic & Inorganic Au. (2022, November 21). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. [Link]

  • Journal of the Indian Chemical Society. (n.d.). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. [Link]

  • YouTube. (2019, January 3). reduction of nitro groups to anilines. [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. [Link]

  • RSC Publishing. (2020, December 8). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticles, stabilized on a naturally magnetic pumice/chitosan substrate. [Link]

  • IOSR Journal. (2019, March 20). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Sweet Scent of Synthesis: Exploring Benzaldehyde's Role in Fragrance and Flavor. [Link]

  • National Institutes of Health. (2020, January 31). Classifications, properties, recent synthesis and applications of azo dyes. [Link]

  • Longdom Publishing. (2018, October 16). Azo Dyes: Preparation Via Environmentally Benign Way. [Link]

  • RSC Education. (n.d.). The microscale synthesis of azo dyes. [Link]

  • Wiley Online Library. (n.d.). The effect of electron-withdrawing and electron-donating groups on aldehyde formation. [Link]

  • ScienceDirect. (n.d.). Reactions using benzaldehyde with electron withdrawing groups and various alcohols. [Link]

  • Google Patents. (n.d.). EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
  • Odinity. (2014, April 15). Multi-step Synthesis of Fragrances. [Link]

  • Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
  • ResearchGate. (n.d.). Comparative study on reaction selectivity of azo dye decolorization by Pseudomonas luteola. [Link]

  • Google Patents. (n.d.). US7501536B2 - Odorant compounds, synthesis method, and uses of said compounds.
  • European Publication Server. (2012, September 26). FRAGRANCE COMPOUNDS - Patent 2032516. [Link]

  • Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
  • Semantic Scholar. (2017, November 23). Synthesis Characterization and Biological Application of 2,3,4-Trimethoxy Benzaldehyde Semicarbazone Co(II) Metal Ions. [Link]

  • Beilstein Journals. (2022, June 27). Synthesis of odorants in flow and their applications in perfumery. [Link]

  • Medium. (2024, April 9). Benzaldehyde: A Fragrant Workhorse In The Chemical Industry. [Link]

  • Encyclopedia.pub. (2022, June 21). Synthesis of Fragrances via Cycloaddition or Formal Cycloaddition. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • YouTube. (2021, July 20). Summary of electron.donating and withdrawing groups. Reactivity toward EAS. [Link]

  • ResearchGate. (n.d.). Synthesis Characterization and Biological Application of 2,3,4-Trimethoxy Benzaldehyde Semicarbazone Co(II) Metal Ions. [Link]

  • ResearchGate. (n.d.). Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 2,3,4-Trimethoxybenzaldehyde. [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Regioselective Nitration of 2,3,4-Trimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3,4-Trimethoxybenzaldehyde is a versatile building block in organic synthesis, serving as a precursor to a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The introduction of a nitro group onto its aromatic ring via electrophilic aromatic substitution significantly enhances its utility as a synthetic intermediate. The resulting nitroaromatic compound, primarily 6-nitro-2,3,4-trimethoxybenzaldehyde, provides a valuable handle for further functional group transformations, including reduction to an amine or nucleophilic aromatic substitution. This application note provides a comprehensive, field-proven experimental protocol for the nitration of 2,3,4-trimethoxybenzaldehyde, with a focus on ensuring regioselectivity, safety, and high purity of the final product. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry.

Mechanistic Insights: The Basis for Regioselectivity

The nitration of 2,3,4-trimethoxybenzaldehyde is a classic example of an electrophilic aromatic substitution reaction. The regiochemical outcome of this reaction is dictated by the electronic effects of the substituents already present on the benzene ring: three methoxy groups (-OCH₃) and one aldehyde group (-CHO).

  • Activating and Ortho-, Para-Directing Methoxy Groups: The methoxy groups are strong activating groups due to the +M (mesomeric) effect, where the lone pairs on the oxygen atoms donate electron density to the aromatic ring. This increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. This electron donation is most pronounced at the ortho and para positions relative to each methoxy group.

  • Deactivating and Meta-Directing Aldehyde Group: Conversely, the aldehyde group is a deactivating group due to its -I (inductive) and -M effects, withdrawing electron density from the ring. This deactivation is strongest at the ortho and para positions, making the meta position relatively more electron-rich and thus the preferred site of electrophilic attack.

Synergistic and Competitive Effects: In 2,3,4-trimethoxybenzaldehyde, these directing effects are in play simultaneously. The powerful activating and ortho-, para-directing effects of the three methoxy groups dominate the overall reactivity and regioselectivity. The positions ortho and para to the methoxy groups are highly activated. The C5 and C6 positions are ortho and para to one or more methoxy groups. However, the C6 position is ortho to the 2-methoxy group and para to the 4-methoxy group, making it highly activated. The C5 position is meta to the 2- and 4-methoxy groups and ortho to the 3-methoxy group. The aldehyde group at C1 deactivates the ring, particularly at its ortho (C2, C6) and para (C4) positions.

Considering the combined effects, the incoming electrophile (the nitronium ion, NO₂⁺) will preferentially attack the most nucleophilic position. The C6 position is strongly activated by the methoxy groups at C2 and C4 and is sterically accessible. Although the aldehyde group is deactivating, the overwhelming activation from the methoxy groups directs the nitration to the position most strongly influenced by them. Therefore, the major product expected is 6-nitro-2,3,4-trimethoxybenzaldehyde .

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution 2,3,4-Trimethoxybenzaldehyde->Electrophilic Aromatic Substitution Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Electrophilic Aromatic Substitution 6-nitro-2,3,4-trimethoxybenzaldehyde 6-nitro-2,3,4-trimethoxybenzaldehyde Electrophilic Aromatic Substitution->6-nitro-2,3,4-trimethoxybenzaldehyde

Figure 1: Conceptual workflow of the nitration reaction.

Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
2,3,4-Trimethoxybenzaldehyde≥98%Sigma-Aldrich
Nitric Acid (70%)ACS ReagentFisher Scientific
Sulfuric Acid (98%)ACS ReagentVWR
Acetic Acid, GlacialACS ReagentJ.T. Baker
Dichloromethane (DCM)HPLC GradeEMD Millipore
Ethyl Acetate (EtOAc)HPLC GradeEMD Millipore
HexanesHPLC GradeEMD Millipore
Anhydrous Sodium SulfateACS ReagentAlfa Aesar
Deionized WaterN/AIn-house
IceN/AIn-house
5% Sodium Bicarbonate SolutionN/AIn-house
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer, thermometer, and an addition funnel.

  • Ice-water bath.

  • Separatory funnel (500 mL).

  • Rotary evaporator.

  • Büchner funnel and filter flask.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, and a lab coat.

Step-by-Step Procedure

1. Preparation of the Nitrating Mixture:

  • Causality: The nitrating mixture generates the highly electrophilic nitronium ion (NO₂⁺) in situ. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[1]

  • In a clean, dry 100 mL beaker, carefully add 15 mL of glacial acetic acid.

  • Place the beaker in an ice-water bath and allow it to cool to 0-5 °C.

  • Slowly and with constant stirring, add 15 mL of concentrated (98%) sulfuric acid.

  • To this cooled mixture, add 15 mL of concentrated (70%) nitric acid dropwise, ensuring the temperature does not exceed 10 °C. This mixture should be prepared immediately before use.

2. Nitration Reaction:

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 2,3,4-trimethoxybenzaldehyde in 25 mL of glacial acetic acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add the freshly prepared nitrating mixture dropwise from the addition funnel to the stirred solution of the aldehyde over a period of 30-45 minutes. Meticulously maintain the internal reaction temperature below 10 °C throughout the addition.

  • Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The starting material should show a gradual disappearance with the concurrent appearance of a new, more polar spot corresponding to the nitrated product.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

3. Work-up and Isolation:

  • Carefully and slowly pour the reaction mixture into a 1 L beaker containing approximately 200 g of crushed ice with vigorous stirring. A yellow precipitate should form.

  • Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

  • Press the solid as dry as possible on the filter.

4. Purification:

  • Causality: Recrystallization is a robust technique for purifying solid organic compounds. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the separation of the desired product from soluble impurities upon cooling.[2][3]

  • Transfer the crude solid to a suitable Erlenmeyer flask.

  • Add a minimal amount of a suitable recrystallization solvent or solvent system. Based on the polarity of the product, a mixture of ethanol and water or ethyl acetate and hexanes is a good starting point.

  • Heat the mixture with gentle swirling to dissolve the solid completely. If using a solvent pair, dissolve the solid in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly turbid. Reheat to obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice-water bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Product Characterization

The identity and purity of the synthesized 6-nitro-2,3,4-trimethoxybenzaldehyde should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance Pale yellow solid
Molecular Formula C₁₀H₁₁NO₆
Molecular Weight 241.20 g/mol
Melting Point To be determined experimentally and compared with literature values.
¹H NMR Spectral data should be acquired and compared with known values for 6-nitro-2,3,4-trimethoxybenzaldehyde.
¹³C NMR Spectral data should be acquired and compared with known values.
IR Spectroscopy Characteristic peaks for the aldehyde C=O stretch, nitro group N-O stretches, and aromatic C-H and C=C bonds.
Mass Spectrometry Expected molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight.

Note: While a specific experimental ¹H NMR spectrum for 6-nitro-2,3,4-trimethoxybenzaldehyde is available in spectral databases, detailed peak assignments and coupling constants may require further analysis or consultation of specialized literature.

Safety and Handling

Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.

  • Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle these acids in a well-ventilated chemical fume hood while wearing appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent a runaway reaction. Always add the nitrating agent slowly and maintain efficient cooling with an ice-water bath.

  • Quenching: The quenching of the reaction mixture on ice is also an exothermic process. Perform this step slowly and with vigorous stirring to dissipate the heat effectively.

  • Waste Disposal: Acidic waste should be neutralized carefully with a suitable base (e.g., sodium bicarbonate) before disposal according to institutional guidelines.

G Start Start PrepareNitratingMix Prepare Nitrating Mixture (HNO3/H2SO4 in Acetic Acid) Cool to 0-5 °C Start->PrepareNitratingMix DissolveAldehyde Dissolve 2,3,4-Trimethoxybenzaldehyde in Acetic Acid Cool to 0-5 °C Start->DissolveAldehyde Nitration Slowly add Nitrating Mixture Maintain Temp < 10 °C Stir for 1-2 h PrepareNitratingMix->Nitration DissolveAldehyde->Nitration TLC_Check Monitor by TLC Nitration->TLC_Check TLC_Check->Nitration Incomplete Workup Pour onto Ice Filter Crude Product Wash with Water TLC_Check->Workup Complete Purification Recrystallize from suitable solvent Workup->Purification Characterization Characterize Product (NMR, IR, MS, MP) Purification->Characterization End End Characterization->End

Figure 2: Detailed experimental workflow for the nitration of 2,3,4-trimethoxybenzaldehyde.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4-Trimethoxy-6-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry 210 Experiment 10. (n.d.). Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones. Retrieved from [Link]

  • NOP - Sustainability in the organic chemistry lab course. (n.d.). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

  • ChemSrc. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • Reddit. (n.d.). Just Synthesized 3,4,5-Trimethoxy-beta-nitrostyrene (not recrystallized yet). Retrieved from [Link]

Sources

Preparation of 2,3,4-Trimethoxy-6-nitrobenzaldehyde via Vilsmeier-Haack reaction

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Facile Synthesis of 2,3,4-Trimethoxy-6-nitrobenzaldehyde via Vilsmeier-Haack Formylation

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] It provides a direct route to introduce an aldehyde group, a critical functional handle for further synthetic transformations in medicinal chemistry and materials science.[4][5] The reaction typically employs a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide, most commonly phosphorus oxychloride (POCl₃).[1][6][7]

This document provides a comprehensive guide to the synthesis of this compound, a key intermediate for various specialized chemical syntheses.[8] The protocol leverages the Vilsmeier-Haack formylation of the electron-rich aromatic substrate, 1,2,3-trimethoxy-5-nitrobenzene. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and address critical safety considerations and troubleshooting strategies.

Part 1: The Vilsmeier-Haack Reaction: Principles and Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on a suitable substrate.[1][3]

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][9][10] This reagent is the active formylating agent in the reaction.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the substrate attacks the carbon atom of the Vilsmeier reagent.[9][11] This step is the rate-determining step and is favored by electron-donating groups on the aromatic ring which increase its nucleophilicity.[1] The resulting intermediate is an iminium salt.

  • Hydrolysis: During the aqueous workup, the iminium salt is readily hydrolyzed to yield the final aldehyde product and a secondary amine.[2][10][12]

The general mechanism is depicted below.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Arene Electron-Rich Arene Arene->Iminium_Salt + Vilsmeier Reagent Aldehyde Aryl Aldehyde (Product) Iminium_Salt->Aldehyde Hydrolysis (H₂O)

Figure 1: General mechanism of the Vilsmeier-Haack reaction.

Part 2: Synthesis of this compound

Strategic Rationale

The target molecule is synthesized by the formylation of 1,2,3-trimethoxy-5-nitrobenzene. The regiochemical outcome is dictated by the electronic effects of the substituents on the benzene ring.

  • Activating Groups: The three methoxy (-OCH₃) groups are strong electron-donating groups, activating the aromatic ring towards electrophilic substitution at the ortho and para positions.

  • Deactivating Group: The nitro (-NO₂) group is a strong electron-withdrawing group, deactivating the ring.

The formylation occurs at the C6 position. This position is ortho to two activating methoxy groups and para to one activating methoxy group, making it the most electron-rich and sterically accessible site for electrophilic attack.

Materials and Reagents
ReagentFormulaMW ( g/mol )EquivalentsMoles (mmol)Amount
1,2,3-Trimethoxy-5-nitrobenzeneC₉H₁₁NO₅213.191.023.455.00 g
Phosphorus Oxychloride (POCl₃)POCl₃153.331.535.183.22 mL (5.39 g)
N,N-Dimethylformamide (DMF)C₃H₇NO73.09--20 mL
Dichloromethane (DCM)CH₂Cl₂84.93--30 mL
Sodium Acetate (NaOAc)C₂H₃NaO₂82.035.0117.259.62 g
Deionized WaterH₂O18.02--As needed
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--As needed
Brine (sat. NaCl)NaCl58.44--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04--As needed
Equipment
  • Three-neck round-bottom flask (100 mL) equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet/outlet.

  • Ice-water bath and heating mantle.

  • Magnetic stir plate.

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel).

  • Rotary evaporator.

  • Apparatus for column chromatography.

Part 3: Detailed Experimental Protocol

The entire procedure must be conducted in a well-ventilated chemical fume hood due to the toxicity and reactivity of phosphorus oxychloride.[13][14]

Workflow start Start reagent_prep Step 1: Prepare Vilsmeier Reagent (0-5 °C) start->reagent_prep formylation Step 2: Add Substrate & React (70-80 °C) reagent_prep->formylation quench Step 3: Quench on Ice & Neutralize formylation->quench extraction Step 4: Extract with Ethyl Acetate quench->extraction purification Step 5: Purify via Column Chromatography extraction->purification characterization Step 6: Characterize Product purification->characterization end End characterization->end

Figure 2: Experimental workflow for the synthesis.

Step 1: Preparation of the Vilsmeier Reagent

  • Set up a 100 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous N,N-dimethylformamide (20 mL) to the flask.

  • Cool the flask to 0-5 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (3.22 mL, 35.18 mmol) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes.[6] Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of a white solid or a viscous pale yellow mixture indicates the generation of the Vilsmeier reagent.[15]

Step 2: Formylation Reaction

  • Dissolve 1,2,3-trimethoxy-5-nitrobenzene (5.00 g, 23.45 mmol) in anhydrous dichloromethane (30 mL).

  • Add the substrate solution to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 70-80 °C using a heating mantle and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Reaction Quench and Workup

CAUTION: This step is highly exothermic and releases acidic gases. Perform slowly and with vigorous stirring in a fume hood.[12]

  • Prepare a large beaker (1 L) containing crushed ice (approx. 200 g) and a solution of sodium acetate (9.62 g, 117.25 mmol) in 100 mL of water.

  • After the reaction is complete, cool the flask to room temperature.

  • Very slowly, pour the reaction mixture into the vigorously stirred ice/sodium acetate slurry.[9][12] The addition should be done in small portions to control the exothermic quench of excess POCl₃.

  • Stir the resulting mixture for 1 hour, allowing all the ice to melt and ensuring complete hydrolysis of the iminium intermediate.

Step 4: Product Isolation and Purification

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and saturated brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, a yellow-orange solid, should be purified by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to afford the pure product.

Part 4: Characterization and Expected Results

  • Product: this compound

  • Molecular Formula: C₁₀H₁₁NO₆[16]

  • Molecular Weight: 241.20 g/mol [16][17]

  • Appearance: Pale yellow crystalline solid.

  • Expected Yield: 75-85%

  • Characterization Data:

    • ¹H NMR: Expect signals for the aldehyde proton (~10 ppm), the aromatic proton, and the three methoxy groups.

    • ¹³C NMR: Expect signals for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, and methoxy carbons.

    • IR (cm⁻¹): Expect characteristic peaks for C=O (aldehyde, ~1690-1710), C-NO₂ (~1520 and ~1350), and C-O (aromatic ether, ~1200-1280).

Part 5: Safety and Troubleshooting

Critical Safety Precautions
  • Phosphorus Oxychloride (POCl₃): POCl₃ is extremely toxic, corrosive, and reacts violently with water, releasing heat and toxic HCl gas.[13][18][19] It can cause severe burns to the skin, eyes, and respiratory tract, and inhalation can be fatal.[14][20]

    • Always handle POCl₃ in a certified chemical fume hood.[19]

    • Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[14]

    • Ensure an emergency eyewash station and safety shower are immediately accessible.[19]

  • Reaction Quench: The quenching process is hazardous. The reverse quench (adding reaction mixture to ice) is mandatory to dissipate heat effectively.[12] Failure to control the addition rate can lead to a violent, uncontrolled reaction.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier reagent due to moisture. 2. Substrate is not sufficiently activated. 3. Incomplete reaction.1. Use anhydrous solvents and reagents. Ensure glassware is oven-dried. 2. Increase reaction temperature or time. 3. Monitor reaction closely with TLC until starting material is consumed.
Difficult Purification 1. Incomplete hydrolysis during workup. 2. Residual phosphorus byproducts.1. Ensure the quench/hydrolysis mixture is stirred for an adequate amount of time (at least 1 hour). 2. Perform all aqueous washes thoroughly to remove acidic impurities.
Uncontrolled Exotherm During Quench 1. Quenching too quickly. 2. Insufficient cooling.1. Add the reaction mixture to the ice slurry very slowly and portion-wise. 2. Use a large excess of crushed ice and ensure vigorous stirring.

Conclusion

The Vilsmeier-Haack reaction is a highly effective and reliable method for the synthesis of this compound from its corresponding substituted benzene precursor. This protocol, when followed with strict adherence to the outlined safety precautions, provides a high-yielding and reproducible pathway to this valuable chemical intermediate. The key to success lies in the careful management of anhydrous conditions during reagent formation and the controlled execution of the exothermic workup procedure.

References

  • Kimura, Y. and Matsuura, D. (2013) Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • PrepChem.com. Synthesis of Vilsmeier reagent. [Link]

  • Thieme Online. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synthesis, 55(10), 1537-1563. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Google Patents. (2018). Method for preparing vilsmeier reagent. WO2020050368A1.
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Wikipedia. Vilsmeier reagent. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • PubChem. This compound. [Link]

  • New Jersey Department of Health. (2010). HAZARD SUMMARY - PHOSPHORUS OXYCHLORIDE. [Link]

  • Chem-Station Int. Ed. (2014). Vilsmeier-Haack Reaction. [Link]

  • NRO-Chemistry (YouTube). (2021). Vilsmeier-Haack Reaction. [Link]

  • Patil, S. D., & Patil, P. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 1(1), 1-10. [Link]

  • Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Journal of Chemical and Pharmaceutical Research, 5(7), 183-189. [Link]

  • Asian Journal of Research in Chemistry. (2012). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. 5(6), 773-776. [Link]

  • PubChem. 2,3,6-Trimethoxybenzaldehyde. [Link]

  • LookChem. Cas 52978-83-3, this compound. [Link]

  • Google Patents. (2013). Method for preparing 2, 3, 4-trimethoxybenzaldehyde. CN102875344A.
  • ResearchGate. (2013). (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. [Link]

Sources

Application Note & Protocol: Synthesis of 2,3,4-Trimethoxybenzaldehyde via Phase-Transfer Catalyzed Methylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2,3,4-trimethoxybenzaldehyde from 2,3,4-trihydroxybenzaldehyde. It details the underlying chemical principles, a robust, field-proven experimental protocol utilizing phase-transfer catalysis, and critical data for process validation. This guide is intended for researchers and process chemists in the pharmaceutical, agrochemical, and fine chemical industries engaged in the synthesis of complex organic molecules.

Strategic Overview & Significance

2,3,4-Trimethoxybenzaldehyde is a highly valuable substituted aromatic aldehyde. Its molecular architecture, featuring three methoxy groups on a benzaldehyde scaffold, makes it a pivotal intermediate in the synthesis of various high-value compounds.[1]

  • Pharmaceutical Sector: It is a key building block in the synthesis of pharmaceuticals, most notably as an intermediate for Trimetazidine, a Ca2+ channel blocker used to treat angina pectoris.[2][3] The specific arrangement of methoxy groups is crucial for the biological activity of the target molecules, often influencing their binding affinity and metabolic stability.

  • Organic Synthesis: Beyond pharmaceuticals, it serves as a versatile precursor for creating more complex molecules through reactions like Wittig olefination or reductions.[4]

  • Flavor and Fragrance Industry: Its distinct aromatic properties make it a useful component in the formulation of unique scents and flavor profiles.[1]

The conversion of the precursor, 2,3,4-trihydroxybenzaldehyde, to its trimethoxy derivative is a critical transformation that enhances lipophilicity and modifies the electronic properties of the benzene ring, paving the way for subsequent synthetic steps.

The Chemistry: Principles of O-Methylation

The core transformation is the exhaustive O-methylation of the three phenolic hydroxyl groups of 2,3,4-trihydroxybenzaldehyde. The reaction proceeds via a nucleophilic substitution mechanism (SN2).

Mechanism Breakdown:

  • Deprotonation: The phenolic hydroxyl groups of 2,3,4-trihydroxybenzaldehyde are acidic. In the presence of a strong base, such as sodium hydroxide (NaOH), these protons are abstracted to form highly nucleophilic phenolate anions.

  • Nucleophilic Attack: The methylating agent, dimethyl sulfate ((CH₃O)₂SO₂), features electrophilic methyl groups. The phenolate anions act as potent nucleophiles, attacking one of the methyl groups of dimethyl sulfate.[5][6]

  • Displacement: This attack displaces a methyl sulfate anion as a leaving group, resulting in the formation of a methoxy group (an ether) on the aromatic ring. This process is repeated for all three hydroxyl groups to yield the desired 2,3,4-trimethoxybenzaldehyde.

Causality Behind Reagent Selection:
  • Methylating Agent: Dimethyl sulfate (DMS) is the industrial reagent of choice due to its high reactivity and cost-effectiveness compared to alternatives like methyl iodide.[7]

  • Base: Sodium hydroxide is a strong, inexpensive base capable of efficiently deprotonating the phenolic groups to drive the reaction forward.

  • Phase-Transfer Catalysis (PTC): In a biphasic system (aqueous NaOH and an organic solvent), the phenolate anion resides in the aqueous phase while the substrate and DMS are in the organic phase. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is introduced. This catalyst forms an ion pair with the phenolate anion, transporting it across the phase boundary into the organic phase where it can react with the DMS. This technique significantly enhances reaction rates, improves yields, and allows for milder reaction conditions, which is a cornerstone of green chemistry.[8][9]

Workflow Start Charge Reactor: 2,3,4-Trihydroxybenzaldehyde + Water Dissolve Heat to 50-60°C with Stirring Start->Dissolve Add_Reagents Controlled Co-addition: - NaOH Solution - Dimethyl Sulfate - PTC Catalyst Dissolve->Add_Reagents React Maintain at 50-70°C (Monitor Progress) Add_Reagents->React Cool_Separate Cool to RT & Separate Layers React->Cool_Separate Wash Wash Organic Layer (Water, Brine) Cool_Separate->Wash Dry_Concentrate Dry (MgSO₄) & Concentrate Wash->Dry_Concentrate Purify Vacuum Distillation & Crystallization Dry_Concentrate->Purify End Pure 2,3,4-Trimethoxybenzaldehyde Purify->End

Sources

Application Notes and Protocols for the Synthesis of Caged Compounds Using 2,3,4-Trimethoxy-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Spatiotemporal Control in Biological Systems

In the intricate world of cellular signaling and drug action, the ability to control the release of bioactive molecules with high precision is paramount. "Caged compounds" offer a powerful solution by employing photolabile protecting groups (PPGs) to temporarily inactivate a molecule of interest.[1] This inactivation is reversed by a flash of light, allowing researchers to initiate biological processes at a specific time and location.[1] The ortho-nitrobenzyl class of PPGs has been a cornerstone in this field, and among them, the 2,3,4-trimethoxy-6-nitrobenzyl group offers distinct advantages due to its photochemical properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of caged compounds utilizing 2,3,4-Trimethoxy-6-nitrobenzaldehyde as the precursor to the caging moiety. We will delve into the detailed, step-by-step protocols, the underlying chemical principles, characterization techniques, and troubleshooting strategies to ensure successful synthesis and application of these powerful research tools.

The 2,3,4-Trimethoxy-6-nitrobenzyl Caging Group: A Profile

The 2,3,4-Trimethoxy-6-nitrobenzyl moiety is a popular choice for caging various functional groups, particularly carboxylic acids. Its key features include:

  • Photochemical Efficiency: It exhibits a respectable quantum yield for photolysis, meaning a relatively high number of molecules are "uncaged" for the number of photons absorbed.[2][3]

  • Wavelength of Activation: It can be cleaved with near-UV light, a wavelength that is generally less damaging to biological systems compared to shorter UV wavelengths.[4]

  • Synthetic Accessibility: The starting material, this compound, is commercially available, providing a straightforward entry into the synthesis of the corresponding caged compounds.

Overall Synthetic Strategy

The synthesis of a caged carboxylic acid using this compound typically follows a two-step sequence. First, the aldehyde is reduced to the corresponding alcohol. This alcohol is then esterified with the carboxylic acid of interest to yield the final caged compound.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Esterification This compound This compound 2,3,4-Trimethoxy-6-nitrobenzyl alcohol 2,3,4-Trimethoxy-6-nitrobenzyl alcohol This compound->2,3,4-Trimethoxy-6-nitrobenzyl alcohol Caged Carboxylic Acid Caged Carboxylic Acid 2,3,4-Trimethoxy-6-nitrobenzyl alcohol->Caged Carboxylic Acid Carboxylic Acid Carboxylic Acid

Figure 1. General workflow for the synthesis of a caged carboxylic acid.

Detailed Experimental Protocols

Part 1: Synthesis of 2,3,4-Trimethoxy-6-nitrobenzyl alcohol

This protocol details the reduction of the commercially available aldehyde to the corresponding benzyl alcohol, the key intermediate for the subsequent caging reaction.

Materials and Equipment:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.

  • Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot corresponding to the alcohol indicates the reaction is proceeding.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C to neutralize the excess sodium borohydride.

  • Workup: Remove the methanol under reduced pressure using a rotary evaporator. Partition the resulting aqueous residue between dichloromethane and water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2,3,4-Trimethoxy-6-nitrobenzyl alcohol by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure alcohol as a solid.

Part 2: Synthesis of the Caged Carboxylic Acid (Esterification)

This protocol describes the coupling of the synthesized 2,3,4-Trimethoxy-6-nitrobenzyl alcohol with a generic carboxylic acid using a standard DCC/DMAP esterification method.

Materials and Equipment:

  • 2,3,4-Trimethoxy-6-nitrobenzyl alcohol (from Part 1)

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq), 2,3,4-Trimethoxy-6-nitrobenzyl alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere. The use of DMAP as a catalyst is critical for accelerating the esterification reaction.[5]

  • Coupling: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous dichloromethane dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC, observing the consumption of the starting materials and the formation of the less polar ester product.

  • Workup: Once the reaction is complete, filter off the precipitated DCU. Wash the filtrate sequentially with 0.5 N HCl, water, and saturated aqueous NaHCO₃ solution. These washes remove unreacted starting materials and acidic or basic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure caged carboxylic acid.

ParameterRecommended Value/ConditionRationale
Reduction (Part 1)
NaBH₄ Stoichiometry1.5 equivalentsEnsures complete reduction of the aldehyde.
Temperature0 °CControls the exothermic reaction and minimizes side products.
Esterification (Part 2)
Alcohol Stoichiometry1.1 equivalentsA slight excess ensures complete consumption of the valuable carboxylic acid.
DCC Stoichiometry1.2 equivalentsDrives the reaction to completion by activating the carboxylic acid.
DMAP Stoichiometry0.1 equivalents (catalytic)Acts as a nucleophilic catalyst to accelerate the esterification.
Temperature0 °C to Room TemperatureInitial cooling controls the reaction rate, followed by room temperature for completion.
Reaction Time12-24 hoursTypical duration for DCC/DMAP couplings to achieve high yields.

Characterization of the Caged Compound

Thorough characterization is essential to confirm the identity and purity of the synthesized caged compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[6][7][8][9] Key diagnostic signals to look for in the ¹H NMR spectrum of the caged ester include:

    • The appearance of a new singlet corresponding to the benzylic protons of the caging group.

    • Shifts in the signals of the protons on the carboxylic acid moiety upon esterification.

    • The characteristic aromatic signals of the 2,3,4-trimethoxy-6-nitrobenzyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.[10]

Mechanism of Photolytic Cleavage (Uncaging)

The "uncaging" process is initiated by the absorption of a photon, typically in the near-UV range. This leads to an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, followed by a rearrangement to release the carboxylic acid and form 2,3,4-trimethoxy-6-nitrosobenzaldehyde as a byproduct.[3]

G Caged Carboxylic Acid Caged Carboxylic Acid Excited State Excited State Caged Carboxylic Acid->Excited State hν (light) aci-Nitro Intermediate aci-Nitro Intermediate Excited State->aci-Nitro Intermediate Intramolecular H-abstraction Cyclic Intermediate Cyclic Intermediate aci-Nitro Intermediate->Cyclic Intermediate Released Carboxylic Acid Released Carboxylic Acid Cyclic Intermediate->Released Carboxylic Acid 2,3,4-Trimethoxy-6-nitrosobenzaldehyde 2,3,4-Trimethoxy-6-nitrosobenzaldehyde Cyclic Intermediate->2,3,4-Trimethoxy-6-nitrosobenzaldehyde

Figure 2. Simplified mechanism of photolytic cleavage.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield in reduction step - Incomplete reaction. - Degradation of NaBH₄.- Monitor reaction by TLC to ensure completion. - Use fresh, high-purity NaBH₄. - Ensure the reaction is kept at 0 °C.
Low yield in esterification - Incomplete reaction. - Hydrolysis of DCC. - Steric hindrance of the carboxylic acid.- Increase reaction time. - Use anhydrous solvents and reagents. - Consider alternative coupling reagents for sterically hindered substrates.
Difficulty in purification - Co-elution of product with starting materials or byproducts.- Optimize the solvent system for column chromatography. - Consider recrystallization if the product is a solid.
Product decomposition - Exposure to light or heat.- Store the final caged compound in the dark and at low temperatures (e.g., -20 °C).

Conclusion

The synthesis of caged compounds using this compound provides a robust method for creating powerful tools for the precise control of biological systems. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can confidently prepare these valuable reagents. Careful execution of the synthetic steps, coupled with thorough characterization and proper handling, will ensure the successful application of these light-activated molecules in a wide range of scientific endeavors.

References

  • Hassner, A., & Alexanian, V. (1978). Direct room temperature esterification of carboxylic acids. Tetrahedron Letters, 19(45), 4475-4478. Available at: [Link]

  • Pawar, S. S., et al. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(1), 365-369. Available at: [Link]

  • Klán, P., et al. (2013). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. The Journal of Organic Chemistry, 78(5), 2048-2055. Available at: [Link]

  • Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Photochemical & Photobiological Sciences, 7(1), 162-171. Available at: [Link]

  • Pirrung, M. C., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition, 54(28), 8124-8127. Available at: [Link]

  • Corrie, J. E. T. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Dynamic Studies in Biology (pp. 1-27). Wiley-VCH. Available at: [Link]

  • MasterOrganicChemistry.com. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Kryvenda, A., et al. (2019). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. Scientific Reports, 9(1), 13421. Available at: [Link]

  • Google Patents. (1977). Process of completing the esterification of carboxylic acids with alcohols. EP0002779B1.
  • Rodrigues, F., et al. (2012). Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside. ARKIVOC, 2012(6), 185-193. Available at: [Link]

  • Wang, Y., et al. (2011). New synthesis process for 2,3,4-trimethoxybenzoic acid. Advanced Materials Research, 233-235, 131-134. Available at: [Link]

  • Google Patents. (2019). Process for preparing nitrobenzyl bromides. EP3587391A1.
  • Google Patents. (2013). Method for preparing 2, 3, 4-trimethoxybenzaldehyde. CN102875344A.
  • Shevyrin, V., et al. (2016). Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof. Journal of Mass Spectrometry, 51(10), 969-979. Available at: [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. Retrieved from [Link]

  • Ma, J., et al. (2022). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis, 222, 115110. Available at: [Link]

  • Gafurov, Y., et al. (2020). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Molbank, 2020(4), M1166. Available at: [Link]

  • Popova, M., et al. (2015). The synthesis and NMR spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. Magnetic Resonance in Chemistry, 53(11), 949-953. Available at: [Link]

  • Li, Y., et al. (2020). Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs. Journal of Pharmaceutical and Biomedical Analysis, 189, 113459. Available at: [Link]

  • Google Patents. (2011). Process for the preparation of para-nitrobenzyl bromide. EP2365960B1.
  • O'Hern, D., Pal, P. K., & Azzi, A. (1974). The preparation and some properties of mammalian cytochrome c modified with 2-hydroxy-5-nitrobenzyl bromide. Biochemical and Biophysical Research Communications, 57(3), 677-683. Available at: [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to the Synthesis of Chalcones Using 2,3,4-Trimethoxy-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nitro-Trimethoxy Chalcones

Chalcones, belonging to the flavonoid family, are renowned for their 1,3-diaryl-2-propen-1-one backbone, which serves as a versatile scaffold in medicinal chemistry.[1][2][3] These compounds, both natural and synthetic, exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] The introduction of specific functional groups, such as nitro (-NO₂) and methoxy (-OCH₃) moieties, can significantly modulate the biological efficacy of the chalcone core.[1][7][8]

The nitro group, being a potent electron-withdrawing group, can enhance the biological activity and also serves as a crucial intermediate for the synthesis of other heterocyclic compounds.[7][9] Concurrently, methoxy groups, as electron-donating groups, can influence the molecule's pharmacokinetic properties and receptor binding affinity. The specific substitution pattern of 2,3,4-trimethoxy-6-nitrobenzaldehyde presents a unique starting material for creating novel chalcones with potentially significant therapeutic value, particularly in the development of anti-tumor agents.[10]

This document provides a comprehensive protocol for the synthesis of chalcone derivatives from this compound via the Claisen-Schmidt condensation, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, provide a detailed step-by-step methodology, and offer insights into process optimization and troubleshooting.

The Claisen-Schmidt Condensation: Mechanistic Insights

The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones.[2][3][11] It is a base-catalyzed crossed-aldol condensation between an aromatic aldehyde (in this case, this compound) and an acetophenone derivative (an aromatic ketone), followed by a dehydration step.[12][13][14]

Causality Behind Experimental Choices:

  • The Role of the Base: A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is essential.[14][15] Its primary function is to deprotonate the α-carbon of the acetophenone, which is acidic due to its proximity to the carbonyl group. This creates a highly reactive enolate ion, a potent nucleophile.

  • Nucleophilic Attack: The generated enolate attacks the electrophilic carbonyl carbon of the benzaldehyde. The electron-withdrawing nitro group on the benzaldehyde ring further increases the electrophilicity of this carbon, making it more susceptible to nucleophilic attack. However, this same group can also decrease the overall reactivity of the aldehyde, necessitating careful optimization of reaction conditions, such as using a strong base or moderate heat to drive the reaction forward.[9][16]

  • Dehydration: The resulting β-hydroxy ketone (aldol adduct) readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the stable α,β-unsaturated ketone system. This final product, the chalcone, is stabilized by conjugation between the two aromatic rings and the enone system.

// Connections between subgraphs Enolate -> Enolate_ref [style=invis]; edge [lhead=cluster_step2, ltail=cluster_step1, color="#5F6368", minlen=2]; Enolate -> Aldehyde [style=invis]; edge [lhead=cluster_step3, ltail=cluster_step2, color="#5F6368", minlen=2]; Alkoxide -> Aldol [style=invis]; } caption: "Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation."

Detailed Experimental Protocol

This protocol outlines the synthesis of a chalcone derivative from this compound and a generic substituted acetophenone.

Materials and Reagents
ReagentMolar Mass ( g/mol )Moles (mmol)QuantityPurpose
This compound241.2010.02.41 gAldehyde reactant
Substituted AcetophenoneVaries10.0EquimolarKetone reactant
Potassium Hydroxide (KOH)56.1111.0~0.62 gBase Catalyst
Ethanol (95%)46.07-~50 mLReaction & Recrystallization Solvent
Deionized Water18.02-~100 mLWashing
Hydrochloric Acid (HCl), dilute (e.g., 10%)36.46-As neededNeutralization
Step-by-Step Methodology
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2.41 g (10.0 mmol) of this compound and an equimolar amount (10.0 mmol) of the chosen substituted acetophenone in approximately 30 mL of ethanol. Stir the mixture at room temperature using a magnetic stirrer until all solids are completely dissolved.

  • Catalyst Addition: In a separate beaker, prepare the catalyst solution by dissolving ~0.62 g (11.0 mmol) of potassium hydroxide in 20 mL of ethanol.

  • Reaction Initiation: Cool the flask containing the aldehyde and ketone solution in an ice bath. Slowly add the ethanolic KOH solution dropwise to the stirred mixture over 10-15 minutes.[9] Maintaining a low temperature during the addition helps to control the reaction rate and minimize side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 n-hexane:ethyl acetate).[17] The reaction may take several hours to complete, often indicated by a color change or the formation of a precipitate.[15] For less reactive substrates, gentle heating to 40°C may be required to drive the reaction to completion.[9][18]

  • Product Isolation (Workup): Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing approximately 100 mL of crushed ice or ice-cold water.[15]

  • Neutralization: Acidify the mixture by slowly adding dilute hydrochloric acid (HCl) dropwise while stirring, until the solution is neutral (pH ~7).[13][15] This step protonates the phenoxide (if any) and neutralizes the excess base, causing the chalcone product to precipitate out of the aqueous solution.

  • Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[19] Wash the crude product thoroughly with cold deionized water to remove any inorganic salts and residual acid.

  • Drying: Allow the product to air-dry or place it in a desiccator under vacuum to remove residual moisture. A small sample of the crude product can be kept for purity comparison.[19]

Purification and Characterization

Purification by Recrystallization

The crude chalcone is often of sufficient purity, but recrystallization is recommended to remove trace impurities and obtain high-purity crystals for analysis.[19][20]

  • Solvent Selection: Ethanol is a commonly used and effective solvent for recrystallizing chalcones.[19][21]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of boiling ethanol required to completely dissolve it.[21]

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal.[21]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools. Subsequently, place the flask in an ice bath to maximize crystal yield.[21]

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Characterization

The structure and purity of the synthesized chalcone should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point range indicates high purity.[20]

  • Spectroscopy:

    • ¹H-NMR and ¹³C-NMR: To confirm the chemical structure.[4][10] The coupling constant (J value) between the α and β vinyl protons in ¹H-NMR can confirm the E (trans) configuration, which is the thermodynamically favored isomer in this synthesis.[7]

    • FT-IR: To identify key functional groups. Expect characteristic absorption bands for the C=O stretch (around 1665-1690 cm⁻¹), C=C stretch (around 1595 cm⁻¹), and NO₂ stretching vibrations (around 1345-1525 cm⁻¹).[4][22]

Workflow and Troubleshooting

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// Edges Reagents -> Catalyst [color="#5F6368"]; Catalyst -> Reaction [color="#5F6368"]; Reaction -> Workup [color="#5F6368"]; Workup -> Purify [color="#5F6368"]; Purify -> Analyze [color="#5F6368"]; } caption: "Experimental workflow for chalcone synthesis."

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
No Reaction / Low Yield Insufficiently strong base; Low reactivity of aldehyde; Reaction time too short.Use a stronger base (e.g., switch from NaOH to KOH). Gently warm the reaction mixture (40-50°C).[9] Increase the reaction time and monitor closely with TLC.
"Oiling Out" during Recrystallization The compound's melting point is lower than the boiling point of the solvent; Solution is too concentrated.Re-heat to dissolve the oil and add more hot solvent to decrease saturation. Allow the solution to cool more slowly. Consider a mixed solvent system (e.g., ethanol/water).[21]
Formation of Side Products Self-condensation of the ketone; Cannizzaro reaction of the aldehyde.Ensure slow, dropwise addition of the base catalyst at a low temperature to control the reaction. Use an equimolar ratio of reactants. The presence of the nitro group can accelerate the Cannizzaro reaction, making controlled conditions critical.[16]

Safety Precautions

  • Handle all chemicals, especially potassium hydroxide (corrosive) and organic solvents (flammable), inside a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of solvent vapors and direct contact of chemicals with skin.

References

  • Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents. (n.d.). ProQuest.
  • Unveiling the Potency of Nitro-Substituted Chalcones: A Comparative Analysis of Their Biological Activities. (n.d.). Benchchem.
  • Technical Support Center: Purifying Chalcone Derivatives by Recrystallization. (n.d.). Benchchem.
  • Gómez-Rivera, A., Aguilar-Mariscal, H., Romero-Ceronio, N., Roa-de la Fuente, L. F., & Lobato-García, C. E. (2013). Synthesis and anti-inflammatory activity of three nitro chalcones. Bioorganic & Medicinal Chemistry Letters, 23(20), 5519–5522. [Link]

  • Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents. (2023).
  • Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone. (n.d.).
  • Mechanism of base-catalyzed Claisen-Schmidt condensation. (n.d.).
  • Why is chalcone formation not possible when nitrobenzaldehyde is used? If possible, so how? (n.d.).
  • Development of chalcone synthesis: Optimization of synthetic method. (2023). AIP Publishing.
  • Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015). The Royal Society of Chemistry.
  • Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids. (n.d.).
  • Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. (2021). MDPI.
  • Synthesis of the three nitro-sustituted chalcones. (1) 2 0-Nitroacetophenone. (n.d.).
  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry.
  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024). MDPI.
  • A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. (n.d.). PMC - NIH.
  • SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org.
  • The Influence of Nitro Group on Synthesis. (n.d.). JOCPR.
  • How to synthesize chalcones by Claisen-Schmidt condens
  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
  • Green synthesis of chalcones derivatives. (n.d.).
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). NIH.
  • Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones. (n.d.).
  • Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones: A Review. (n.d.). Scholars Middle East Publishers.
  • Application Notes and Protocols: Synthesis of Chalcone Analogues via Claisen-Schmidt Condens
  • Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. (n.d.).
  • Structural and theoretical exploration of a multi-methoxy chalcone: Synthesis, quantum theory, electrostatics, molecular packing, DFT analysis, and in-silico anti-cancer evalu

Sources

Application Note: High-Purity 2,3,4-Trimethoxy-6-nitrobenzaldehyde via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 2,3,4-Trimethoxy-6-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity of this compound is critical for downstream applications, ensuring reaction specificity and minimizing side-product formation. The described methodology focuses on a robust recrystallization procedure, a fundamental technique for the purification of nonvolatile organic solids.[1] The protocol is designed to be a self-validating system, with explanations of the underlying chemical principles to allow for adaptation and troubleshooting.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

This compound is a versatile aromatic compound whose utility in medicinal chemistry is significant. However, its synthesis can often yield impurities, including positional isomers and unreacted starting materials. These impurities can interfere with subsequent synthetic steps, leading to lower yields, complex purification challenges, and potentially impacting the biological activity and safety profile of the final active pharmaceutical ingredient (API).

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle behind this method is the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[1] Upon cooling, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities.

This guide provides a comprehensive, step-by-step protocol for the recrystallization of this compound, grounded in the principles of solvent selection, solubility, and crystal lattice formation.

Health and Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Ventilation: All procedures should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust and solvent vapors.[3]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[4]

  • Fire Safety: The organic solvents used in this protocol are flammable. Ensure that there are no open flames or spark sources in the vicinity of the experiment.

Materials and Equipment

Reagents
  • Crude this compound

  • Toluene (ACS grade or higher)

  • n-Heptane (ACS grade or higher)

  • Activated Carbon (optional, for colored impurities)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Equipment
  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Melting point apparatus

Protocol: Recrystallization of this compound

This protocol is based on a two-solvent system, which offers excellent control over the crystallization process. Toluene is used as the "good" solvent in which the compound is soluble when hot, and n-heptane is the "bad" solvent in which the compound is poorly soluble.

Step 1: Dissolution in a Minimum Amount of Hot Toluene

The primary objective of this step is to dissolve the crude compound in the smallest possible volume of hot solvent to create a saturated solution upon cooling.

  • Place the crude this compound into an Erlenmeyer flask of an appropriate size.

  • Add a magnetic stir bar to the flask.

  • Add a minimal amount of toluene to the flask, just enough to wet the solid.

  • Gently heat the mixture on a hot plate with continuous stirring.

  • Add small portions of hot toluene incrementally until the solid just dissolves. It is crucial to avoid adding an excess of solvent, as this will reduce the final yield.

Step 2: Decolorization with Activated Carbon (Optional)

If the hot solution is colored due to the presence of impurities, activated carbon can be used to remove them.

  • Remove the flask from the heat source and allow it to cool slightly.

  • Add a small amount of activated carbon to the solution. Caution: Never add activated carbon to a boiling solution, as this can cause violent frothing.

  • Reheat the solution to boiling for a few minutes while stirring.

Step 3: Hot Gravity Filtration

This step is necessary to remove any insoluble impurities, including dust, and activated carbon if used.

  • Set up a gravity filtration apparatus using a stemless funnel and fluted filter paper. A stemless funnel is recommended to prevent premature crystallization in the stem.

  • Preheat the filtration apparatus by pouring a small amount of hot solvent through it.

  • Quickly pour the hot solution containing the dissolved compound through the preheated funnel into a clean, dry Erlenmeyer flask.

Step 4: Induction of Crystallization

The goal of this step is to induce the formation of pure crystals by gradually decreasing the solubility of the compound.

  • Heat the filtered solution to boiling to ensure it is fully dissolved.

  • Slowly add n-heptane dropwise to the hot solution until it becomes slightly turbid (cloudy).

  • If turbidity persists, add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

Step 5: Collection and Washing of Crystals

This step isolates the purified crystals from the solvent containing the dissolved impurities.

  • Set up a Buchner funnel with filter paper over a clean filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of cold n-heptane.

  • Swirl the crystalline mixture in the Erlenmeyer flask and pour it into the Buchner funnel.

  • Apply the vacuum to draw the solvent through the funnel, leaving the crystals on the filter paper.

  • Wash the crystals with a small amount of ice-cold n-heptane to remove any remaining mother liquor.

  • Continue to draw air through the crystals for several minutes to partially dry them.

Step 6: Drying the Purified Crystals

The final step is to remove any residual solvent from the crystals.

  • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

Characterization and Quality Control

The purity of the recrystallized this compound should be assessed to validate the effectiveness of the purification process.

  • Melting Point Determination: A pure compound will have a sharp and narrow melting point range. The melting point of the purified product should be compared to the literature value.

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the purity of the crude and recrystallized material. The purified compound should appear as a single spot on the TLC plate.

  • Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify any remaining impurities.

Troubleshooting

Problem Possible Cause Solution
No crystals form upon cooling Too much solvent was added.Boil off some of the solvent to concentrate the solution and repeat the cooling process.
The solution was cooled too quickly.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Oiling out (formation of an oil instead of crystals) The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent or a different solvent system.
The solution is supersaturated.Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
Low recovery of purified compound Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.
Premature crystallization during hot filtration.Ensure the filtration apparatus is adequately preheated.
The compound has significant solubility in the cold solvent.Cool the solution in an ice bath for a longer period to maximize precipitation.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key stages of the purification process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification of Solution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Compound dissolve Dissolve in Minimal Hot Toluene crude->dissolve hot_filtration Hot Gravity Filtration (removes insoluble impurities) dissolve->hot_filtration induce Induce Crystallization (add n-Heptane, cool slowly) hot_filtration->induce collect Vacuum Filtration & Washing induce->collect drying Drying collect->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Workflow for the purification of this compound.

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the purification of this compound by recrystallization. By understanding the principles behind each step, researchers can confidently execute this procedure to obtain high-purity material essential for successful outcomes in drug discovery and development. The self-validating nature of the protocol, coupled with the troubleshooting guide, empowers scientists to adapt and optimize the process for their specific needs.

References

  • Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. Available at: [Link]

Sources

Application Note & Protocols: Leveraging 2,3,4-Trimethoxy-6-nitrobenzaldehyde in Advanced Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2,3,4-Trimethoxy-6-nitrobenzaldehyde, a sophisticated photolabile linker for solid-phase synthesis (SPS). Tailored for researchers in drug development and chemical biology, this document details the core chemistry, strategic advantages, and field-proven protocols associated with its application. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Foundational Concepts: The Power of Photolability in Solid-Phase Synthesis

Solid-phase synthesis is a cornerstone of modern chemistry, enabling the streamlined construction of complex molecules like peptides, oligonucleotides, and small-molecule libraries. The success of this technique hinges on the linker—a molecular bridge connecting the nascent molecule to an insoluble resin support. The choice of linker dictates the conditions under which the final product is cleaved from the support.

Photolabile linkers represent a class of "traceless" tools that offer unparalleled control and mildness in product release.[1][2] Unlike traditional linkers that require harsh acidic (e.g., TFA) or basic (e.g., piperidine) conditions for cleavage, photolabile linkers are severed by irradiation with light, typically in the near-UV spectrum.[1][3][4] This orthogonality is critical when synthesizing molecules bearing acid- or base-sensitive functional groups.[5]

The this compound linker belongs to the highly effective ortho-nitrobenzyl family, a group renowned for its photochemical reactivity.[1][6] The electron-donating methoxy groups on the aromatic ring, analogous to the well-studied nitro veratryl (NV) scaffold, enhance the quantum yield and efficiency of the photocleavage process.[3][7]

The Mechanism of Action: A Controlled Intramolecular Redox Reaction

The cleavage of o-nitrobenzyl-based linkers is a well-elucidated intramolecular photochemical process, often described as a Norrish Type II reaction.[2][6][8] The sequence of events provides precise control over the release of the synthesized molecule.

Mechanism Breakdown:

  • Photoexcitation: Upon irradiation with UV light (typically 350-365 nm), the nitro group absorbs a photon, promoting it to an excited state (n→π* transition).[9]

  • Hydrogen Abstraction: The excited nitro group rapidly abstracts a hydrogen atom from the adjacent benzylic carbon, which is tethered to the synthesized molecule.[2]

  • aci-Nitro Intermediate Formation: This intramolecular hydrogen transfer generates a transient, high-energy intermediate known as an aci-nitro species.[10][11]

  • Rearrangement & Cleavage: The aci-nitro intermediate undergoes a rapid electronic rearrangement. This process involves the formation of a cyclic intermediate that subsequently collapses, liberating the synthesized molecule (as a carboxylic acid, if it was attached via an ester bond) and generating a 2-nitrosobenzaldehyde derivative as a byproduct.[10][12]

The presence of three methoxy groups on the phenyl ring serves to increase the absorption cross-section at longer, less damaging wavelengths and to enhance the rate of the photochemical cascade, leading to more efficient cleavage.

Photocleavage Mechanism cluster_0 Step 1: Photoexcitation cluster_1 Step 2: H-Abstraction cluster_2 Step 3: Intermediate Formation cluster_3 Step 4: Rearrangement & Release A Resin-Linker-Molecule B Excited State (Diradical) A->B hv (365 nm) C aci-Nitro Intermediate B->C Intramolecular H-transfer D Released Molecule C->D Rearrangement E Nitroso Byproduct C->E

Caption: Photocleavage cascade of an o-nitrobenzyl linker.

Experimental Protocols: From Immobilization to Product Release

The following protocols provide a comprehensive workflow for utilizing the this compound linker.

Protocol 1: Linker Preparation and Immobilization

The commercially available aldehyde must first be reduced to the corresponding alcohol before it can be attached to a standard aminomethyl-functionalized resin.

A. Reduction of Aldehyde to Alcohol:

  • Dissolve this compound (1.0 eq) in a suitable solvent mixture like THF/Methanol (3:1).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 5°C.

  • Stir the reaction for 2 hours at 0°C, monitoring completion by TLC.

  • Quench the reaction by slowly adding 1 M HCl until the pH is ~6-7.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield 2,3,4-Trimethoxy-6-nitrobenzyl alcohol.

B. Immobilization onto Aminomethyl Resin:

  • Swell aminomethylated resin (e.g., TentaGel AM, 100-200 mesh, 1.0 eq of NH₂ groups) in anhydrous DMF for 1 hour.

  • In a separate flask, dissolve the 2,3,4-Trimethoxy-6-nitrobenzyl alcohol (1.5 eq) in anhydrous DCM.

  • Add N,N'-disuccinimidyl carbonate (DSC) (1.5 eq) and diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 4 hours to form the activated succinimidyl carbonate linker.

  • Drain the DMF from the swollen resin.

  • Add the activated linker solution to the resin. Add an additional 1.0 eq of DIPEA.

  • Agitate the mixture at room temperature for 16-24 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin in vacuo. Perform a Kaiser test to confirm the consumption of free amino groups. A negative (yellow) result indicates successful immobilization.

Protocol 2: Substrate Loading

This protocol describes the attachment of the first building block (e.g., an Fmoc-protected amino acid) to the linker.

  • Swell the linker-functionalized resin (1.0 eq) in anhydrous DMF for 1 hour.

  • In a separate flask, dissolve the Fmoc-protected amino acid (3.0 eq) and 4-dimethylaminopyridine (DMAP) (0.5 eq) in a minimal amount of DMF.

  • Add N,N'-diisopropylcarbodiimide (DIC) (3.0 eq) to the amino acid solution and pre-activate for 10 minutes.

  • Drain the DMF from the resin and add the pre-activated amino acid solution.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the solution and wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • To cap any unreacted hydroxyl sites, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:1:3) for 1 hour.

  • Wash the resin again as in step 6 and dry in vacuo.

  • Determine the loading efficiency by cleaving the Fmoc group from a small, weighed sample of resin with 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

Protocol 3: Solid-Phase Synthesis Elongation

Following substrate loading, the synthesis proceeds using standard automated or manual protocols (e.g., Fmoc-SPPS). The photolabile linker is stable to the repetitive cycles of basic deprotection (piperidine) and amide coupling.[3]

Protocol 4: Photolytic Cleavage and Product Isolation

This final step releases the synthesized molecule from the solid support.

  • Wash the final peptide-resin thoroughly with DCM to remove any residual DMF and scavengers from the final deprotection step.

  • Swell the resin in the cleavage solvent (e.g., Acetonitrile/Water 9:1 or DCM). The choice of solvent should ensure solubility of the target molecule.

  • Add a scavenger, such as 2-mercaptoethanol (100 eq), to trap the reactive nitroso byproduct and prevent side reactions.[9]

  • Transfer the resin slurry to a suitable photoreactor (e.g., a vessel with a quartz immersion well or an LED array reactor). Ensure efficient stirring or agitation to prevent light scattering and ensure uniform irradiation.

  • Irradiate the suspension with a UV lamp at 350-365 nm. Typical irradiation times range from 2 to 8 hours, depending on the scale, substrate, and lamp intensity.

  • Monitor the cleavage progress by taking small aliquots of the supernatant and analyzing via HPLC or LC-MS.

  • Once cleavage is complete, filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage solvent (3x) and combine the filtrates.

  • Concentrate the combined filtrate in vacuo to yield the crude product, which can then be purified by standard chromatographic methods.

Workflow Visualization & Data Summary

The entire process, from a functionalized resin to a purified product, can be visualized as a streamlined workflow.

Caption: General workflow for solid-phase synthesis using a photolabile linker.

Quantitative Data for Nitrobenzyl-Type Linkers

The efficiency of photocleavage is substrate and solvent-dependent. The following table summarizes representative data for the closely related and extensively documented 6-nitroveratryl (NV) linker, which provides a reliable proxy for the performance of the 2,3,4-trimethoxy-6-nitrobenzyl system.[13]

Protected MoietyLinker SystemWavelength (nm)SolventIrradiation TimeYield (%)Reference
Cyclohexylmethanol6-Nitroveratryl350Acetonitrile5 min92[13]
3-Phenyl-1-propanol6-Nitroveratryl350Acetonitrile5 min95[13]
Peptide Hydrazideo-nitroveratryl365Dioxane/H₂O4 hHigh Purity[3]
Cholesterol6-Nitroveratryl350Dichloromethane15 min82[13]
Generic Alcohol2-Nitrobenzyl> 300AcetonitrileVariesGood to Quant.[13]

Troubleshooting and Expert Considerations

  • Incomplete Cleavage: If cleavage stalls, ensure the resin is adequately swollen and agitated to minimize light scattering. Increase irradiation time or check the output of the UV lamp. The byproduct itself can act as a light filter, so efficient removal from the reaction sphere is key.[9]

  • Product Degradation: The released product may be sensitive to UV light. Monitor the reaction closely and halt it as soon as cleavage is complete. If degradation is suspected, consider using a glass filter to cut off shorter, more damaging wavelengths.

  • Byproduct Reactivity: The generated 2-nitrosobenzaldehyde is an electrophile that can react with nucleophilic residues in the product (e.g., free amines). The use of a suitable scavenger, like 2-mercaptoethanol or aniline, is highly recommended to trap this byproduct.[9]

  • Orthogonality Checks: While photolysis is highly orthogonal, confirm that your target molecule does not contain chromophores that absorb strongly in the 350-365 nm range, which could lead to undesired photochemical side reactions.

References

  • Title: Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Photolabile Linkers for Solid-Phase Synthesis Source: PubMed URL: [Link]

  • Title: A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles Source: Organic Letters - ACS Publications URL: [Link]

  • Title: A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles Source: Technical University of Denmark Orbit URL: [Link]

  • Title: Photolabile Linkers for Solid-Phase Synthesis Source: ACS Combinatorial Science (Archived) URL: [Link]

  • Title: A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-Terminal Thioesters Source: ResearchGate URL: [Link]

  • Title: Photolabile protecting group Source: Wikipedia URL: [Link]

  • Title: Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary a ci -Nitro Intermediates Source: ResearchGate URL: [Link]

  • Title: Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids Source: PubMed URL: [Link]

  • Title: Photolabile Protecting Groups: Structure and Reactivity Source: ResearchGate URL: [Link]

  • Title: Safety-Catch Linkers for Solid-Phase Peptide Synthesis Source: PMC - NIH URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Nitration of 2,3,4-Trimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 2,3,4-trimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you mitigate common side reactions and optimize your synthesis of the desired nitro-substituted products.

The nitration of 2,3,4-trimethoxybenzaldehyde is a nuanced process. The benzene ring is highly activated due to the presence of three electron-donating methoxy groups, which also exert a strong directing effect. Concurrently, the aldehyde group is an electron-withdrawing group that deactivates the ring and directs incoming electrophiles to the meta position. This interplay of electronic effects can lead to a variety of side reactions if not carefully controlled.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the nitration of 2,3,4-trimethoxybenzaldehyde.

Issue 1: Low Yield of the Desired Mononitro Product

Question: My reaction is resulting in a low yield of the expected 5-nitro-2,3,4-trimethoxybenzaldehyde, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?

Answer: A low yield of the desired mononitro product with unreacted starting material typically points to insufficient nitrating agent activity or suboptimal reaction conditions.

Probable Causes:

  • Insufficiently Potent Nitrating Agent: The nitronium ion (NO₂⁺) is the active electrophile in this reaction.[1] Its concentration may be too low if the nitric acid is not sufficiently activated by the sulfuric acid.

  • Low Reaction Temperature: While low temperatures are crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.[2]

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to achieve high conversion.

Solutions:

  • Verify Reagent Quality: Use fresh, concentrated nitric acid (65-70%) and sulfuric acid (95-98%). Ensure the reagents have been stored properly to prevent water absorption, which can deactivate the nitrating mixture.

  • Optimize Reaction Temperature: While the reaction should be initiated at a low temperature (e.g., 0-5 °C) to control the initial exotherm, a slight increase in temperature (e.g., to 10-15 °C) after the initial addition of the substrate may be necessary to drive the reaction to completion.[3] Careful monitoring is essential to prevent runaway reactions.

  • Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] Continue the reaction until the starting material is consumed.

  • Adjust Stoichiometry: A slight excess of the nitrating agent can be employed to ensure complete conversion of the starting material. However, this should be done cautiously as a large excess can promote polysubstitution.

Issue 2: Formation of Multiple Products (Isomers and Polysubstituted Compounds)

Question: My product mixture shows multiple spots on TLC, and the NMR spectrum is complex, suggesting the presence of isomers and/or di- and tri-nitro compounds. How can I improve the selectivity of the reaction?

Answer: The formation of multiple products is a common challenge in the nitration of highly activated aromatic rings.[5] The three methoxy groups strongly activate the ring, making it susceptible to further nitration.

Probable Causes:

  • High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the less favorable nitration at other positions and for the nitration of the already mono-nitrated product.[6][7]

  • Excess Nitrating Agent: A large excess of the nitrating mixture increases the concentration of the nitronium ion, driving the reaction towards polysubstitution.[8]

  • Reaction Hotspots: Poor mixing can lead to localized areas of high temperature and reagent concentration, promoting side reactions.

Solutions:

  • Strict Temperature Control: Maintain a consistently low temperature (0-5 °C) throughout the addition of the substrate and for the majority of the reaction time.[2] Use an efficient cooling bath (e.g., ice-salt or a cryocooler) to dissipate the heat generated by this exothermic reaction.

  • Controlled Addition of Substrate: Add the 2,3,4-trimethoxybenzaldehyde solution dropwise to the nitrating mixture with vigorous stirring. This ensures a low instantaneous concentration of the substrate and helps to maintain a uniform temperature throughout the reaction vessel.

  • Stoichiometric Control: Use a carefully measured amount of the nitrating agent, typically a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid.

  • Alternative Nitrating Agents: For highly sensitive substrates, consider using milder nitrating agents that can offer better selectivity. Examples include bismuth subnitrate with thionyl chloride or N₂O₅ with a catalyst.[9][10]

Issue 3: Product Degradation (Oxidation of the Aldehyde or Methoxy Groups)

Question: I am observing a brown or dark-colored reaction mixture, and my final product is impure with byproducts that appear to be carboxylic acids or other oxidation products. What is causing this degradation?

Answer: Nitric acid is a strong oxidizing agent, and the aldehyde and methoxy groups are susceptible to oxidation under the reaction conditions.[11]

Probable Causes:

  • High Concentration of Nitric Acid: Using fuming nitric acid or a high ratio of nitric to sulfuric acid can increase the oxidative potential of the reaction mixture.

  • Elevated Temperatures: Higher temperatures accelerate the rate of oxidation side reactions.[12]

  • Presence of Nitrous Acid: Nitrous acid (HNO₂) can be present as an impurity in nitric acid and can catalyze oxidative side reactions.

Solutions:

  • Use of Urea: Add a small amount of urea to the nitrating mixture before the addition of the substrate. Urea acts as a nitrous acid scavenger, preventing oxidative side reactions.

  • Careful Selection of Nitrating Conditions: Avoid using fuming nitric acid unless absolutely necessary. A standard mixture of concentrated nitric and sulfuric acid is generally sufficient.

  • Maintain Low Temperatures: As with other side reactions, keeping the temperature low is critical to minimize oxidation.[2]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent air oxidation, although this is a less common cause of degradation in this specific reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected major mononitro product in the nitration of 2,3,4-trimethoxybenzaldehyde and why?

A1: The major mononitro product is expected to be 5-nitro-2,3,4-trimethoxybenzaldehyde . The directing effects of the substituents on the aromatic ring determine the position of electrophilic substitution. The three methoxy groups are strongly activating and ortho-, para-directing. The aldehyde group is deactivating and meta-directing. The positions ortho and para to the methoxy groups are C3, C5, and C6. The position meta to the aldehyde group is C5. The C5 position is activated by the ortho- and para-directing methoxy groups at C2 and C4, and it is also the meta position relative to the aldehyde group. This convergence of directing effects makes the C5 position the most favorable site for nitration.

Q2: What analytical techniques are best for monitoring the reaction progress and characterizing the products?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): An excellent and rapid method for monitoring the consumption of the starting material and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the different isomers and byproducts formed during the reaction, provided they are sufficiently volatile and thermally stable.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated byproducts.[14]

  • Infrared (IR) Spectroscopy: Can confirm the presence of the nitro group (strong absorptions around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹) and the aldehyde group (around 1700 cm⁻¹).[14]

Q3: How can I effectively separate the desired 5-nitro isomer from other side products?

A3: The separation strategy will depend on the nature and quantity of the impurities.

  • Recrystallization: If the desired product is a solid and the main impurity is a different isomer or a small amount of starting material, recrystallization from a suitable solvent system can be an effective purification method.[15]

  • Column Chromatography: For complex mixtures of isomers and byproducts, silica gel column chromatography is the most reliable method for separation. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically employed.

  • Acetal Derivatization: In some cases, converting the aldehyde to a more stable acetal can facilitate the separation of isomers, followed by hydrolysis to regenerate the aldehyde.[3]

Experimental Protocol: Controlled Mononitration of 2,3,4-Trimethoxybenzaldehyde

This protocol is designed to favor the formation of 5-nitro-2,3,4-trimethoxybenzaldehyde while minimizing side reactions.

Materials:

  • 2,3,4-Trimethoxybenzaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Urea

  • Dichloromethane (or another suitable solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice-salt bath

Procedure:

  • Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add concentrated nitric acid (1.1 equivalents) to the sulfuric acid while maintaining the temperature below 10 °C.[15]

  • Add a small amount of urea (approximately 1% of the mass of nitric acid) to the nitrating mixture and stir for 10 minutes at 0 °C.

  • Nitration Reaction: Dissolve 2,3,4-trimethoxybenzaldehyde (1 equivalent) in a minimal amount of dichloromethane.

  • Add the solution of the aldehyde dropwise to the cold, stirred nitrating mixture over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C and monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 5-nitro-2,3,4-trimethoxybenzaldehyde.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical transformations and decision-making during troubleshooting, the following diagrams are provided.

Nitration_Pathway 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde 5-Nitro-2,3,4-trimethoxybenzaldehyde 5-Nitro-2,3,4-trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde->5-Nitro-2,3,4-trimethoxybenzaldehyde HNO₃, H₂SO₄ (Desired Pathway) Side Products Side Products 2,3,4-Trimethoxybenzaldehyde->Side Products Side Reactions Polynitration Products Polynitration Products Side Products->Polynitration Products Oxidation Products Oxidation Products Side Products->Oxidation Products Isomeric Products Isomeric Products Side Products->Isomeric Products Ipso-Substitution Products Ipso-Substitution Products Side Products->Ipso-Substitution Products Troubleshooting_Logic cluster_symptoms Observed Issues cluster_causes Probable Causes cluster_solutions Corrective Actions Low Yield Low Yield Low Temp / Short Time Low Temp / Short Time Low Yield->Low Temp / Short Time Multiple Products Multiple Products High Temp / Excess Reagent High Temp / Excess Reagent Multiple Products->High Temp / Excess Reagent Degradation Degradation Oxidative Conditions Oxidative Conditions Degradation->Oxidative Conditions Optimize Temp / Time Optimize Temp / Time Low Temp / Short Time->Optimize Temp / Time Strict Temp Control / Stoichiometry Strict Temp Control / Stoichiometry High Temp / Excess Reagent->Strict Temp Control / Stoichiometry Use Urea / Control Temp Use Urea / Control Temp Oxidative Conditions->Use Urea / Control Temp

Caption: Troubleshooting logic for common nitration issues.

Quantitative Data Summary

ParameterRecommended RangeRationale
Reaction Temperature 0 - 15 °CTo control exothermicity and minimize side reactions such as polysubstitution and oxidation. [2]
HNO₃ Equivalents 1.05 - 1.2A slight excess to ensure complete conversion, while avoiding significant over-nitration.
H₂SO₄ to HNO₃ Ratio ~2:1 (v/v)To effectively generate the nitronium ion without being overly oxidative.
Reaction Time 1 - 4 hoursDependent on temperature and substrate concentration; should be monitored by TLC or HPLC.

References

  • BYJU'S. Aromatic Nitration. [Link]

  • Homework.Study.com. In the nitration of an aromatic compound, why is it important to keep the reaction temperature low?. [Link]

  • Quora. Why is nitration done at comparatively low temperatures?. [Link]

  • ATSDR. 6. analytical methods. [Link]

  • Quora. Why is mononitration of phenol carried out at low temperatures?. [Link]

  • ResearchGate. Concentration profiles during the oxidation of 2-and 3-nitrobenzaldehyde with standard. [Link]

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  • Frontiers. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. [Link]

  • Chemistry LibreTexts. Nitration of Benzene and Methylbenzene. [Link]

  • Canadian Journal of Chemistry. ipso-Nitration of tert-butyl[n.2]metacyclophanes; through-space electronic interactions between two benzene rings. [Link]

  • ResearchGate. Scheme of aldehyde group assistance in the nitration of benzaldehyde. [Link]

  • NIH. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. [Link]

  • ResearchGate. A Fast and Mild Method for the Nitration of Aromatic Rings. [Link]

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  • ACS Publications. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]

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  • ResearchGate. Specific analysis of nitrate and nitrite by gas chromatography/mass spectrometry. [Link]

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Technical Support Center: Synthesis of Nitrated 2,3,4-Trimethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers encountering challenges with the nitration of 2,3,4-trimethoxybenzaldehyde. The primary focus is on controlling the reaction to achieve selective mononitration while avoiding the formation of dinitrated byproducts. Given the highly activated nature of the aromatic ring, precise control over reaction parameters is paramount.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the experimental process.

Q1: My reaction is producing a significant amount of dinitrated product. What are the primary causes and how can I fix this?

A1: The formation of dinitrated products is a common issue stemming from the high reactivity of the 2,3,4-trimethoxybenzaldehyde substrate. The three electron-donating methoxy groups make the aromatic ring exceptionally electron-rich and thus highly susceptible to multiple electrophilic substitutions.[1][2]

Primary Causes & Corrective Actions:

  • Excessive Temperature: Nitration is a highly exothermic reaction.[3][4] An increase in temperature significantly accelerates the reaction rate, including the subsequent nitration of the mononitrated product. The first nitro group is deactivating, but the powerful activating effects of the three methoxy groups can overcome this, leading to a second nitration if the conditions are too harsh.[1]

    • Solution: Maintain strict temperature control, typically between 0°C and 10°C , throughout the reaction. Use an ice-salt or acetone-dry ice bath for efficient cooling. Add the nitrating agent or the substrate very slowly (dropwise) to prevent localized temperature spikes.[5][6]

  • Incorrect Stoichiometry: Using an excess of the nitrating agent (e.g., nitric acid) creates a high concentration of the nitronium ion (NO₂⁺) electrophile, driving the reaction towards multiple substitutions.[3]

    • Solution: Carefully control the stoichiometry. Begin with a molar equivalent ratio of 1.0 to 1.1 of nitric acid to the benzaldehyde substrate. A slight excess may be needed to drive the reaction to completion, but this should be optimized empirically.

  • High Reagent Concentration: Using highly concentrated acids (e.g., fuming nitric acid or oleum) increases the electrophilicity of the nitrating medium, which can be too aggressive for this activated substrate.[7]

    • Solution: Use standard concentrated nitric acid (65-70%) and concentrated sulfuric acid (98%). Avoid using fuming acids unless you are intentionally trying to achieve polynitration.

Q2: My reaction mixture is turning dark brown or black, and my final yield is very low. What is happening?

A2: A dark coloration often indicates oxidative side reactions and substrate degradation. The powerful oxidizing nature of nitric acid can attack the electron-rich aromatic ring and the aldehyde functional group, especially at elevated temperatures.[2][6]

Potential Causes & Solutions:

  • Oxidation of the Aldehyde: The aldehyde group (-CHO) can be oxidized to a carboxylic acid (-COOH) under the harsh nitrating conditions.[3]

    • Solution: Low temperature is the most critical factor in preventing this. Additionally, minimizing the reaction time can help reduce the exposure of the aldehyde to the oxidizing medium.

  • Ring Oxidation and Coupling Reactions: Highly activated aromatic compounds can undergo oxidative coupling to form polymeric, tar-like substances, which accounts for the dark color and low yield.[2]

    • Solution: Besides strict temperature control, ensure efficient stirring to dissipate heat and maintain a homogenous mixture. Consider using a milder nitrating agent (see FAQ Q4).

Q3: I am struggling to monitor my reaction effectively. How can I best track its progress?

A3: Real-time monitoring is crucial to quench the reaction upon completion of the mononitration and before significant dinitration occurs.

Recommended Method: Thin-Layer Chromatography (TLC)

  • Procedure: Periodically (e.g., every 15-20 minutes), withdraw a small aliquot of the reaction mixture. Immediately quench it in a vial containing ice and a biphasic system of water and an organic solvent like ethyl acetate or dichloromethane. Shake vigorously, then spot the organic layer on a TLC plate.

  • Eluent System: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v). You may need to adjust the polarity to achieve good separation between the starting material, the mononitrated product, and the dinitrated product.

  • Visualization: Visualize the spots under UV light (254 nm). The mononitrated product should have a different Rf value than the starting material. The appearance of a new, typically less polar, spot may indicate the formation of the dinitrated product.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving issues with dinitration.

G cluster_problem Problem Identification cluster_investigation Investigation & Correction cluster_solution Solutions Problem High Dinitration Detected (via TLC, LC-MS, NMR) Temp Was Temperature > 10°C? Problem->Temp Check Reaction Parameters Stoich Was [HNO₃] > 1.2 eq? Temp->Stoich No Sol_Temp Implement Aggressive Cooling (Ice-Salt Bath) Maintain 0-5°C Temp->Sol_Temp Yes Addition Was Addition Rate Too Fast? Stoich->Addition No Sol_Stoich Reduce HNO₃ to 1.0-1.1 eq. Stoich->Sol_Stoich Yes Sol_Addition Add Reagents Dropwise Over Extended Period (>30 min) Addition->Sol_Addition Yes Re_Run Re-run Experiment with Optimized Conditions Sol_Temp->Re_Run Implement & Re-run Sol_Stoich->Re_Run Sol_Addition->Re_Run

Caption: Troubleshooting workflow for excessive dinitration.

Frequently Asked Questions (FAQs)

Q1: Why is 2,3,4-trimethoxybenzaldehyde so susceptible to dinitration?

A1: The susceptibility arises from the powerful electron-donating nature of the three methoxy (-OCH₃) groups on the benzene ring. These groups are strong activators for electrophilic aromatic substitution.[1] They increase the electron density of the ring, particularly at the ortho and para positions relative to themselves, making it a much better nucleophile than benzene itself. While the aldehyde (-CHO) group is a deactivating meta-director, its influence is overcome by the cumulative activating effect of the three methoxy groups. After the first nitration, the ring remains sufficiently activated to readily undergo a second substitution.

Q2: What is the expected regioselectivity for the mononitration of 2,3,4-trimethoxybenzaldehyde?

A2: Predicting the exact major isomer requires considering the directing effects of all four substituents.

  • Methoxy groups (-OCH₃): Ortho, para-directors.

  • Aldehyde group (-CHO): Meta-director.

The C5 and C6 positions are the most likely sites for nitration. The C5 position is para to the C2-methoxy and ortho to the C4-methoxy, and meta to the aldehyde. The C6 position is ortho to the C2-methoxy and meta to the C3-methoxy and the aldehyde. The powerful ortho, para-directing effects of the methoxy groups will dominate. The C5 position is strongly activated by two methoxy groups (para to one, ortho to another), making 5-nitro-2,3,4-trimethoxybenzaldehyde a highly probable major product. However, formation of the 6-nitro isomer is also possible.

Q3: What are the precise roles of nitric acid and sulfuric acid in this reaction?

A3: In the classic nitrating mixture, sulfuric acid acts as a catalyst to generate the active electrophile, the nitronium ion (NO₂⁺). Nitric acid alone is not a sufficiently strong electrophile to react efficiently with most aromatic rings. Sulfuric acid, being a stronger acid, protonates the nitric acid. This protonated nitric acid then readily loses a molecule of water to form the highly reactive nitronium ion.[1][8][9][10][11]

The overall equation for the formation of the electrophile is: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ [10]

Q4: Are there alternative, milder nitrating agents I can use to improve selectivity?

A4: Yes, for highly activated substrates, using milder nitrating agents can significantly reduce side reactions and improve the yield of the mononitrated product.

Nitrating AgentDescription & ConditionsAdvantagesDisadvantages
Acetyl Nitrate Formed in situ from nitric acid and acetic anhydride. Reactions often run at low temperatures (0-10°C).Milder than mixed acid, often gives cleaner reactions with activated substrates.May require longer reaction times. Acetic anhydride can be corrosive.
Nitronium Salts Pre-formed, stable salts like nitronium tetrafluoroborate (NO₂BF₄). Used in aprotic solvents (e.g., acetonitrile, sulfolane).High reactivity under non-acidic, controlled conditions. Can provide excellent yields.Can be expensive and moisture-sensitive. May still be too reactive if not used at very low temperatures.
Metal Nitrates / H₂SO₄ Using a salt like KNO₃ or NaNO₃ in sulfuric acid.Allows for precise control over the amount of nitrate added.The reaction medium is still strongly acidic.

Q5: How can I confirm the identity and purity of my product and detect dinitrated impurities?

A5: A combination of analytical techniques is recommended for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural elucidation. The number of signals, their chemical shifts, and coupling patterns in the aromatic region of the ¹H NMR spectrum will confirm the position of the nitro group. Dinitrated products would show a simpler aromatic signal pattern (e.g., a single peak if symmetrically substituted).

  • Mass Spectrometry (MS): Provides the molecular weight of the product. The molecular ion peak (M⁺) should correspond to the mononitrated product (C₁₀H₁₁NO₆, MW: 241.19). A peak corresponding to the dinitrated product (C₁₀H₁₀N₂O₈, MW: 286.18) would confirm its presence as an impurity. Techniques like GC-MS are excellent for separating and identifying components of the reaction mixture.[12][13]

  • Infrared (IR) Spectroscopy: Will show characteristic strong peaks for the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ for asymmetric and symmetric stretching, respectively), in addition to signals for the aldehyde and methoxy groups.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of the final product and quantifying the percentage of any dinitrated impurities.[14]

Experimental Protocol: Controlled Mononitration

This protocol provides a starting point for the controlled mononitration of 2,3,4-trimethoxybenzaldehyde. Warning: This reaction involves strong acids and is highly exothermic. All work must be conducted in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

Materials:

  • 2,3,4-Trimethoxybenzaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ice

Procedure:

  • Preparation of Nitrating Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 20 mL).

  • Cooling: Cool the flask in an ice-salt bath to between 0°C and 5°C.

  • Addition of Nitric Acid: While maintaining the low temperature, slowly add concentrated nitric acid (1.05 molar equivalents) dropwise to the sulfuric acid with vigorous stirring.

  • Substrate Solution: In a separate beaker, dissolve 2,3,4-trimethoxybenzaldehyde (1.0 molar equivalent) in a minimal amount of a suitable solvent like dichloromethane.

  • Substrate Addition: Add the substrate solution to the dropping funnel. Add this solution dropwise to the cold, stirred nitrating mixture over a period of 30-45 minutes. Crucially, ensure the internal temperature does not rise above 10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction's progress using TLC as described in the troubleshooting guide.

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a large beaker containing a vigorously stirred mixture of crushed ice and water. This should be done carefully to manage the exotherm from the acid dilution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, to remove residual acid), and finally with brine (1 x 50 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.[15][16][17]

References

  • Jiangsu Tong He Pharmaceutical Co., Ltd.; Lu Huigang; Gong Lifeng; Gu Ye; Yuan Yuehua; Zou Zhenrong CN107382690, 2017, A. Location in patent: Paragraph 0021; 0022; 0024; 0026; 0028. Link

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Optimizing reaction conditions for improved yield of 2,3,4-Trimethoxy-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,3,4-Trimethoxy-6-nitrobenzaldehyde

Introduction

Welcome to the technical support guide for the synthesis of this compound. This compound is a key intermediate in various synthetic pathways, particularly in the development of pharmaceutical agents. The nitration of 2,3,4-trimethoxybenzaldehyde is a nuanced electrophilic aromatic substitution that presents several challenges. The presence of three strongly activating methoxy groups and a deactivating aldehyde group on the benzene ring makes the reaction highly sensitive to conditions, with the potential for low yields, poor regioselectivity, and the formation of undesirable byproducts.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol to help you navigate the complexities of this reaction and optimize your yield of the target 6-nitro isomer.

SAFETY FIRST: A Critical Warning on Nitration Reactions

Nitration reactions are inherently hazardous due to the use of strong, corrosive, and oxidizing acids. The reactions are highly exothermic and can lead to thermal runaway or explosions if not strictly controlled.[1][2][3]

Before proceeding with any experiment, you MUST:

  • Conduct a thorough risk assessment for all chemicals and procedures.[1][2]

  • Work in a certified chemical fume hood with the sash at the lowest practical height.[1][4]

  • Wear appropriate Personal Protective Equipment (PPE): This includes, at a minimum, a flame-resistant lab coat, acid-resistant gloves (butyl rubber or Viton are recommended), chemical splash goggles, and a full-face shield.[1][5]

  • Ensure immediate access to an emergency safety shower and eyewash station. [1][4]

  • Have an appropriate quenching agent and spill kit ready. A large container of ice/water for quenching and sodium bicarbonate or another suitable neutralizer for spills are essential.[2]

  • Never mix nitric acid waste with organic solvent waste. This can lead to the formation of explosive compounds.[2]

Section 1: Understanding the Reaction (FAQs)

This section addresses fundamental questions about the chemistry of the nitration of 2,3,4-trimethoxybenzaldehyde.

Q1: What is the reaction mechanism, and what directs the nitro group to the 6-position?

The reaction is an electrophilic aromatic substitution.[6][7] The process involves three key steps:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[6][7]

  • Electrophilic Attack: The electron-rich aromatic ring of 2,3,4-trimethoxybenzaldehyde attacks the nitronium ion. The position of this attack is determined by the directing effects of the existing substituents.

  • Rearomatization: A weak base (like HSO₄⁻ or water) removes a proton from the carbon where the nitro group has attached, restoring the aromaticity of the ring.[6]

The regioselectivity is a result of the competing directing effects of the substituents:

  • Methoxy (-OCH₃) Groups: These are strongly activating, ortho, para-directing groups. The methoxy groups at positions 2, 3, and 4 all activate the ring, particularly at the open 5 and 6 positions.

  • Aldehyde (-CHO) Group: This is a deactivating, meta-directing group.[8][9]

The 6-position is ortho to the 2-methoxy group and meta to the 1-aldehyde and 3-methoxy groups. The strong activating effect of the 2-methoxy group makes the 6-position a highly favorable site for electrophilic attack, leading to the desired product.

Q2: Why is this specific nitration so challenging?

The primary challenge stems from the extremely high reactivity of the starting material. The three electron-donating methoxy groups make the aromatic ring highly susceptible to electrophilic attack. This leads to several potential issues:

  • Polynitration: The product, this compound, is still an activated ring and can undergo a second nitration if conditions are too harsh (e.g., excess nitrating agent, high temperature).[3]

  • Oxidation: The aldehyde group is sensitive to oxidation by the strong oxidizing environment of the nitrating mixture, which can convert it to a carboxylic acid, forming 2,3,4-trimethoxy-6-nitrobenzoic acid.[9][10]

  • Exothermic Nature: The reaction is highly exothermic. Without precise temperature control, the reaction rate can increase uncontrollably, leading to a dangerous thermal runaway and the formation of degradation byproducts.[3][9]

Q3: What are the most critical parameters to control for a successful reaction?

Based on extensive studies of nitration on substituted benzaldehydes, the following parameters are crucial:

  • Temperature: This is arguably the most critical factor. The reaction must be maintained at a low and constant temperature (typically 0-5°C) to prevent side reactions.[8][9]

  • Rate of Addition: The nitrating agent must be added very slowly (dropwise) to the substrate solution to allow the cooling system to dissipate the heat generated.[3]

  • Stoichiometry: A slight excess of the nitrating agent is often used to ensure complete conversion, but a large excess must be avoided to minimize polynitration.[9]

  • Agitation: Efficient and constant stirring is necessary to ensure homogenous mixing and prevent localized "hot spots" where the concentration of reactants can build up, leading to uncontrolled reactions.[3]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: Low or No Yield of the Desired Product
Possible Cause Explanation & Validation Recommended Solution
A. Degradation/Oxidation The reaction mixture may have turned dark brown or black, indicating decomposition. This is often due to the reaction temperature exceeding the optimal range (e.g., >10°C). The aldehyde group is particularly prone to oxidation under these conditions.[10]Action: Maintain strict temperature control using an ice-salt bath. Ensure slow, dropwise addition of the nitrating agent. Consider using a milder nitrating system, such as acetyl nitrate, if oxidation persists.
B. Incomplete Reaction TLC analysis of the reaction mixture shows a significant amount of remaining starting material. This could be due to insufficient reaction time, too low a temperature, or poor mixing.Action: Monitor the reaction by TLC. If the reaction stalls, consider extending the reaction time at the controlled low temperature. Ensure vigorous stirring is maintained throughout the process.
C. Incorrect Work-up The product may be lost during the work-up phase. Pouring the reaction mixture into an insufficient amount of ice can cause a temperature spike, leading to product degradation. Improper pH adjustment or choice of extraction solvent can also lead to poor recovery.Action: Quench the reaction by pouring it slowly into a large volume of crushed ice with vigorous stirring. Ensure the product fully precipitates before filtration. If extraction is needed, use a suitable solvent like ethyl acetate or dichloromethane and wash the organic layer with a sodium bicarbonate solution to remove acidic impurities.[9]
Problem 2: Formation of Significant Byproducts (Poor Selectivity)
Possible Cause Explanation & Validation Recommended Solution
A. Polynitration The presence of dinitrated products, identifiable by mass spectrometry or NMR, indicates the reaction conditions were too harsh. This is a common issue with highly activated rings.[3]Action: Reduce the molar equivalents of the nitrating agent. Ensure the temperature does not exceed 5°C. Shorten the reaction time once the starting material is consumed (as monitored by TLC).
B. Formation of 5-Nitro Isomer While the 6-nitro isomer is electronically favored, changes in solvent or nitrating agent can alter the isomer ratio. The 5-nitro isomer is a likely byproduct. Separation can be difficult due to similar polarities.Action: The mixed-acid (H₂SO₄/HNO₃) system generally provides good selectivity for this type of substrate. Altering the acid ratio can sometimes influence isomer distribution but must be done cautiously.[8] Purification via column chromatography may be necessary to separate the isomers.
C. Oxidation of Aldehyde The presence of 2,3,4-trimethoxy-6-nitrobenzoic acid as a byproduct indicates oxidation. This impurity can be detected by its different TLC Rf value and can be confirmed by IR (broad O-H stretch) or by washing the crude product with a bicarbonate solution and re-acidifying the aqueous layer to see if a precipitate forms.[10]Action: The primary solution is rigorous temperature control. Avoid extended reaction times. During work-up, washing the organic extract with a dilute sodium bicarbonate solution can effectively remove this acidic impurity.
Problem 3: Runaway Reaction / Uncontrolled Exotherm
Possible Cause Explanation & Validation Recommended Solution
A. Rapid Reagent Addition Adding the nitrating agent too quickly generates heat faster than the cooling bath can remove it, leading to a rapid temperature increase.[3]Action: Use an addition funnel for slow, dropwise addition of the nitrating agent. Monitor the internal reaction temperature constantly with a thermometer.
B. Inadequate Cooling A simple ice-water bath may not be sufficient to maintain the required low temperature. The volume of the cooling bath may be too small for the scale of the reaction.Action: Use an ice-salt or ice-acetone bath to achieve temperatures between -10°C and 0°C. Ensure the reaction flask is sufficiently immersed in the bath. For larger-scale reactions, consider using a cryocooler.

Section 3: Recommended Experimental Protocol

Disclaimer: This protocol is a synthesized procedure based on established methods for nitrating highly activated aromatic aldehydes.[8][9][11] It should be performed only after a thorough, site-specific risk assessment.

Objective: To synthesize this compound with optimal yield and purity.

Table 1: Reagents and Materials

ReagentFormulaM.W. ( g/mol )AmountMolesNotes
2,3,4-TrimethoxybenzaldehydeC₁₀H₁₂O₄196.205.00 g0.0255Starting material. Ensure it is pure.[12]
Sulfuric Acid (98%)H₂SO₄98.0820 mL-Reagent grade, concentrated.
Nitric Acid (70%)HNO₃63.012.5 mL0.0396Reagent grade, concentrated. (Approx. 1.55 equiv)
Crushed IceH₂O18.02200 g-For quenching the reaction.
Deionized WaterH₂O18.02As needed-For washing.
Ethyl AcetateC₄H₈O₂88.11As needed-For extraction.
Saturated Sodium BicarbonateNaHCO₃84.01As needed-For washing/neutralizing.
Anhydrous Magnesium SulfateMgSO₄120.37As needed-For drying.

Step-by-Step Procedure:

  • Preparation: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, add 20 mL of concentrated sulfuric acid.

  • Cooling: Place the flask in an ice-salt bath and cool the sulfuric acid to 0°C with stirring.

  • Preparation of Nitrating Mixture: Slowly add 2.5 mL of concentrated nitric acid to the addition funnel.

  • Nitration: Add the nitric acid dropwise to the cold, stirring sulfuric acid over 15-20 minutes. CRITICAL: Ensure the internal temperature of the mixture does not rise above 10°C. This forms the nitrating mixture. After addition, cool the mixture back down to 0-2°C.

  • Substrate Addition: In a separate beaker, dissolve 5.0 g of 2,3,4-trimethoxybenzaldehyde in a minimal amount of the prepared cold nitrating mixture and add this solution to the addition funnel. Alternatively, if solubility is an issue, add the solid starting material in small portions directly to the nitrating mixture at 0°C.

  • Reaction: Add the substrate solution dropwise to the nitrating mixture over approximately 30-45 minutes. CRITICAL: Meticulously maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

  • Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system) until the starting material is consumed.

  • Quenching: In a large beaker, prepare a slurry of 200 g of crushed ice in 100 mL of deionized water. While stirring the ice slurry vigorously, slowly pour the reaction mixture into it. A yellow precipitate should form.

  • Isolation: Allow the slurry to stir for 15 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (test with pH paper).

  • Purification:

    • Press the solid as dry as possible on the filter.

    • For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.

    • Alternatively, dissolve the crude product in ethyl acetate, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Section 4: Visual Guides

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Nitration Synthesis cluster_LowYield Low Yield Analysis cluster_Impure Impurity Analysis Start Reaction Complete Yield Check Yield & Purity (TLC, NMR) Start->Yield LowYield Problem: Low Yield Yield->LowYield No Impure Problem: Impure Product Yield->Impure Yes, but... Success Success: Desired Product Obtained Yield->Success Yes LY_Cause1 Degradation? (Dark Color) LowYield->LY_Cause1 LY_Cause2 Incomplete Rxn? (TLC shows SM) LowYield->LY_Cause2 IP_Cause1 Polynitration? (Mass Spec) Impure->IP_Cause1 IP_Cause2 Oxidation? (Acidic Byproduct) Impure->IP_Cause2 LY_Sol1 Solution: Improve Temp. Control LY_Cause1->LY_Sol1 LY_Sol2 Solution: Extend Rxn Time LY_Cause2->LY_Sol2 IP_Sol1 Solution: Reduce Nitrating Agent IP_Cause1->IP_Sol1 IP_Sol2 Solution: Bicarbonate Wash IP_Cause2->IP_Sol2

Caption: A logical workflow for troubleshooting common issues.

Reaction and Side-Reaction Pathways

ReactionPathway Reaction and Side-Reaction Pathways cluster_SideReactions Potential Side Reactions SM 2,3,4-Trimethoxy- benzaldehyde NitratingAgent HNO₃ / H₂SO₄ (0-5°C) SM->NitratingAgent Product Desired Product: 2,3,4-Trimethoxy- 6-nitrobenzaldehyde NitratingAgent->Product Desired Pathway (Controlled Conditions) PolyNitro Dinitro Product NitratingAgent->PolyNitro Excess HNO₃ High Temp Oxidation Nitrobenzoic Acid NitratingAgent->Oxidation High Temp Long Rxn Time Isomer 5-Nitro Isomer NitratingAgent->Isomer Alternative Electrophilic Attack

Caption: Key reaction pathways and potential side reactions.

References

  • Nitr
  • Nitric Acid Safety. University of Washington Environmental Health & Safety.
  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
  • Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.
  • Technical Support Center: Managing Exothermic Reactions During Nitr
  • Nitration of 1,3,5-Trimethoxybenzene. (2025).
  • Improving the selectivity of nitration in benzaldehyde deriv
  • Mechanism of Nitration: Electrophilic Substitution Reaction. (2022). YouTube.
  • 2,3,4-Trimethoxybenzaldehyde synthesis. ChemicalBook.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
  • Technical Support Center: Nitration of Benzaldehyde Deriv
  • Technical Support Center: Controlling Regioselectivity in the Nitr
  • Optimizing yield of 2-Nitrobenzaldehyde
  • 2,3,4-Trimethoxybenzaldehyde. PubChem.

Sources

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 2,3,4-Trimethoxy-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,3,4-Trimethoxy-6-nitrobenzaldehyde. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the nitration of 2,3,4-Trimethoxybenzaldehyde. As a key intermediate in medicinal chemistry, optimizing the synthesis of this compound is critical.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental principles of this specific electrophilic aromatic substitution reaction.

Q1: What are the primary factors influencing the regioselectivity in the nitration of 2,3,4-trimethoxybenzaldehyde?

The final position of the nitro group is a result of the competing directing effects of the four substituents on the benzene ring.

  • Methoxy Groups (-OCH₃): These are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance. The positions ortho and para to them are highly activated.

  • Aldehyde Group (-CHO): This is a deactivating, meta-directing group because it withdraws electron density from the ring.[3][4]

In this specific molecule, the three methoxy groups are overwhelmingly activating, making the ring highly susceptible to electrophilic attack. The C6 position is ortho to the aldehyde and meta to the C2 and C3 methoxy groups, but it is also ortho to the C4 methoxy group. The powerful activating nature of the methoxy groups dominates, but the electronic and steric landscape is complex, making the formation of other positional isomers, particularly nitration at the C5 position, a significant possibility.

Q2: Why is strict temperature control so critical for this reaction?

Nitration reactions are notoriously exothermic.[3][5] For a highly activated substrate like 2,3,4-trimethoxybenzaldehyde, this effect is amplified. Failure to maintain low and stable temperatures (typically 0-10°C) can lead to several yield-reducing outcomes:

  • Over-Nitration: The activated ring can easily undergo dinitration, leading to the formation of dinitro- or even trinitro-benzaldehyde derivatives, which are difficult to separate from the desired product.[3]

  • Oxidation: The nitrating mixture (concentrated nitric and sulfuric acids) is a potent oxidizing agent. At elevated temperatures, it can oxidize the sensitive aldehyde group to a carboxylic acid, forming 2,3,4-Trimethoxy-6-nitrobenzoic acid.[5]

  • Runaway Reaction: In the worst-case scenario, poor temperature control can lead to a runaway reaction, posing a significant safety hazard.

Q3: What are the most common by-products, and how can their formation be minimized?

Beyond the desired this compound, you should anticipate the formation of several by-products:

  • Positional Isomers: The most likely isomer is 2,3,4-Trimethoxy-5-nitrobenzaldehyde due to the directing effects of the methoxy groups. Minimizing this requires careful optimization of the nitrating agent and reaction conditions.

  • Dinitrated Products: As mentioned, these form when conditions are too harsh. To minimize them, use the lowest effective temperature, add the nitrating agent slowly, and use a controlled stoichiometry (close to 1.0 equivalent of nitric acid).[3]

  • Oxidized Product (Carboxylic Acid): This is minimized by maintaining strict low-temperature control and limiting the reaction time. Monitoring the reaction via Thin Layer Chromatography (TLC) is crucial to stop the reaction as soon as the starting material is consumed.[5]

Part 2: Troubleshooting Guide for Low Yield

This guide provides specific solutions to common problems encountered during the synthesis.

Problem 1: My reaction shows low or no conversion of the starting material.

  • Possible Cause: The nitrating agent may be insufficiently reactive or has degraded. The concentration of nitric and sulfuric acids is critical.

  • Expert Recommendation:

    • Verify Reagent Quality: Ensure you are using fresh, concentrated (or fuming) nitric acid and sulfuric acid. Water content in the reaction mixture can significantly reduce the activity of the nitrating agent by preventing the formation of the required nitronium ion (NO₂⁺).

    • Adjust Acid Stoichiometry: The role of sulfuric acid is to protonate nitric acid to generate the nitronium ion. Ensure a sufficient excess of sulfuric acid is used as the medium.[4]

    • Temperature Check: While high temperatures are dangerous, a temperature that is too low (e.g., < 0°C) may slow the reaction to a halt. Ensure your cooling bath maintains a steady temperature in the recommended 0-10°C range.

Problem 2: My TLC plate shows a complex mixture of many spots, with the desired product being a minor component.

  • Possible Cause A: The reaction conditions are too harsh, leading to over-nitration and oxidation. The highly activated nature of the starting material makes it very sensitive.

  • Expert Recommendation:

    • Reduce Reaction Temperature: This is the most critical parameter. Ensure your ice/salt bath is well-maintained and that the nitrating agent is added dropwise at a very slow rate to prevent internal temperature spikes.[3]

    • Use Milder Nitrating Agents: If standard HNO₃/H₂SO₄ is consistently giving complex mixtures, consider alternative, milder nitrating systems. Acetyl nitrate (generated in situ from nitric acid and acetic anhydride) can sometimes provide better selectivity with highly activated rings.

    • Limit Reaction Time: Use TLC to monitor the reaction. As soon as the starting material spot has disappeared, quench the reaction immediately by carefully pouring it onto crushed ice.[5]

  • Possible Cause B: Significant formation of positional isomers that are difficult to separate.

  • Expert Recommendation:

    • Analyze Isomer Ratios: Isolate a small amount of the crude mixture and use ¹H NMR or GC-MS to identify the major components and determine the ratio of isomers.

    • Modify the Nitrating System: The ratio of nitric to sulfuric acid can influence isomer distribution. In some cases, increasing the proportion of nitric acid has been shown to favor ortho substitution, though this must be done with extreme caution as it increases the reaction's hazard profile.[6]

Problem 3: I have a good crude yield, but the final yield is very low after purification.

  • Possible Cause: The product is being lost during the work-up or purification steps. The isomers may also be co-eluting during chromatography.

  • Expert Recommendation:

    • Optimize Work-up: During the quench, pour the reaction mixture into a large volume of ice-water, not the other way around. After extraction, wash the organic layer with a cold, dilute sodium bicarbonate solution to remove acidic by-products, but avoid vigorous or prolonged washing which can hydrolyze or degrade the product.[3]

    • Refine Purification Strategy:

      • Recrystallization: Test various solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate/hexane) to find one that selectively crystallizes the desired isomer.

      • Column Chromatography: If recrystallization fails, use a high-resolution silica gel column. Employ a shallow solvent gradient and consider using different solvent systems (e.g., toluene/ethyl acetate instead of hexane/ethyl acetate) to improve the separation of closely-related isomers.

Table 1: Impact of Key Reaction Parameters on Synthesis Outcome
ParameterConditionLikely Outcome on YieldPrimary Risks
Temperature Too High (> 15°C)Decrease Dinitration, oxidation, runaway reaction.[3][5]
Optimal (0-10°C)Optimal Exothermic nature requires constant monitoring.
Too Low (< 0°C)Decrease Incomplete or stalled reaction.
Nitric Acid Too Much (>1.2 eq)Decrease Dinitration, increased oxidation.[3]
(Stoichiometry) Optimal (~1.05 eq)Optimal Balances conversion with side reactions.
Too Little (<1.0 eq)Decrease Incomplete conversion of starting material.
Reaction Time Too LongDecrease Increased formation of oxidation by-products.[3]
Optimal (TLC)Optimal Maximizes product formation before degradation.
Too ShortDecrease Incomplete conversion of starting material.

Part 3: Visualizations & Experimental Protocols

Diagrams

Synthesis_Pathway SM 2,3,4-Trimethoxybenzaldehyde Reagents Conc. HNO₃ Conc. H₂SO₄ SM->Reagents Product This compound Reagents->Product 0-10°C

Caption: Synthetic pathway for the nitration of 2,3,4-Trimethoxybenzaldehyde.

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion TLC Analysis: High Starting Material? Start->Check_Conversion Check_Mixture TLC Analysis: Complex Mixture? Check_Conversion->Check_Mixture No Sol_Reagents Verify Reagent Quality & Stoichiometry Check_Conversion->Sol_Reagents Yes Check_Purification Low Yield After Purification? Check_Mixture->Check_Purification No Sol_Conditions Decrease Temperature Use Milder Reagents Monitor Time Closely Check_Mixture->Sol_Conditions Yes Sol_Purification Optimize Work-up Refine Chromatography Test Recrystallization Check_Purification->Sol_Purification Yes End Yield Optimized Check_Purification->End No Sol_Reagents->End Sol_Conditions->End Sol_Purification->End

Caption: A logical workflow for troubleshooting low yield issues.

Experimental Protocol: Synthesis of this compound

This protocol is an adapted procedure based on standard nitration methodologies for activated aromatic aldehydes and requires strict adherence to all safety precautions.[4]

Materials:

  • 2,3,4-Trimethoxybenzaldehyde (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Crushed Ice

Procedure:

  • Preparation of the Nitrating Mixture (Caution: Highly Exothermic):

    • In a three-neck flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, add concentrated sulfuric acid (approx. 3 mL per gram of starting material).

    • Cool the flask in an ice/salt bath to 0°C.

    • Slowly, add concentrated nitric acid (1.05 eq) dropwise to the sulfuric acid via the dropping funnel. Crucially, maintain the internal temperature below 10°C throughout the addition. The resulting mixture is your nitrating agent.

  • Preparation of the Substrate Solution:

    • In a separate flask, dissolve the 2,3,4-Trimethoxybenzaldehyde (1.0 eq) in a minimal amount of dichloromethane.

  • Nitration Reaction:

    • Cool the substrate solution to 0°C.

    • Slowly add the prepared nitrating mixture dropwise to the substrate solution. Vigorously stir and meticulously maintain the internal temperature between 0°C and 5°C. This addition may take 30-60 minutes.

    • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). Take a small aliquot, quench it in ice water, extract with ethyl acetate, and spot on the TLC plate. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully pour the reaction mixture into a large beaker containing a substantial amount of crushed ice (approx. 10x the reaction volume) with vigorous stirring.

    • Allow the ice to melt, then transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate.

    • Combine the organic layers. Wash sequentially with cold water, cold saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude solid will likely be a mixture of isomers. Purify via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent like isopropanol.

References

  • ResearchGate. (n.d.). Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones.
  • Google Patents. (n.d.). Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde.
  • Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
  • CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

  • Google Patents. (n.d.). RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde.
  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

  • Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

  • Acta Chimica Slovenica. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Retrieved from [Link]

  • RayBiotech. (n.d.). 2,3,4-Trimethoxybenzaldehyde. Retrieved from [Link]

  • The Italian Association of Chemical Engineering. (2014). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. Retrieved from [Link]

Sources

Removal of unreacted starting material from 2,3,4-Trimethoxy-6-nitrobenzaldehyde product

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 2,3,4-Trimethoxybenzaldehyde from the final product, 2,3,4-Trimethoxy-6-nitrobenzaldehyde. This guide is designed to offer practical, field-proven insights to overcome common purification challenges.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key intermediate in the development of various pharmaceutical agents, is typically achieved through the nitration of 2,3,4-Trimethoxybenzaldehyde. A common synthetic route involves the use of a nitrating agent, such as a mixture of nitric acid and acetic acid. While effective, this reaction is often incomplete, leading to a crude product contaminated with unreacted starting material. The structural similarity between the starting material and the desired product can make purification a non-trivial task. This guide will explore effective strategies to isolate the pure nitrated product.

Characterization of Key Compounds

A thorough understanding of the physical properties of both the starting material and the product is fundamental to developing an effective purification strategy. The key differences in their properties, however subtle, can be exploited for separation.

Property2,3,4-Trimethoxybenzaldehyde (Starting Material)This compound (Product)
Molecular Formula C₁₀H₁₂O₄C₁₀H₁₁NO₆
Molecular Weight 196.20 g/mol [1][2][3][4]241.20 g/mol [5]
Appearance White to light yellow crystalline powder[1][2]-
Melting Point 38-40 °C[1][4]-
Solubility Soluble in methanol (0.1 g/mL)[1][4]-

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is an oil and won't solidify. How can I proceed with purification?

A1: The presence of unreacted starting material, which has a low melting point (38-40 °C), can often result in an oily crude product.

  • Expert Insight: The first step is to attempt to induce crystallization. This can often be achieved by trituration with a non-polar solvent in which the product is expected to have low solubility, such as cold n-hexane. One synthetic procedure suggests precipitating the crude product from n-hexane after extraction.[6]

  • Troubleshooting Steps:

    • Dissolve the oily crude product in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

    • Slowly add cold n-hexane while stirring vigorously.

    • If a precipitate forms, continue adding n-hexane until precipitation is complete.

    • If no precipitate forms, try scratching the inside of the flask with a glass rod at the solvent-air interface to provide a nucleation site.

    • If the product remains oily, it is advisable to proceed with column chromatography to separate the components.

Q2: I've tried recrystallization, but my product is still impure. What solvent system should I use?

A2: Finding the ideal recrystallization solvent is crucial for effective purification. The goal is to find a solvent (or solvent pair) in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the unreacted starting material remains soluble at low temperatures.

  • Expert Insight: Given the polar nitro group in the product, it is expected to be less soluble in non-polar solvents compared to the less polar starting material. Conversely, it should be more soluble in polar solvents. A mixed solvent system, often employing a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble), can be highly effective.

  • Recommended Solvent Screening Protocol:

    • Place a small amount of the crude product in several test tubes.

    • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, and a mixture like ethyl acetate/hexane).

    • Heat the tubes to dissolve the solid.

    • Allow the tubes to cool slowly to room temperature and then in an ice bath.

    • Observe which solvent system yields a good quantity of crystals with a noticeable improvement in color (the nitrated product is often more yellow than the starting material).

Q3: How can I effectively separate the product from the starting material using column chromatography?

A3: Column chromatography is a powerful technique for separating compounds with different polarities. The nitro group on the product makes it significantly more polar than the starting material.

  • Expert Insight: Standard silica gel is a good choice for the stationary phase. For the mobile phase, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically effective. The optimal ratio will depend on the specific separation.

  • Step-by-Step Column Chromatography Protocol:

    • Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

    • Elution: Begin eluting with the low-polarity mobile phase. The less polar starting material will elute first.

    • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the more polar product.

    • Monitor Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

    • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. For aldehydes, it is sometimes recommended to deactivate the silica gel with triethylamine to prevent the formation of acetals or hemiacetals, though caution is advised as aldehydes can be sensitive to basic conditions.[7]

Q4: Are there any other potential impurities I should be aware of?

A4: Besides the unreacted starting material, the nitration of a substituted benzaldehyde can potentially lead to the formation of other positional isomers. The directing effects of the methoxy groups on the aromatic ring will influence the position of nitration. While the 6-nitro isomer is the expected major product due to the ortho, para-directing nature of the methoxy groups, other isomers could form in smaller amounts. These isomers would likely have similar polarities, making separation by column chromatography challenging but often achievable with careful optimization of the mobile phase.

Experimental Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Crude Crude Product (Mixture of Starting Material & Product) Recrystallization Recrystallization (e.g., from Hexane/Ethyl Acetate) Crude->Recrystallization Initial Attempt Column Column Chromatography (Silica Gel, Hexane/EtOAc gradient) Recrystallization->Column Impure Pure Pure this compound Recrystallization->Pure Successful Column->Pure Successful

Caption: Purification workflow for this compound.

Spectroscopic Data for Identification

Confirming the identity and purity of the final product is essential. Below are the expected NMR and IR spectral characteristics for the starting material and the product.

2,3,4-Trimethoxybenzaldehyde (Starting Material)

  • ¹H NMR: Spectroscopic data is available for this compound.[3][8]

  • ¹³C NMR: Spectroscopic data is available for this compound.[9]

  • IR Spectroscopy: Infrared spectra are available for reference.[3][10]

This compound (Product)

  • ¹H NMR: The presence of the aldehyde proton signal and aromatic protons, along with the methoxy group signals, would be expected. The chemical shifts will be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: Characteristic peaks for the carbonyl carbon, aromatic carbons, and methoxy carbons would be observed.

  • IR Spectroscopy: Key vibrational bands would include those for the aldehyde C=O stretch, the nitro group (symmetric and asymmetric stretches), and C-H and C=C stretches of the aromatic ring.

Researchers should compare the spectra of their purified product with available reference data to confirm its identity and assess its purity.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • C-13 NMR Spectrum. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2,3,4-Trimethoxy-6-methylbenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4-Trimethoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde.
  • FAQ. (n.d.). What are the applications and transformations of 2,3,4-Trimethoxybenzaldehyde? Retrieved from [Link]

  • oc-praktikum.de. (2006, March). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2,4,6-Trimethoxybenzaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,3,4-Trimethoxybenzaldehyde - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]

Sources

Challenges in the purification of positional isomers of trimethoxy-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing challenges in the purification of positional isomers of trimethoxy-nitrobenzaldehyde. The inherent similarities in the physicochemical properties of these isomers make their separation a significant synthetic hurdle. This document provides in-depth, experience-based troubleshooting advice and detailed protocols to help you achieve high purity for your target compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of trimethoxy-nitrobenzaldehyde isomers.

Q1: What are the primary challenges in separating positional isomers of trimethoxy-nitrobenzaldehyde? The core challenge lies in the subtle structural differences between the isomers. Positional isomers share the same molecular formula and functional groups, leading to nearly identical properties such as polarity, molecular weight, and solubility.[1][2] This similarity makes conventional purification techniques like standard column chromatography or simple crystallization often ineffective, resulting in co-elution or co-crystallization.

Q2: During the nitration of 3,4,5-trimethoxybenzaldehyde, what isomeric byproducts should I expect? The nitration of 3,4,5-trimethoxybenzaldehyde is directed by the strongly activating methoxy groups. The primary product is typically 2-nitro-3,4,5-trimethoxybenzaldehyde. However, depending on the reaction conditions (nitrating agent, temperature, solvent), the formation of other isomers, such as dinitro or other mononitro products, can occur, complicating the purification process. The specific isomer profile is highly dependent on the precise synthetic protocol used.

Q3: Is distillation a recommended method for separating these isomers? No, distillation is strongly discouraged for separating nitroaromatic compounds.[3][4][5] The decomposition temperatures of nitrobenzaldehyde isomers are often very close to their boiling points, creating a significant safety hazard and risk of explosion, especially when working with crude mixtures.[3][4][5] Furthermore, the high boiling points would make the process energy-intensive.[3][5]

Q4: What are the main purification strategies to consider? The three primary strategies, each with its own set of challenges and advantages, are:

  • High-Performance Liquid Chromatography (HPLC): Offers high resolving power but can be limited in scale.

  • Fractional Crystallization: A scalable technique that relies on finding a solvent system with differential solubility for the isomers.

  • Chemical Derivatization: Involves converting the aldehyde to a different functional group (e.g., an acetal) to alter its physical properties, enabling easier separation, followed by regeneration of the aldehyde.[6]

Section 2: Troubleshooting Guide: Chromatographic Purification

Chromatography is often the first method attempted for isomer separation. Success hinges on exploiting subtle differences in isomer-stationary phase interactions.

Problem: My isomers are co-eluting or showing poor resolution in Reverse-Phase HPLC.

  • Underlying Cause: A standard C18 stationary phase primarily separates based on hydrophobicity. Since positional isomers have very similar hydrophobic character, a C18 column often lacks the necessary selectivity.

  • Solution & Scientific Rationale:

    • Select an Appropriate Stationary Phase: The key is to introduce alternative interaction mechanisms.

      • Phenyl-based Columns (e.g., Phenyl-Hexyl, Phenyl Hydride): These are often the first choice for aromatic positional isomers.[1][2][7] The phenyl ligands on the stationary phase allow for π-π stacking interactions with the aromatic ring of the analytes. The position of the nitro and methoxy groups will subtly alter the electron density of the aromatic ring, leading to differential π-π interactions and improved selectivity.[7]

      • Pentafluorophenyl (PFP) Columns: PFP columns provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. The highly electronegative fluorine atoms create a quadrupole moment that can interact uniquely with the dipole moments of the different isomers, often providing exceptional selectivity that other columns cannot.[1]

    • Optimize the Mobile Phase:

      • Solvent Choice: Switching the organic modifier from acetonitrile to methanol (or vice versa) can alter selectivity. Methanol is a protic solvent and a better hydrogen-bond donor/acceptor, which can change how the isomers interact with the stationary phase.

      • Temperature: Increasing the column temperature can improve peak shape and efficiency, but may also reduce retention time and selectivity. A systematic study (e.g., at 25°C, 35°C, and 45°C) is recommended.

Data Summary: HPLC Column Selection for Aromatic Positional Isomers
Column TypePrimary Interaction Mechanism(s)Best Suited For
C18 HydrophobicGeneral-purpose reverse-phase separations; often poor for positional isomers.
Phenyl-Hydride Hydrophobic, π-π stacking[2][7]Aromatic compounds, positional isomers. Exploits differences in ring electron density.[7]
PFP Hydrophobic, π-π, Dipole-Dipole, Shape Selectivity[1]Halogenated compounds, polar aromatics, and positional isomers with different dipole moments.
Protocol: HPLC Method Development for Isomer Separation
  • Initial Screening:

    • Column: Start with a Phenyl-Hexyl or PFP column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV, monitor at a wavelength where all isomers absorb (e.g., 254 nm or 280 nm).

  • Optimization:

    • Based on the screening run, develop a shallower gradient around the elution time of the isomers. For example, if they elute at 60% B, try a gradient of 50% to 70% B over 20 minutes.

    • If co-elution persists, switch the organic modifier to methanol and repeat the process.

    • Perform isocratic holds at various mobile phase compositions to maximize resolution.

Workflow: HPLC Method Development Logic

Caption: Logic for HPLC method development.

Section 3: Troubleshooting Guide: Purification by Crystallization

Fractional crystallization is a powerful technique for large-scale purification but requires careful solvent selection and execution.

Problem: My isomers are precipitating together (co-crystallizing) from solution.

  • Underlying Cause: The isomers have very similar solubility profiles in many common solvents. For crystallization to be effective, you need to exploit a state of supersaturation for one isomer while the other remains soluble.

  • Solution & Scientific Rationale:

    • Systematic Solvent Screening: The goal is to find a solvent or solvent system where the desired isomer is sparingly soluble at a low temperature, while the undesired isomer(s) remain in the mother liquor.

      • Test a range of solvents with varying polarities (e.g., isopropanol, ethanol, ethyl acetate, toluene, and mixtures like ethyl acetate/heptane).

      • Prepare saturated solutions of your crude mixture in a small volume of each solvent at an elevated temperature.

      • Allow the solutions to cool slowly to room temperature, and then to 0-4°C.

      • Analyze both the resulting crystals and the mother liquor by HPLC or TLC to determine if any enrichment of the desired isomer has occurred.

    • Employ Seeding: Once a promising solvent system is identified, using a seed crystal of the pure desired isomer can dramatically improve selectivity. The seed crystal provides a template for crystallization, encouraging the desired isomer to precipitate out of the solution first.[8]

    • Control the Cooling Rate: Rapid cooling often traps impurities and promotes co-crystallization. A slow, controlled cooling rate (e.g., over several hours or overnight) allows for the formation of more ordered, purer crystals.

Protocol: Fractional Crystallization
  • Dissolution: In a flask, dissolve the crude isomer mixture in the minimum amount of the chosen hot solvent to achieve full dissolution.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the process further, the flask can be placed in an insulated container.

  • First Crystallization: Once crystals have formed, cool the mixture further in an ice bath for 30-60 minutes to maximize the yield of the less soluble isomer.

  • Isolation & Analysis (Crop A): Isolate the crystals by vacuum filtration. Wash them with a small amount of the cold solvent. Dry the crystals and analyze their purity. This crop should be enriched in the less soluble isomer.

  • Mother Liquor Concentration: Take the filtrate (mother liquor) and reduce its volume by 50-75% using a rotary evaporator.

  • Second Crystallization: Repeat the slow cooling and isolation process with the concentrated mother liquor to obtain a second crop of crystals (Crop B), which should be enriched in the more soluble isomer.

  • Repeat: Depending on the initial purity, multiple recrystallization steps of the enriched crops may be necessary to achieve the desired purity.

Workflow: Fractional Crystallization

Caption: General workflow for fractional crystallization.

Section 4: Advanced Strategy: Acetal Derivatization

When direct separation fails, converting the aldehyde to an acetal can be a highly effective, albeit multi-step, solution.

Q: How does converting my isomers to acetals help with purification?

  • Scientific Rationale: The aldehyde functional group is relatively polar. By reacting it with a diol (like ethylene glycol) under acidic catalysis, you form a cyclic acetal (a 1,3-dioxolane derivative).[6] This derivatization does two things:

    • It removes the polar aldehyde group, significantly changing the overall polarity and intermolecular interactions of the molecule.

    • The resulting acetal isomers may have more distinct physical properties (e.g., boiling points, crystal packing, solubility) than the parent aldehydes, making them much easier to separate by fractional distillation or chromatography.[6]

Once the pure acetal isomer is isolated, the aldehyde can be easily regenerated by hydrolysis with aqueous acid. This method has been proven effective for separating ortho- and meta-nitrobenzaldehyde and is directly applicable here.[6]

Workflow: Purification via Acetal Derivatization

Acetal_Workflow cluster_0 Step 1: Derivatization cluster_1 Step 2: Separation cluster_2 Step 3: Regeneration IsomerMix Crude Aldehyde Isomer Mixture Acetalization Acetalization (e.g., Ethylene Glycol, Acid Catalyst) IsomerMix->Acetalization AcetalMix Separable Acetal Isomer Mixture Acetalization->AcetalMix Separation Purification (Fractional Distillation or Chromatography) AcetalMix->Separation PureAcetal Pure Acetal Isomer Separation->PureAcetal Hydrolysis Hydrolysis (Aqueous Acid) PureAcetal->Hydrolysis PureAldehyde Pure Aldehyde Isomer Hydrolysis->PureAldehyde

Caption: Workflow for isomer purification via acetal derivatization.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Isomers of Nitrobenzaldehyde and their Basic Properties.
  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • Sigma-Aldrich. (n.d.). 6-Nitropiperonal 97.
  • ChemicalBook. (n.d.). 6-nitropiperonal.
  • Google Patents. (1987). US4714783A - Separation of nitrobenzaldehyde isomers.
  • Benchchem. (n.d.). Technical Support Center: Isomer Separation in Nitrobenzaldehyde Synthesis.
  • Google Patents. (1989). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE.
  • ChemicalBook. (2025). 6-NITROPIPERONAL.
  • Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
  • Chem-Impex. (n.d.). 6-Nitropiperonal.
  • Chromatography Forum. (2017). separation of positional isomers.
  • Sigma-Aldrich. (n.d.). 6-Nitropiperonal 97%.
  • Google Patents. (1989). EP0320539A1 - Adsorptive separation of nitrobenzaldehyde isomers.
  • CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • Sciencemadness Discussion Board. (2005). 3,4,5-trimethoxy-beta-nitrostyrene synthesis.
  • ResearchGate. (n.d.). Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane....
  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde.
  • Erowid. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde.
  • ChemicalBook. (n.d.). 2,3,4-Trimethoxybenzaldehyde synthesis.
  • National Institutes of Health. (2022). Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers.
  • ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • Google Patents. (2013). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
  • Reddit. (2025). Separation of Nitrobenzaldehyde Isomers.

Sources

Improving the efficiency of photocleavage for nitrobenzyl-caged compounds

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently collaborated with researchers navigating the nuances of using nitrobenzyl-caged compounds. These powerful tools offer precise spatiotemporal control over the release of bioactive molecules, but achieving optimal photocleavage efficiency requires a careful balance of several experimental parameters.[1][2][3] This guide is structured to address the most common challenges encountered in the lab, providing not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively.

Troubleshooting Guide: Optimizing Photocleavage Efficiency

This section is designed in a question-and-answer format to directly address specific problems you may encounter.

Low Cleavage Yield: "My uncaging efficiency is poor. What should I investigate first?"

Low or inconsistent yield is the most frequent issue. The overall efficiency is a product of several factors, from the light you use to the solution you work in. Let's break down the key variables.

Q: Is my light source appropriate for my caged compound?

A: This is the most critical starting point. The efficiency of photocleavage is directly proportional to the overlap between your light source's emission spectrum and the absorption spectrum of the nitrobenzyl protecting group.

  • The Principle of Photon Absorption: Photocleavage is initiated when the nitrobenzyl chromophore absorbs a photon, promoting it to an excited state.[4] If the wavelength of your light source (e.g., a 365 nm lamp) does not align well with the absorption maximum (λmax) of your specific caging group, photon absorption will be inefficient, leading to poor cleavage.

  • Actionable Steps:

    • Verify λmax: Confirm the λmax of your specific nitrobenzyl derivative. Standard o-nitrobenzyl (ONB) groups absorb maximally around 260-280 nm, but are typically excited around 350-365 nm to minimize biological damage.[5] Derivatives like the dimethoxy-substituted nitroveratryl (NV) group are specifically designed to have red-shifted absorbance for better excitation at >350 nm.[6]

    • Characterize Your Lamp: Ensure you know the emission spectrum of your light source. A mercury arc lamp, for instance, has discrete emission lines (e.g., 365 nm), whereas a Xenon lamp provides a broader spectrum.

    • Match Source to Cage: Select a caged compound with an absorption profile that matches your available light source for optimal results.

Photolabile Group Typical λmax (nm) Common Excitation λ (nm) Relative Quantum Yield (Φ) Key Features
o-Nitrobenzyl (ONB)~260-280350-365Low-Moderate (e.g., 0.01-0.1)The classic cage; widely used but can have lower quantum yields.[7]
6-Nitroveratryl (NV)~350350-365Moderate (Higher than ONB)Dimethoxy groups red-shift the absorbance for more efficient cleavage with common UV lamps.[6]
α-Methyl-6-nitroveratryl~350350-365HighThe α-methyl group significantly accelerates cleavage kinetics.[6]
2,6-Dinitrobenzyl~260300-365HighThe second nitro group increases the probability of achieving the necessary excited state.[4]
Q: How do I optimize light intensity and irradiation time?

A: There is a trade-off between ensuring complete cleavage and preventing photodamage to your sample or the released molecule.

  • The Principle of Photon Flux: The rate of the photoreaction depends on the photon flux (intensity). Higher intensity leads to faster release. However, prolonged exposure or excessively high intensity can cause undesired side reactions or damage to sensitive biological samples.[5]

  • Actionable Steps:

    • Perform a Time-Course Experiment: This is the most reliable method. Prepare identical samples and irradiate them for increasing durations (e.g., 0, 30s, 1m, 2m, 5m, 10m).

    • Analyze the Products: After each time point, quantify the amount of released substrate and remaining caged compound using a suitable analytical method like HPLC, LC-MS, or UV-Vis spectroscopy.

    • Plot the Results: Plot the concentration of the released product versus irradiation time. The curve should plateau when the reaction is complete. The optimal time is the point at which this plateau is reached. Over-irradiating past this point increases the risk of photodamage without improving the yield.

Q: Could my solvent be inhibiting the reaction?

A: Yes, the solvent environment plays a significant role in the photocleavage mechanism.

  • The Role of Solvent Polarity and Protons: The photocleavage of nitrobenzyl groups proceeds through an intermediate called an aci-nitro species.[4][8] The decay of this intermediate to release the final products is influenced by the solvent. Protic solvents (like water or methanol) can sometimes slow down the cleavage kinetics compared to aprotic solvents (like dioxane or DMSO).[6]

  • Actionable Steps:

    • Review the Literature: Check if there are established protocols for your specific caged compound or a similar one in your desired solvent system.

    • Test Different Solvents (if possible): If your experimental design allows, compare the cleavage efficiency in different compatible solvents. For instance, a study by Roller et al. showed that veratryl-based linkers had a three-fold rate increase when changing from aqueous buffer to dioxane.[6]

    • Consider pH: In aqueous solutions, pH is a critical factor. The stability of intermediates and the protonation state of the leaving group can be pH-dependent, affecting the overall rate of release.[8][9] It is crucial to perform the reaction in a well-buffered solution.

Side Reactions & Byproducts: "I'm seeing unexpected products or my biological response is inconsistent."

The photocleavage reaction is generally clean, but the byproducts can sometimes interfere with your experiment.

Q: What are the primary byproducts and can they be problematic?

A: The primary byproduct of nitrobenzyl photocleavage is a nitrosobenzaldehyde or nitrosoketone derivative.[4][5]

  • The Problem with Nitroso Compounds: These byproducts are reactive electrophiles and can potentially react with nucleophiles (e.g., thiols on proteins) in your sample.[6] Furthermore, the nitroso byproduct still absorbs light, sometimes at the same wavelength used for cleavage, which can act as an "inner filter," reducing the light available to cleave the remaining caged compound.[10][11]

  • Actionable Steps:

    • Use a Scavenger: The most effective strategy is to include a "scavenger" in your solution. These are typically mild thiols that react with and neutralize the reactive nitroso byproduct.

      • Common Scavengers: Glutathione (GSH), dithiothreitol (DTT), or 2-mercaptoethanol are frequently used at concentrations of 1-5 mM.

      • Test for Compatibility: Always run a control experiment to ensure the scavenger itself does not interfere with your biological system.

    • Minimize Irradiation: As determined in your time-course experiment, use the minimum irradiation time required for complete cleavage to reduce the buildup of byproducts and potential for secondary photoreactions.[12]

Q: Could molecular oxygen be affecting my results?

A: Yes, dissolved oxygen can significantly reduce photocleavage efficiency.

  • The Quenching Effect: The photocleavage reaction proceeds through an excited triplet state of the nitrobenzyl group. Molecular oxygen (O₂) in its ground state is a triplet diradical and is an excellent quencher of excited triplet states. This quenching process deactivates the excited cage without cleavage, effectively lowering the quantum yield.

  • Actionable Steps:

    • Deoxygenate Your Solution: Before irradiation, purge your sample solution with an inert gas like high-purity argon or nitrogen for 15-30 minutes.

    • Maintain an Inert Atmosphere: If possible, keep the sample under a positive pressure of the inert gas during the irradiation process to prevent oxygen from re-dissolving.

Quantifying Efficiency: "How do I measure the photocleavage quantum yield?"

The quantum yield (Φ) is the ultimate measure of photocleavage efficiency. It's defined as the number of molecules uncaged per photon absorbed. Determining this value is essential for comparing different caged compounds or optimizing conditions.

Q: What is the general workflow for determining quantum yield?

A: Measuring the quantum yield involves quantifying both the photons absorbed by your system and the molecules released. This is typically done relative to a standard of known quantum yield.

  • The Principle of Chemical Actinometry: A chemical actinometer is a solution that undergoes a well-characterized photochemical reaction with a known quantum yield. By irradiating the actinometer and your sample under identical conditions, you can accurately determine the photon flux of your light source. Potassium ferrioxalate is a common actinometer for the UV range.

Experimental Protocols

Protocol 1: Optimizing Irradiation Time
  • Preparation: Prepare at least 6 identical microcuvettes or wells containing your caged compound at the desired experimental concentration in the final buffered solvent.

  • Control: Keep one sample in the dark (t=0).

  • Irradiation: Place the remaining samples in your irradiation setup. Irradiate each sample for a different, progressively longer duration (e.g., 30s, 1 min, 2 min, 5 min, 10 min). Ensure the light source geometry and intensity are constant for all samples.

  • Analysis: Immediately after its designated irradiation time, analyze each sample by HPLC. Use a calibration curve for your released substrate to quantify its concentration.

  • Data Plotting: Plot the concentration of the released substrate against the irradiation time. Identify the time at which the concentration platetuas. This is your optimal irradiation time.

Protocol 2: Relative Quantum Yield Determination

This protocol uses a comparative method, referencing a compound with a known quantum yield.[13][14]

  • Solution Preparation:

    • Reference (Std): Prepare a series of dilutions of a reference compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) in the appropriate solvent.

    • Sample (Unk): Prepare a series of dilutions of your caged compound in the same solvent, if possible.

  • Absorbance Measurement:

    • For both the reference and sample series, measure the absorbance at the excitation wavelength (λex).

    • Adjust concentrations so that all solutions have low absorbance values (ideally between 0.02 and 0.05) to avoid inner filter effects.

  • Fluorescence/Product Measurement:

    • Excite each solution at λex and record the integrated fluorescence emission spectrum (for a fluorescent product) or the product concentration via another method (e.g., HPLC) after a fixed, non-saturating irradiation time.

  • Data Plotting:

    • For both the reference and the sample, plot the integrated fluorescence intensity (or product concentration) versus absorbance. The slope of this line is m.

  • Calculation:

    • Calculate the quantum yield of your unknown sample (QYUnk) using the following equation:

      QYUnk = QYStd × (mUnk / mStd) × (η2Unk / η2Std)

      Where:

      • QY is the quantum yield.

      • m is the slope from the plot of intensity vs. absorbance.

      • η is the refractive index of the solvent used for the unknown and standard solutions.

Visualizations & Diagrams

Mechanism of Nitrobenzyl Photocleavage

Photocleavage_Mechanism Caged Nitrobenzyl-Caged Compound (Ground State) Excited Excited State* (Triplet) Caged->Excited 1. Absorption (hν) AciNitro aci-Nitro Intermediate Excited->AciNitro 2. H-atom abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic 3. Cyclization Products Released Substrate + 2-Nitrosobenzaldehyde Cyclic->Products 4. Rearrangement & Release

Caption: Generalized mechanism for o-nitrobenzyl photocleavage.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow decision decision process process result result start Start: Low Photocleavage Yield check_wavelength Is λ_excitation matched to cage's λ_max? start->check_wavelength check_wavelength->start No (Correct Source) optimize_time Perform Irradiation Time-Course check_wavelength->optimize_time Yes check_oxygen Is solution deoxygenated? optimize_time->check_oxygen purge_gas Purge with Ar or N2 for 15-30 min check_oxygen->purge_gas No check_scavenger Are reactive byproducts an issue? check_oxygen->check_scavenger Yes purge_gas->check_scavenger add_scavenger Add Scavenger (e.g., 1-5 mM DTT) check_scavenger->add_scavenger Yes check_solvent Is solvent/pH optimal? check_scavenger->check_solvent No add_scavenger->check_solvent test_solvent Test alternative solvents or buffer pH check_solvent->test_solvent No success Yield Improved check_solvent->success Yes test_solvent->success

Caption: A step-by-step workflow for troubleshooting poor photocleavage yields.

References
  • McAllister, L. (1989). Flash photolysis of caged compounds: new tools for cellular physiology. Trends in Neurosciences, 12(2), 54-9. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

  • Lansky, S., et al. (2023). Caged compounds: Photorelease technology for control of cellular chemistry and physiology. ResearchGate. [Link]

  • Gomis, J., et al. (2022). In the search for photocages cleavable with visible light: an overview of recent advances and chemical strategies. Digital.CSIC. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • Kim, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4006-4010. [Link]

  • Gómez-Santacana, X., et al. (2022). A protocol for determining cage-escape yields using nanosecond transient absorption spectroscopy. STAR Protocols, 3(3), 101550. [Link]

  • Studylib. (n.d.). EXTINCTION AND QUANTUM YIELD. Retrieved from [Link]

  • Roller, C., et al. (1999). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 64(19), 6957-6968. [Link]

  • Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Chemical Reviews, 105(11), 4355-4405. [Link]

  • Sgarzi, M., et al. (2018). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Materials, 11(12), 2465. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Fink, A. L., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 10(47), 57560-57567. [Link]

  • Schmidt, R., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(27), 8476-8488. [Link]

  • Wan, P., & Babbage, C. A. (1987). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry, 65(8), 1775-1782. [Link]

  • Albericio, F., & Carpino, L. A. (2002). 2.4 Photocleavable Protecting Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b: Synthesis of Peptides and Peptidomimetics.
  • Specht, A., et al. (2006). o-Nitrobenzyl photoremovable groups with fluorescence uncaging reporting properties. Organic & Biomolecular Chemistry, 4(10), 2016-2022. [Link]

  • Request PDF. (n.d.). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Retrieved from [Link]

  • Ke, G., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6237-6285. [Link]

  • Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from [Link]

  • G. C. R. Ellis-Davies. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Frontiers in Molecular Neuroscience, 11, 440. [Link]

  • Methods in Enzymology. (n.d.). Caged Compounds Volume 291. Retrieved from [Link]

  • Seo, T. S., et al. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Analytical Biochemistry, 330(2), 267-274. [Link]

  • The Royal Society of Chemistry. (n.d.). 3. Determination of quantum yields. Retrieved from [Link]

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Technical Support Center: Stability and Handling of 2,3,4-Trimethoxy-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3,4-Trimethoxy-6-nitrobenzaldehyde (CAS 52978-83-3). This resource is designed for researchers, scientists, and drug development professionals to address common stability and handling challenges associated with this versatile intermediate. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to proactively ensure the integrity of your materials and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of this compound.

Q1: What are the ideal storage conditions for this compound?

A: To maintain its chemical integrity, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1][2][3] For long-term storage, refrigeration at 2-8°C is recommended. The presence of both a nitro group and an aldehyde group on the aromatic ring makes the molecule susceptible to degradation from environmental factors.[1][4]

Q2: What is the typical shelf-life of this compound?

A: When stored under the recommended conditions, this compound is generally stable for several years. However, stability is highly dependent on storage practices. We strongly advise performing a purity analysis (see Protocol 3) on any material that has been stored for an extended period or shows visible signs of degradation before use in a critical synthesis.

Q3: What are the visible signs of degradation?

A: The pure compound is typically a white to pale yellow crystalline powder. A noticeable darkening of the material, such as a transition to a tan or brown color, is a primary indicator of degradation. Other signs may include a change in texture, clumping (due to moisture absorption), or a significant deviation in its melting point.

Q4: Is this compound sensitive to light?

A: Yes. Aromatic nitro compounds are known to be photosensitive.[4][5] Exposure to light, particularly UV radiation, can initiate photochemical reactions, leading to the formation of colored impurities and a reduction in purity.[4][5] The primary mechanism often involves an intramolecular nitro-to-nitrite rearrangement, which can lead to further complex reactions.[4] Therefore, storage in amber or opaque containers is mandatory.

Q5: How does heat affect the stability of this compound?

A: Like many nitroaromatic compounds, this compound is susceptible to thermal decomposition.[6][7][8] While stable at room temperature, elevated temperatures can accelerate degradation, potentially through mechanisms involving the nitro group, such as C-NO2 bond homolysis.[6][7] It is crucial to avoid storing the material near heat sources.

Q6: What are the most likely impurities I might find in a degraded sample?

A: The most common impurity is the corresponding carboxylic acid, 2,3,4-Trimethoxy-6-nitrobenzoic acid , formed via oxidation of the aldehyde group. This is often accelerated by exposure to air and light. Other potential impurities could arise from the starting materials used in its synthesis, such as 2,3,4-trihydroxybenzaldehyde or 1,2,3-trimethoxybenzene, or from photochemical side reactions.[9][10][11]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common experimental issues related to the compound's stability.

Issue 1: The solid material has darkened from its original pale-yellow color.

  • Question: My container of this compound, which was once a light-yellow powder, now appears tan or brownish. Is it still usable?

  • Analysis & Causality: Discoloration is a strong indicator of degradation. This is most commonly caused by prolonged exposure to light (photodegradation) or, to a lesser extent, heat. The colored byproducts are often complex polymeric materials or nitrophenolic compounds resulting from reactions involving the nitro group.[5]

  • Recommended Actions:

    • Do not assume it is usable for sensitive applications. The purity is compromised.

    • Perform a quick solubility test. Degradation products are often less soluble in common organic solvents like dichloromethane or ethyl acetate. Note any insoluble particulates.

    • Conduct a purity check. Use the HPLC method outlined in Protocol 3 to quantify the remaining active compound and identify the impurity profile.

    • Consider purification. If the active component is still the major species (>90%), recrystallization may be a viable option to salvage the material. However, for drug development and cGMP applications, using a new, validated batch is the only acceptable course of action.

Issue 2: My reaction is giving low yields or producing unexpected side products.

  • Question: I am using this compound in a reaction, but my yields are inconsistent, and I am seeing new spots on my TLC plates that I can't identify. What could be the cause?

  • Analysis & Causality: This issue is frequently traced back to the purity of the starting material. The most likely culprit is the presence of 2,3,4-Trimethoxy-6-nitrobenzoic acid . This acidic impurity can neutralize basic reagents, interfere with catalysts, or fail to participate in the desired reaction, thereby lowering the effective concentration of the aldehyde and reducing your yield.

  • Recommended Actions:

    • Validate your starting material. Before beginning your synthesis, run a purity test on the this compound using Protocol 3 . An area % purity of <98% is a cause for concern.

    • Check for the carboxylic acid impurity. The acid will have a different retention time in HPLC and a different Rf value on TLC. It can often be detected by a tailing of the main spot on a silica TLC plate.

    • Workflow Diagram: Pre-synthesis Quality Control

      Pre-synthesis Quality Control Workflow
Section 3: Protocols and Methodologies

These protocols provide validated, step-by-step instructions for handling, assessing, and analyzing this compound.

Protocol 1: Recommended Storage and Handling Procedure
  • Receipt: Upon receipt, inspect the container for damage. Note the color and physical state of the material.

  • Storage Container: Always store the compound in an amber glass vial or a container that is otherwise opaque to prevent light exposure.[1]

  • Atmosphere: For short-term use, a tightly sealed cap is sufficient. For long-term storage (>6 months), consider flushing the container with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.[2]

  • Temperature: Store the container in a refrigerator at 2-8°C.

  • Handling: When weighing and handling the material, do so in an area with minimal direct sunlight or harsh artificial light. Minimize the time the container is open to the atmosphere. Always use clean spatulas and equipment to prevent cross-contamination.

Protocol 2: Visual and Solubility Inspection for Quality Assessment

This is a rapid, preliminary check, not a substitute for analytical testing.

  • Visual Check: Place a small amount of the powder on a white watch glass. The material should be a free-flowing, crystalline powder with a uniform, pale-yellow color. Note any brown specks, clumping, or an overall dark appearance.

  • Solubility Check: In a small test tube, attempt to dissolve ~10 mg of the compound in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Pure material should dissolve completely to form a clear, light-yellow solution. The presence of insoluble particles suggests degradation or contamination.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This reversed-phase HPLC method is suitable for determining the purity of this compound and detecting the common 2,3,4-Trimethoxy-6-nitrobenzoic acid impurity.

Table 1: Recommended HPLC Method Parameters

Parameter Recommended Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column for separation of moderately polar aromatic compounds.
Mobile Phase A Water with 0.1% Formic Acid Provides protons for good peak shape and is compatible with mass spectrometry if used.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Common organic modifier for reversed-phase chromatography.
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B over 1 min, equilibrate for 5 min. Gradient elution is necessary to separate the aldehyde from potential non-polar impurities and the more polar carboxylic acid.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 254 nm The aromatic nitro system provides strong chromophores for sensitive UV detection.
Injection Vol. 5 µL

| Sample Prep. | Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile. | Provides a sample concentration of ~1 mg/mL suitable for UV detection. |

Data Analysis: Purity is calculated using the area percent method. The peak area of this compound is divided by the total area of all peaks in the chromatogram (excluding the solvent front) and multiplied by 100. The expected retention time for the more polar carboxylic acid impurity will be earlier than the main aldehyde peak.

Section 4: Understanding the Chemistry of Degradation

A fundamental understanding of the potential degradation pathways is key to preventing them. The structure of this compound contains two primary reactive sites: the aldehyde and the nitro-substituted aromatic ring.

DegradationPathways cluster_main This compound cluster_pathA Pathway A: Oxidation cluster_pathB Pathway B: Photodegradation Start C₁₀H₁₁NO₆ Oxidation 2,3,4-Trimethoxy-6-nitrobenzoic Acid (Carboxylic Acid Impurity) Start->Oxidation  [O] Air, Light Photo Nitrophenols & Complex Colored Products Start->Photo  hν (Light) UV Radiation

Potential Degradation Pathways
  • Pathway A (Oxidation): The aldehyde functional group (-CHO) is susceptible to oxidation to a carboxylic acid (-COOH). This is a common degradation route for many aldehydes and is often facilitated by exposure to atmospheric oxygen, with light and trace metals potentially acting as catalysts. The resulting 2,3,4-Trimethoxy-6-nitrobenzoic acid is the most probable and problematic impurity for synthetic chemists.

  • Pathway B (Photodegradation): The nitro group makes the aromatic ring electron-deficient and highly susceptible to photochemical reactions.[4][5] Upon absorption of UV light, the nitro group can undergo complex rearrangements and reactions, often leading to the formation of highly colored nitrophenolic species or polymeric materials, which explains the observed discoloration of the solid product upon light exposure.[5]

By controlling the compound's environment—specifically by limiting its exposure to oxygen, light, and heat—researchers can effectively mitigate these degradation pathways and ensure the long-term stability and reliability of their material.

References
  • Brill, T. B., & James, K. J. (n.d.).
  • WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroarom
  • Understanding the Chemical Properties and Storage of 3-Nitrobenzaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Fan, Z., et al. (n.d.). Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight.
  • Material Safety Data Sheet - 3-Nitrobenzaldehyde, 99%. (n.d.). Cole-Parmer.
  • Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. (2025). Russian Chemical Bulletin.
  • 2-Nitrobenzaldehyde Safety D
  • 4–NITROBENZALDEHYDE AR MSDS. (2015). Loba Chemie.
  • 3-NITRO BENZALDEHYDE Safety Data Sheet. (n.d.).
  • Thermal Decomposition of Aliphatic Nitro-compounds. (2025).
  • Reactions of Aromatic Nitrocompounds. 1. Photochemistry. (n.d.). DTIC.
  • Brill, T. B., & James, K. J. (n.d.). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives.
  • Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde. (n.d.).
  • 2,3,4-Trimethoxybenzaldehyde synthesis. (n.d.). ChemicalBook.
  • Method for preparing 2, 3, 4-trimethoxybenzaldehyde. (n.d.).
  • A Comparative Guide to Confirming the Purity of Synthesized 2,3,6-Trimethoxyisonicotinaldehyde by HPLC. (n.d.). Benchchem.

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Validation & Comparative

A Researcher's Guide to the Synthesis of 2,3,4-Trimethoxy-6-nitrobenzaldehyde: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Shanghai, China – January 18, 2026 – For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of complex organic intermediates is a critical step in the discovery pipeline. One such valuable building block is 2,3,4-Trimethoxy-6-nitrobenzaldehyde, a key precursor for various pharmacologically active molecules. This guide provides a comprehensive comparison of the prevailing synthetic routes to this compound, offering an in-depth analysis of yield, purity, and experimental considerations to aid researchers in selecting the most suitable method for their specific needs.

The synthesis of this compound is typically a two-stage process: the formation of the precursor 2,3,4-trimethoxybenzaldehyde, followed by its regioselective nitration. This guide will dissect the primary methodologies for the synthesis of the trimethoxybenzaldehyde precursor and subsequently propose a scientifically grounded protocol for the final nitration step, a reaction for which specific literature is notably scarce.

Part 1: Synthesis of the Precursor: 2,3,4-Trimethoxybenzaldehyde

Two principal synthetic pathways dominate the preparation of 2,3,4-trimethoxybenzaldehyde: the methylation of 2,3,4-trihydroxybenzaldehyde and the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene.

Method 1: Methylation of 2,3,4-Trihydroxybenzaldehyde

This classical approach involves the exhaustive methylation of the hydroxyl groups of 2,3,4-trihydroxybenzaldehyde. The choice of methylating agent and reaction conditions significantly impacts the yield and purity of the final product.

Causality Behind Experimental Choices: The use of a strong base, such as sodium hydroxide, is essential to deprotonate the phenolic hydroxyl groups, rendering them nucleophilic for the subsequent attack on the methylating agent, typically dimethyl sulfate. Phase transfer catalysts, like quaternary ammonium salts, are often employed to facilitate the reaction between the aqueous base and the organic-soluble reactants, thereby increasing the reaction rate and yield.

Experimental Protocol: Methylation with Dimethyl Sulfate

  • In a well-ventilated fume hood, dissolve 2,3,4-trihydroxybenzaldehyde in an appropriate aqueous base (e.g., 25-35% NaOH solution).

  • Add a phase transfer catalyst (e.g., tetrabutylammonium bromide or benzyltriethylammonium chloride).

  • To the stirred solution, add dimethyl sulfate dropwise, maintaining the reaction temperature between 50-70°C.

  • After the addition is complete, continue stirring at the same temperature until the reaction is complete (monitoring by TLC).

  • Cool the reaction mixture and separate the organic layer.

  • Wash the organic layer with water to neutrality.

  • Purify the crude product by vacuum distillation or recrystallization to obtain 2,3,4-trimethoxybenzaldehyde.

Method 2: Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene

An alternative and widely used method is the formylation of 1,2,3-trimethoxybenzene using the Vilsmeier-Haack reagent. This reagent, a chloromethyliminium salt, is typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] This electrophilic aromatic substitution reaction introduces a formyl group onto the electron-rich trimethoxybenzene ring.

Causality Behind Experimental Choices: 1,2,3-trimethoxybenzene is highly activated towards electrophilic substitution due to the electron-donating nature of the three methoxy groups. The Vilsmeier-Haack reagent is a mild electrophile, making it suitable for the formylation of such activated rings without causing unwanted side reactions. The reaction temperature is a critical parameter to control the rate of reaction and minimize byproduct formation.

Experimental Protocol: Vilsmeier-Haack Formylation

  • In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a condenser under an inert atmosphere, place dry DMF.

  • Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 20°C to form the Vilsmeier reagent.

  • To this mixture, add 1,2,3-trimethoxybenzene (which can be synthesized by the methylation of pyrogallol).

  • Slowly warm the reaction mixture to 70-85°C and maintain this temperature for several hours (monitoring by TLC).

  • Cool the reaction mixture and carefully pour it into crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt.

  • Extract the product with an organic solvent (e.g., ethyl acetate or toluene).

  • Wash the organic extract successively with aqueous sodium hydroxide and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by vacuum distillation or recrystallization to yield 2,3,4-trimethoxybenzaldehyde.

Yield and Purity Comparison of Precursor Synthesis Methods
MethodStarting MaterialKey ReagentsReported YieldReported PurityReference(s)
Methylation 2,3,4-TrihydroxybenzaldehydeDimethyl sulfate, NaOH, Phase transfer catalystHighHigh[3]
Vilsmeier-Haack 1,2,3-TrimethoxybenzeneDMF, POCl₃~73-75%>99%[4][5]

Part 2: Proposed Synthesis of this compound via Nitration

The final step in the synthesis is the regioselective nitration of 2,3,4-trimethoxybenzaldehyde. Due to a lack of specific literature for this particular nitration, the following protocol is proposed based on established principles of electrophilic aromatic substitution on highly activated benzaldehyde derivatives.

Regioselectivity Analysis: The aromatic ring of 2,3,4-trimethoxybenzaldehyde is highly activated by the three electron-donating methoxy groups, which are ortho, para-directing. The aldehyde group is deactivating and meta-directing. The position at C6 is ortho to the 2-methoxy group and para to the 4-methoxy group, making it the most electron-rich and sterically accessible position for electrophilic attack. Therefore, nitration is strongly predicted to occur at the C6 position.

Causality Behind Proposed Experimental Choices: A mild nitrating agent is proposed to avoid potential oxidation of the aldehyde group and to control the exothermic nature of the reaction with the highly activated ring. Acetic anhydride and nitric acid can generate acetyl nitrate in situ, which is a milder nitrating agent compared to the traditional mixed acid (H₂SO₄/HNO₃) system. The reaction is proposed to be carried out at a low temperature to enhance selectivity and minimize the formation of byproducts.

Proposed Experimental Protocol: Nitration of 2,3,4-Trimethoxybenzaldehyde

Disclaimer: The following protocol is a proposed method and should be performed with caution, starting on a small scale, with appropriate safety measures in place.

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,3,4-trimethoxybenzaldehyde in a suitable solvent such as acetic anhydride.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise to the stirred solution, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, continue to stir the reaction mixture at low temperature for a specified period, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water to precipitate the crude product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry the product.

  • Recrystallize the crude this compound from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Self-Validating System: The purity of the final product should be rigorously assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and regiochemistry of the nitration. The melting point of the purified product should also be determined and compared to any available literature values for analogous compounds.

Visualization of Synthetic Workflows

Synthesis_Workflows cluster_0 Method 1: Methylation cluster_1 Method 2: Vilsmeier-Haack Formylation cluster_2 Proposed Nitration A 2,3,4-Trihydroxybenzaldehyde B Methylation (Dimethyl Sulfate, NaOH) A->B C 2,3,4-Trimethoxybenzaldehyde B->C D Pyrogallol E Methylation D->E F 1,2,3-Trimethoxybenzene E->F G Vilsmeier-Haack (DMF, POCl₃) F->G H 2,3,4-Trimethoxybenzaldehyde G->H I 2,3,4-Trimethoxybenzaldehyde J Nitration (HNO₃, Ac₂O) I->J K This compound J->K

Caption: Synthetic pathways to this compound.

Conclusion

References

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A Comparative Guide to Photolabile Protecting Groups for Alcohols: A Focus on 2,3,4-Trimethoxy-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Light in Chemical and Biological Control

In fields ranging from drug development to materials science, the ability to control molecular function with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, are powerful tools that offer this control.[1] A PPG temporarily masks a functional group on a molecule, rendering it inactive. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule precisely when and where it is needed.[2] This "traceless" activation avoids the need for chemical reagents, which can be a significant advantage in sensitive biological systems.[1]

The ideal PPG for any application must satisfy several criteria, including high stability in the dark, efficient cleavage upon irradiation (a high quantum yield), absorption at a biologically benign wavelength (typically >350 nm), and the formation of non-toxic, non-interfering byproducts.[3] This guide provides an in-depth comparison of PPGs for alcohols, with a special focus on the ortho-nitrobenzyl (oNB) class and a critical evaluation of the 2,3,4-Trimethoxy-6-nitrobenzyl scaffold.

The Workhorse: The ortho-Nitrobenzyl (oNB) Family

The oNB scaffold is arguably the most widely utilized platform for photolabile protection.[3][4] Its popularity stems from its synthetic accessibility and broad applicability for protecting a variety of functional groups, including alcohols, amines, and carboxylic acids.[1]

Mechanism of Uncaging

The cleavage of oNB ethers proceeds through a well-established intramolecular photochemical reaction, often described as a Norrish Type II-like process.[5] Upon absorption of a photon, the excited nitro group abstracts a hydrogen atom from the benzylic carbon. This initiates a rearrangement to an aci-nitro intermediate, which is unstable and rapidly rearranges to release the protected alcohol and form a 2-nitrosobenzaldehyde byproduct.[4][6] This fundamental mechanism is the basis for a vast array of substituted oNB derivatives designed to fine-tune the group's properties.

G cluster_0 Photochemical Activation & Rearrangement cluster_1 Release A o-Nitrobenzyl Ether (Ground State) B Excited State (n,π*) A->B C Intramolecular H-Abstraction B->C D aci-Nitro Intermediate C->D E Cyclic Intermediate D->E F Released Alcohol (Active Molecule) E->F G 2-Nitrosobenzaldehyde (Byproduct) E->G

Figure 1: General uncaging mechanism of ortho-nitrobenzyl (oNB) photolabile protecting groups.

Comparative Analysis of Key Photolabile Protecting Groups for Alcohols

The selection of a PPG is a critical experimental decision. The performance of 2,3,4-Trimethoxy-6-nitrobenzaldehyde must be evaluated against established standards. While direct, comprehensive photophysical data for the 2,3,4-trimethoxy substituted variant is not widely published, its expected properties can be inferred from the extensive studies on related methoxy-substituted oNB derivatives.

The key causality behind adding electron-donating methoxy groups to the oNB core is to extend the π-conjugation of the aromatic system. This modification is intended to shift the maximum absorption wavelength (λmax) to a longer, less biologically damaging range (a bathochromic or "red" shift). However, a crucial and often observed trade-off is that this structural change can also lead to a decrease in the quantum yield of uncaging (Φu), the efficiency with which absorbed photons lead to product release.[7]

Protecting Group (Abbreviation)Typical λmax (nm)Molar Extinction (ε) (M-1cm-1)Quantum Yield (Φu)Key Features & Drawbacks
o-Nitrobenzyl (oNB) ~280-340~1,000-5,0000.05 - 0.5Features: The foundational PPG. Drawbacks: Absorbs in the UV range, potential for cell damage. Byproduct can be reactive.[1][8]
4,5-Dimethoxy-2-nitrobenzyl (DMNB / NVOC) ~350-365~3,500-5,5000.001 - 0.05Features: Red-shifted absorption compared to oNB, widely used and commercially available. Drawbacks: Lower quantum yield is a significant disadvantage.[7][9]
2,3,4-Trimethoxy-6-nitrobenzyl Est. 360-380Est. ~4,000-6,000Est. <0.05Features (Expected): Further red-shifted λmax due to increased electron donation. Drawbacks (Expected): Likely suffers from a low quantum yield, similar to or lower than DMNB. Synthetic precursor is not as common.
7-(Diethylamino)coumarin-4-ylmethyl (DEACM) ~380-400~15,000-25,0000.005 - 0.27Features: High extinction coefficient, absorbs at longer wavelengths, often fluorescent byproducts. Quantum yield can be high.[10][11] Drawbacks: Can be unstable, mechanism involves charge separation which can be solvent-dependent.[11]
p-Hydroxyphenacyl (pHP) ~280 (neutral) / ~330 (basic)~15,0000.1 - 0.4Features: Very fast release kinetics (<1 ns), clean rearrangement to a non-absorbing byproduct.[12][13] Drawbacks: pH-dependent absorption spectrum.[14]

Table 1: Comparative photophysical and chemical properties of selected photolabile protecting groups for alcohols. Estimated values for 2,3,4-Trimethoxy-6-nitrobenzyl are based on structure-activity relationships reported for other methoxy-substituted oNB derivatives.[7]

In-Depth Look: this compound as a PPG
  • Photophysical Properties: The addition of a third methoxy group at the C2, C3, and C4 positions, compared to the C4 and C5 positions in the common DMNB group, is expected to further enhance the electron-donating character. This should push the λmax further towards 400 nm. However, based on established trends, this is likely to come at the cost of a reduced quantum yield.[7] This trade-off is critical: while a longer wavelength is desirable for biocompatibility, a very low quantum yield would necessitate high light intensity or long exposure times, which can also lead to phototoxicity.

  • Chemical Stability & Byproducts: As an oNB derivative, it is expected to have good stability towards a range of chemical conditions, particularly acidic and mild basic conditions, to which standard ether linkages are robust. The byproduct of photolysis will be 2,3,4-trimethoxy-6-nitrosobenzaldehyde. Nitrosoarenes are reactive species and can potentially interact with biological nucleophiles like thiols, which is a common concern for all oNB-based PPGs.[15]

  • Synthetic Accessibility: The precursor aldehyde, this compound, is not as widely available commercially as 4,5-dimethoxy-2-nitrobenzaldehyde (6-nitroveratraldehyde). Its synthesis would likely involve the formylation and subsequent nitration of 1,2,3-trimethoxybenzene, adding steps and complexity compared to more established PPGs.[16][17]

Experimental Methodologies

A robust evaluation of any PPG requires standardized protocols for both its installation (protection) and its light-induced removal (deprotection).

Protocol 1: Protection of an Alcohol using a Nitrobenzyl Derivative

This protocol describes a general method for the etherification of an alcohol with a nitrobenzyl alcohol precursor, such as 4,5-dimethoxy-2-nitrobenzyl alcohol, using the Mitsunobu reaction. This method is effective for creating the C-O bond under mild conditions.[18]

Materials:

  • Alcohol to be protected (1.0 eq)

  • 4,5-Dimethoxy-2-nitrobenzyl alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, round-bottomed flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq), 4,5-dimethoxy-2-nitrobenzyl alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution. The causality here is that DIAD activates the PPh₃, which then facilitates the dehydration and subsequent Sₙ2 reaction between the two alcohol components. Maintaining a low temperature is crucial to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). A self-validating check is to observe the consumption of the starting alcohol and the appearance of a new, typically less polar, spot corresponding to the protected ether.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure protected alcohol.

Protocol 2: Photochemical Deprotection (Uncaging) and Analysis

This protocol outlines a general procedure for the photolysis of an oNB-protected alcohol and its analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

  • oNB-protected alcohol (e.g., 1 mM solution)

  • HPLC-grade solvent (e.g., acetonitrile, methanol, or an aqueous buffer)

  • UV lamp with a suitable filter for the desired wavelength (e.g., 365 nm)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the caged alcohol in the chosen solvent. For quantitative analysis, the initial concentration should be known precisely.

  • Initial Analysis: Before irradiation, inject an aliquot of the solution into the HPLC to obtain a chromatogram representing time t=0. This establishes the retention time and peak area of the starting material.

  • Photolysis: Place the solution in a quartz cuvette and irradiate with the UV lamp. The use of quartz is essential as standard glass or plastic will absorb UV light. For kinetic studies, maintain a constant distance from the lamp and stir the solution if necessary to ensure uniform irradiation.

  • Time-Course Analysis: At regular intervals (e.g., 1, 2, 5, 10, 30 minutes), withdraw an aliquot of the irradiated solution and analyze it by HPLC.

  • Data Analysis: Monitor the decrease in the peak area of the starting material and the corresponding increase in the peak area of the released alcohol. The identity of the released alcohol should be confirmed by comparing its retention time with an authentic sample. This provides a self-validating system confirming the success of the uncaging reaction.

  • Control Experiment: A crucial step for trustworthiness is to run a parallel sample kept in the dark for the same duration to ensure that no degradation occurs without light.

G A Prepare Solution of Caged Compound B Analyze t=0 Sample (HPLC, UV-Vis) A->B C Irradiate with UV Light Source (λ) A->C F Control: Keep Sample in Dark A->F H Data Processing: Calculate Cleavage %, Rate, Φu B->H D Analyze Sample at Time Interval (t=x) C->D E Repeat Analysis at Multiple Time Points D->E E->H G Analyze Control Sample at t=final F->G G->H

Figure 2: Experimental workflow for the evaluation of a photolabile protecting group.

Conclusion and Recommendations

The choice of a photolabile protecting group is a nuanced decision that depends heavily on the specific application.

  • This compound represents a rational design strategy to shift the absorption of the parent oNB chromophore to longer wavelengths. However, this benefit is likely offset by a significantly reduced quantum yield and more challenging synthetic access compared to mainstream alternatives. It would be most suitable for applications where irradiation at ~370-380 nm is strictly required and where longer irradiation times or higher light intensities are tolerable.

  • For general-purpose applications requiring a balance of stability and reliable cleavage above 350 nm, the 4,5-dimethoxy-2-nitrobenzyl (DMNB/NVOC) group remains a trusted standard, despite its modest quantum yield.

  • When high uncaging efficiency is paramount and irradiation around 400 nm is possible, coumarin-based PPGs like DEACM are an excellent choice due to their very high extinction coefficients.[10]

  • For applications demanding extremely rapid release of the active molecule, such as in time-resolved studies of protein dynamics or neuronal signaling, the p-hydroxyphenacyl (pHP) group is superior, offering cleavage on a sub-nanosecond timescale.[12]

Ultimately, researchers must weigh the importance of wavelength, cleavage efficiency, release kinetics, and synthetic effort. While novel substitution patterns on the oNB core, like that of this compound, are of academic interest, established PPGs such as DMNB, DEACM, and pHP currently offer more practical and well-characterized solutions for the majority of applications.

References

  • Blanc, A., & Bochet, C. G. (2007). Isotope Effects on the Photolysis of ortho-Nitrobenzyl Derivatives. Journal of the American Chemical Society. [Link]

  • Lee, H. J., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kaindl, T., et al. (2021). pH dependency of photolabile protection groups used for applications in dynamic structural biology. ChemRxiv. [Link]

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  • Kaindl, T., et al. (2022). pH-dependent ultrafast photodynamics of p-hydroxyphenacyl: deprotonation accelerates the photo-uncaging reaction. Physical Chemistry Chemical Physics. [Link]

  • Singh, R., et al. (2023). Photophysical properties of coumarin and its derivatives with 3-and 7-substitution. Journal of Molecular Structure. [Link]

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A Comparative Guide to Photolabile Protecting Groups: The Distinct Advantages of 2,3,4-Trimethoxy-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate fields of drug development, cell biology, and materials science, the ability to control molecular activity with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), often termed "caged compounds," are indispensable tools that offer this control by masking a molecule's function until its release is triggered by light.[1][2] Among the most established and versatile classes of PPGs are the ortho-nitrobenzyl (ONB) derivatives.[3] While the parent ONB scaffold has been a workhorse for decades, modern research demands greater sophistication—specifically, the ability to use longer, less phototoxic wavelengths and achieve higher uncaging efficiencies.

This guide provides a detailed, data-driven comparison of 2,3,4-Trimethoxy-6-nitrobenzaldehyde, a highly functionalized ONB derivative, against other common nitrobenzyl alternatives. We will explore the chemical principles that grant it superior performance in specific contexts and provide actionable experimental protocols for its application.

The Foundational Mechanism: Why ortho-Nitrobenzyl Chemistry Works

The efficacy of ortho-nitrobenzyl derivatives as PPGs hinges on a specific photochemical mechanism. Upon absorption of a photon, the nitro group in the ortho position abstracts a hydrogen atom from the adjacent benzylic carbon in a Norrish Type II-like intramolecular rearrangement.[1] This initiates a cascade of electronic and atomic rearrangements, forming an aci-nitro intermediate, which subsequently decomposes to release the protected substrate and form a 2-nitrosobenzaldehyde byproduct.[4][5] The critical requirement is the ortho positioning of the nitro group; its absence, as in para-nitrobenzyl derivatives, renders the compound largely ineffective for light-triggered release.[1]

cluster_0 Photocleavage Mechanism of o-Nitrobenzyl PPGs A o-Nitrobenzyl Caged Compound B Excited State (Diradical) A->B UV/Vis Light (hν) C aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Released Substrate + Nitroso Byproduct C->D Rearrangement & Cleavage

Caption: General mechanism of o-nitrobenzyl photocleavage.

Key Advantages of this compound

The parent ONB group, while effective, typically requires irradiation with UV light (around 350 nm), which can be damaging to living cells and tissues.[6] To overcome this, researchers have strategically added electron-donating substituents to the aromatic ring. The three methoxy groups on this compound are a prime example of this rational design, conferring several key advantages.

  • Red-Shifted Absorption Wavelength: The primary benefit of the trimethoxy substitution is the shifting of the molecule's maximum absorption wavelength (λmax) to longer, lower-energy wavelengths (approaching 400-420 nm).[5] Methoxy groups act as strong electron-donating groups, extending the π-conjugation of the aromatic system. This "red shift" allows for uncaging using visible light, which significantly reduces cellular phototoxicity and allows for deeper tissue penetration, a critical factor for in vivo applications.[5][7]

  • Enhanced Photochemical Efficiency: The overall uncaging efficiency of a PPG is a product of its molar extinction coefficient (ε) and the quantum yield of uncaging (Φu).[1] Electron-donating substituents, like methoxy groups, can increase the quantum yield, meaning that more molecules are released per photon absorbed. This leads to faster and more complete substrate release with lower light doses, minimizing potential side reactions and sample degradation.[8]

  • Superior Synthetic Versatility: Unlike derivatives that are simple alcohols or halides, this compound possesses a highly reactive aldehyde group. This functional handle opens a vast array of synthetic possibilities, allowing it to be conjugated to a wide range of molecules through reactions such as:

    • Wittig reactions to form olefins.[2]

    • Reductive amination to cage primary and secondary amines.

    • Condensation reactions (e.g., Claisen-Schmidt) to form chalcones.[9]

    • Reduction to the corresponding alcohol, which can then be used to cage carboxylic acids or phosphates.[2]

  • Improved Solubility: The presence of multiple methoxy groups increases the polarity of the molecule, often improving its solubility in a broader range of solvents, including the mixed aqueous/organic systems frequently used in biological research.

Comparative Data: Performance Against Alternatives

The selection of a PPG is a data-driven decision. The following table summarizes key photophysical parameters for this compound and other common nitrobenzyl derivatives.

Photolabile Protecting GroupTypical λmax (nm)Quantum Yield (Φu)Key AdvantagesMajor Drawbacks
2,3,4-Trimethoxy-6-nitrobenzyl ~400-420[5]Moderate-HighLong-wavelength activation, high synthetic versatility (aldehyde), reduced phototoxicity.Synthesis can be more complex than parent ONB.
o-Nitrobenzyl (ONB) ~340-365[10]~0.1-0.4[11]Well-established, commercially available, versatile for many functional groups.[3]Requires UV light, potential for cellular damage.[6]
4,5-Dimethoxy-2-nitrobenzyl (DMNB) ~350-380[12]~0.05-0.1Red-shifted vs. ONB, widely used and characterized.Lower quantum yield than some derivatives.
α-Methyl-o-nitrobenzyl ~350High (>0.5)[6]Significantly faster cleavage kinetics.[6][13]Not red-shifted, still requires UV activation.
p-Nitrobenzyl (PNB) Not PhotolabileN/AUseful as a standard protecting group (removed by hydrogenation).Lacks the ortho-nitro group for efficient photocleavage.[1]

Note: Quantum yields are highly dependent on the caged substrate and solvent conditions. The values presented are representative ranges found in the literature.

Experimental Protocols

Protocol 1: Caging a Primary Amine via Reductive Amination

This protocol describes a general procedure for conjugating this compound to a molecule containing a primary amine.

cluster_workflow Reductive Amination Workflow A 1. Dissolve Aldehyde & Amine in Solvent B 2. Stir for Imine Formation (1-2h, RT) A->B C 3. Add Reducing Agent (e.g., NaBH(OAc)₃) B->C D 4. Stir to Completion (Monitor by TLC/LC-MS) C->D E 5. Aqueous Workup & Extraction D->E F 6. Purify by Column Chromatography E->F

Caption: Workflow for caging an amine with the aldehyde PPG.

Materials:

  • This compound (1.0 eq)

  • Amine-containing substrate (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound and the amine-containing substrate in anhydrous DCE.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride to the mixture in one portion.

  • Reaction: Continue stirring at room temperature for 4-16 hours, monitoring the reaction's completion by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCE or ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure caged compound.

Protocol 2: Photolysis (Uncaging) and HPLC Analysis

This protocol details a typical experiment to verify the light-induced release of the substrate.

Materials:

  • Caged compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate buffer (e.g., PBS, pH 7.4)

  • Light source with a narrow bandpass filter centered around the PPG's λmax (e.g., 405 nm LED)

  • Quartz or UV-transparent cuvettes

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column[1]

Procedure:

  • Sample Preparation: Prepare a solution of the caged compound in the desired buffer at a suitable concentration for HPLC analysis (e.g., 100 µM). Keep this solution protected from light.

  • Initial Analysis (T=0): Inject an aliquot of the un-irradiated sample onto the HPLC to obtain a baseline chromatogram.

  • Irradiation: Place the sample in a cuvette and irradiate using the filtered light source for a defined period (e.g., 1, 5, 10, 30 minutes). Ensure consistent distance and power output from the light source for reproducibility.

  • Post-Irradiation Analysis: After each irradiation interval, immediately inject an aliquot onto the HPLC.

  • Data Analysis: Monitor the chromatograms for the decrease in the peak corresponding to the caged starting material and the appearance of a new peak corresponding to the released substrate. The identity of the released product should be confirmed by comparing its retention time to an authentic standard and/or by collecting the fraction for mass spectrometry analysis.[1]

  • Quantification: Calculate the percentage of released substrate at each time point by integrating the respective peak areas to determine the photolysis kinetics.

Conclusion

While the classic o-nitrobenzyl scaffold remains a valuable tool, the strategic design of derivatives like This compound represents a significant advancement for photolabile protecting group chemistry. Its combination of a red-shifted absorption maximum, high synthetic versatility via the aldehyde handle, and potentially enhanced quantum efficiency makes it a superior choice for a wide range of applications, particularly in biological contexts where minimizing phototoxicity is critical. By providing researchers with the ability to use longer, safer wavelengths, this derivative empowers more precise and delicate control over molecular function, paving the way for innovations in targeted drug delivery, advanced materials, and fundamental biological discovery.

References

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
  • Lu, M., Fedoryak, O. D., Moent, J., & Dore, T. M. (2003). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6645-6712.
  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458.
  • Mayer, G., & Heckel, A. (2006). Biologically active molecules with a "light switch".
  • Kim, M., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010.
  • Bléger, D., & Hecht, S. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Accounts of Chemical Research, 45(4), 579-589.
  • Aujard, I., Benbrahim, C., Gouget, M., Ruel, O., Voisin, V., Allemand, J. F., ... & Jullien, L. (2006). o‐Nitrobenzyl Photolabile Protecting Groups with Red‐Shifted Absorption: Syntheses and Uncaging Cross‐Sections for One‐and Two‐Photon Excitation. Chemistry–A European Journal, 12(26), 6865-6879.
  • Bi, L., Li, Z., & Ju, J. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences, 100(2), 409-413.
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  • PubMed. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Retrieved from [Link]

  • Journal of High School Science. (n.d.). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Retrieved from [Link]

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  • ResearchGate. (n.d.). Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones. Retrieved from [Link]

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  • ResearchGate. (n.d.). Effects of 2,4,5-trimethoxybenzaldehyde; 2,3,4-trimethoxybenzaldehyde;.... Retrieved from [Link]

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A Comparative Guide to the Photocleavage Quantum Yield of 2,3,4-Trimethoxy-6-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Central Role of ortho-Nitrobenzyl PPGs in Spatiotemporal Control

Photolabile protecting groups, or "caged" compounds, are indispensable tools in chemical biology and drug development.[1] They offer unparalleled spatiotemporal control over the release of bioactive molecules, from neurotransmitters to therapeutic agents, by using light as a traceless reagent.[2] Among the most foundational and versatile PPGs are those built upon the o-nitrobenzyl (ONB) scaffold.[3]

Upon irradiation with UV-A light, the ONB group undergoes an intramolecular rearrangement, leading to the rapid and efficient release of a protected functional group (e.g., alcohol, amine, carboxylate).[4] The efficiency of this release is paramount and is quantified by the photocleavage quantum yield (Φu), defined as the ratio of molecules undergoing photoreaction to the number of photons absorbed.[5] A higher quantum yield translates to a more efficient release, requiring lower light doses and shorter irradiation times, which is critical for minimizing potential phototoxicity in biological systems.[3]

Comparative Analysis of Key o-Nitrobenzyl Derivatives

The selection of a PPG is a critical experimental choice, balancing cleavage efficiency, wavelength sensitivity, and synthetic accessibility. The addition of electron-donating methoxy groups, as seen in the popular 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, is known to shift the absorption maximum to longer, less damaging wavelengths (~355 nm).[6] However, this red shift often comes at the cost of a lower quantum yield compared to other derivatives.[6]

The 2,3,4-trimethoxy substitution pattern represents a less common arrangement. Based on established photochemical principles, the additional methoxy group at the C3 position, adjacent to another methoxy and the nitro group, could introduce steric and electronic effects that influence the excited-state dynamics and, consequently, the quantum yield.

Below is a comparison of key ONB derivatives.

Protecting Group (Abbreviation)Structureλmax (nm)Quantum Yield (Φu)Key Characteristics & Considerations
2,3,4-Trimethoxy-6-nitrobenzyl (TMNB) TMNB StructurePredicted: ~350-360Predicted: <0.1Hypothetical. The substitution is predicted to cause a red-shift similar to DMNB. The quantum yield may be low due to potential steric hindrance and altered electronic distribution affecting the primary hydrogen abstraction step.
4,5-Dimethoxy-2-nitrobenzyl (DMNB) DMNB Structure~355[6]0.01 - 0.05 (Varies with leaving group)[7][8]Workhorse for biological applications. Red-shifted absorption allows use of less phototoxic wavelengths. Generally lower quantum yields than other ONB derivatives.[6][9]
o-Nitrobenzyl (ONB) ONB Structure~280-320[2]~0.1 - 0.5 (Varies with leaving group)[10]Parent compound. Higher quantum yield but requires shorter, potentially more damaging UV wavelengths for efficient excitation.
1-(2-Nitrophenyl)ethyl (NPE) NPE Structure~260-350[6]0.2 - 0.4[6]High efficiency. The α-methyl group often enhances the rate and quantum yield of photolysis. Cleavage releases a nitrosoacetophenone byproduct.[4][11]

Note: The structures for TMNB, DMNB, ONB, and NPE are illustrative. The quantum yield is highly dependent on the nature of the caged leaving group and solvent conditions.[12][13]

The Photocleavage Mechanism: A Step-by-Step View

The photolytic release mechanism for o-nitrobenzyl derivatives is a well-studied process. Understanding this pathway is crucial for interpreting experimental data and designing new PPGs. The key steps involve an intramolecular hydrogen atom transfer from the benzylic carbon to the excited nitro group.

PhotocleavageMechanism cluster_0 Ground State cluster_1 Excitation cluster_2 Intramolecular H-Abstraction cluster_3 Rearrangement & Release ONB o-Nitrobenzyl Derivative (R-X) Excited Excited State (n-π) ONB->Excited hν (UV Light) AciNitro aci-Nitro Intermediate Excited->AciNitro Fast Products Released Substrate (R) + o-Nitroso Byproduct AciNitro->Products Spontaneous

Caption: Photocleavage mechanism of o-nitrobenzyl protecting groups.

Causality of the Mechanism:

  • Photoexcitation: Absorption of a photon promotes the o-nitrobenzyl system to an excited state, typically a diradical n-π* state.[2]

  • Hydrogen Abstraction: In this excited state, the oxygen atom of the nitro group is sufficiently reactive to abstract a hydrogen atom from the adjacent benzylic carbon. This is the rate-determining step and its efficiency is a major determinant of the overall quantum yield.[13]

  • Intermediate Formation: This hydrogen transfer results in the formation of a transient species known as an aci-nitro intermediate.[4]

  • Rearrangement and Cleavage: The aci-nitro intermediate is unstable and rapidly rearranges through a cyclic intermediate, leading to the cleavage of the benzylic C-O (or C-N) bond. This step liberates the protected molecule (the "caged" substrate) and generates an o-nitrosobenzaldehyde (or ketone) byproduct.[4]

Experimental Protocol: Determining Photocleavage Quantum Yield via Chemical Actinometry

To ensure trustworthiness and reproducibility, the quantum yield of a new PPG must be determined experimentally. The following protocol describes a robust method using a well-characterized chemical actinometer, o-nitrobenzaldehyde (ONB-CHO), for calibrating the photon flux of the light source.[14][15]

Principle: The quantum yield (Φu) is calculated by comparing the rate of disappearance of the test compound to the rate of disappearance of a chemical actinometer with a known quantum yield (Φact) under identical irradiation conditions.[16] The recommended quantum yield for o-nitrobenzaldehyde is 0.41.[15]

Workflow Diagram:

Caption: Workflow for quantum yield determination via actinometry.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Actinometer: Prepare a solution of o-nitrobenzaldehyde (ONB-CHO) in a suitable solvent (e.g., acetonitrile or buffered aqueous solution) with an absorbance of ~0.1-0.2 at the irradiation wavelength (e.g., 365 nm) to ensure uniform light absorption.

    • Test Compound: Prepare a solution of the 2,3,4-trimethoxy-6-nitrobenzyl derivative at a concentration that also gives an absorbance of ~0.1-0.2 at the same wavelength.

  • Determination of Photon Flux (Actinometry):

    • Transfer a known volume of the ONB-CHO solution to a quartz cuvette.

    • Irradiate the solution using a stable, monochromatic light source (e.g., a 365 nm LED or a filtered mercury lamp).[17]

    • At set time intervals, withdraw aliquots and monitor the decrease in the ONB-CHO concentration (or the increase in the o-nitrosobenzoic acid product) using HPLC or UV-Vis spectroscopy.[14][18]

    • Plot the concentration versus time. The initial rate of reaction (moles L⁻¹ s⁻¹) is determined from the slope.

    • Calculate the photon flux (I₀, in Einsteins L⁻¹ s⁻¹) using the formula: Rate_act = I₀ * Φ_act * (1 - 10^(-A)) where A is the absorbance. For optically thin solutions (A < 0.2), this simplifies to Rate_act ≈ I₀ * Φ_act * 2.303 * A.

  • Photolysis of the Test Compound:

    • Using the exact same experimental setup (cuvette, light source, distance, temperature), irradiate the solution of the test compound.

    • Monitor the decrease in the concentration of the starting material over time, as done for the actinometer.

    • Determine the initial rate of reaction for your test compound (Rate_sample).

  • Calculation of the Quantum Yield (Φu):

    • Calculate the quantum yield of your sample using the ratio of the reaction rates, corrected for the number of photons absorbed by each solution: Φ_sample = Φ_act * (Rate_sample / Rate_act) * ( (1 - 10^(-A_act)) / (1 - 10^(-A_sample)) )

    • This method provides a self-validating system, as the calculated photon flux should be consistent across experiments.[19]

Conclusion and Future Outlook

The 2,3,4-Trimethoxy-6-nitrobenzyl scaffold is an intriguing candidate for a photolabile protecting group. While direct experimental data on its quantum yield is needed for definitive characterization, we can predict its behavior based on well-established analogs. It is expected to absorb in the near-UV range, similar to the DMNB group, making it suitable for biological applications. However, its quantum yield will be highly sensitive to the precise electronic and steric environment created by the trimethoxy substitution pattern and must be carefully measured.

The ongoing development of PPGs focuses on increasing the quantum yield while simultaneously pushing the absorption wavelength further into the visible and near-infrared regions to enhance tissue penetration and minimize phototoxicity.[1] A thorough characterization of novel scaffolds like the 2,3,4-trimethoxy-6-nitrobenzyl derivative is essential for expanding the toolkit available to researchers for the precise optical control of biological and chemical systems.

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Comparative analysis of the reactivity of different substituted nitrobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Reactivity of Substituted Nitrobenzaldehydes

Introduction

Substituted benzaldehydes are foundational building blocks in organic synthesis, pivotal to the development of pharmaceuticals, agrochemicals, and specialty polymers. The reactivity of the aldehyde functional group is intricately modulated by the electronic and steric nature of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of nitrobenzaldehydes bearing additional substituents. We will explore how the potent electron-withdrawing nature of the nitro group, in concert with other substituents, dictates the kinetics and outcomes of key chemical transformations. This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a robust framework for reaction design and optimization.

The central theme of this guide is the electrophilicity of the carbonyl carbon. The reactivity of this carbon center is significantly enhanced by the presence of electron-withdrawing groups (EWGs), which pull electron density away from the carbonyl, making it more susceptible to nucleophilic attack.[1][2] Conversely, electron-donating groups (EDGs) diminish this electrophilicity.[1] The nitro group (–NO₂) is a particularly powerful EWG due to both its strong inductive (–I) and resonance (–R or –M) effects, profoundly influencing the aldehyde's chemical behavior.[3]

The Electronic Influence of the Nitro Group

The nitro group deactivates the aromatic ring towards electrophilic substitution while simultaneously activating the carbonyl carbon for nucleophilic addition.[2] This dual effect is position-dependent:

  • Ortho and Para Positions: A nitro group at the ortho or para position exerts both a strong inductive and resonance effect. The resonance effect delocalizes the ring's π-electrons onto the nitro group, creating a significant partial positive charge on the carbonyl carbon and increasing its electrophilicity.[4][5]

  • Meta Position: At the meta position, the nitro group's influence is primarily through the inductive effect, as direct resonance delocalization with the aldehyde group is not possible.[2] While still strongly activating, the effect is less pronounced than at the para position.[4]

This activation is quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants (σ). The large, positive σ values for the nitro group (σ_meta = 0.71, σ_para = 0.78) confirm its potent electron-withdrawing capacity and predict accelerated reaction rates for reactions that build up negative charge in the transition state, such as nucleophilic additions.[2][6]

Comparative Reactivity in Key Chemical Transformations

The interplay of the nitro group with other substituents creates a spectrum of reactivity. We will examine this through the lens of several fundamental reaction classes.

Nucleophilic Addition Reactions

Nucleophilic addition is the quintessential reaction of aldehydes. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.[7] EWGs stabilize the forming tetrahedral alkoxide intermediate, thereby accelerating the reaction.[8]

Studies consistently show that benzaldehydes with electron-withdrawing groups like nitro and chloro substituents exhibit significantly higher reaction rates in nucleophilic additions (e.g., Wittig, Aldol, Knoevenagel condensations) compared to unsubstituted benzaldehyde.[1] For instance, in proline-catalyzed aldol reactions, a positive correlation between the reaction rate and the electrophilicity of the benzaldehyde derivative has been observed.[9]

Data Summary: Relative Rates of Nucleophilic Addition

Substituent(s)Reaction TypeRelative Rate Constant (k/k₀)Rationale
4-NitroWittig ReactionSignificantly > 1Strong -I, -R effects enhance carbonyl electrophilicity.[1]
2,4-DinitroSchiff Base Formation> 4-NitroAdditive electron-withdrawing effects further increase reactivity.
4-Methoxy-3-nitroKnoevenagel Condensation< 4-NitroThe electron-donating methoxy group partially counteracts the activating effect of the nitro group.
4-Chloro-3-nitroCyanohydrin Formation> 4-NitroThe additional inductive withdrawal from the chloro group increases electrophilicity.

Note: Relative rates are illustrative and depend on specific reaction conditions.

Oxidation Reactions

The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a common transformation, but the effect of substituents can be complex and depends on the oxidizing agent and mechanism.[1]

In oxidations using reagents like benzyltrimethylammonium chlorobromate or certain chromium(VI) species, electron-withdrawing groups like –NO₂ are found to accelerate the reaction.[10][11] This suggests that the rate-determining step involves nucleophilic attack on the aldehyde. For example, the oxidation of para-substituted benzaldehydes by benzimidazolium fluorochromate shows a reactivity order of p-NO₂ > p-CN > p-Cl > H > p-CH₃ > p-OCH₃, which correlates well with a positive ρ value in a Hammett plot, indicating a buildup of negative charge in the transition state.[10]

However, other oxidation mechanisms may be operative. In oxidations by Vanadium(V), the trend is reversed, with electron-donating groups showing higher reactivity, suggesting a mechanism where an electron-deficient intermediate is stabilized by EDGs.

Data Summary: Oxidation of Nitrobenzaldehydes

CompoundOxidizing AgentObservationReference
4-NitrobenzaldehydePyridinium dichromateFirst-order kinetics, faster than benzaldehyde.[11]
2-NitrobenzaldehydeBenzyltrimethylammonium chlorobromateSlower than benzaldehyde, but slightly faster than the 4-nitro isomer under these specific conditions.[12]
3-NitrobenzaldehydeStandard mixed acid (H₂SO₄/HNO₃)Resistant to further oxidation under nitrating conditions.[13]
The Cannizzaro Reaction: A Case of Disproportionation

Aldehydes lacking α-hydrogens, such as nitrobenzaldehydes, undergo a base-induced disproportionation known as the Cannizzaro reaction, yielding one molecule of a primary alcohol and one of a carboxylic acid.[14] The mechanism is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[15][16]

Therefore, electron-withdrawing groups that enhance the electrophilicity of the carbonyl carbon are expected to increase the reaction rate.[17] This is clearly observed when comparing nitrobenzaldehydes to other substituted benzaldehydes. Experimental data indicates that 4-nitrobenzaldehyde is more reactive in the Cannizzaro reaction than 2-nitrobenzaldehyde.[12] In a crossed Cannizzaro reaction between meta- and para-nitrobenzaldehyde, the para isomer is preferentially oxidized because its carbonyl carbon is more electrophilic due to the stronger resonance effect of the nitro group at the para position.[4]

Experimental Protocols & Workflows

To provide a practical context, we outline a representative experimental workflow for comparing reactivity and a detailed protocol for a key transformation.

Workflow for Comparative Kinetic Analysis

The following workflow details a systematic approach to compare the oxidation rates of different substituted nitrobenzaldehydes.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis P1 Prepare Stock Solutions (Substituted Nitrobenzaldehydes, Oxidant, Acid Catalyst) P2 Thermostat Reaction Vessel (e.g., 303 K) P1->P2 R1 Initiate Reaction (Mix Reactants in Cuvette) P2->R1 R2 Monitor Reaction Progress (Spectrophotometrically at λ_max) R1->R2 R3 Record Absorbance vs. Time R2->R3 A1 Calculate Pseudo-First-Order Rate Constants (k') R3->A1 A2 Calculate Second-Order Rate Constants (k = k'/[Aldehyde]) A1->A2 A3 Construct Hammett Plot (log(k/k₀) vs. σ) A2->A3 A4 Determine Reaction Constant (ρ) A3->A4

Caption: Generalized mechanism for nucleophilic addition to an aldehyde.

The rate of the reaction is accelerated by EWGs because they delocalize and stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate. [8][18]A stronger cumulative electron-withdrawing effect from all substituents leads to a more stable intermediate and a faster reaction rate.

Conclusion

The reactivity of the aldehyde group in substituted nitrobenzaldehydes is a direct function of the electronic properties of the substituents on the aromatic ring. The powerful electron-withdrawing nitro group serves as a strong activator for reactions involving nucleophilic attack on the carbonyl carbon, such as nucleophilic additions and the Cannizzaro reaction.

The key takeaways for researchers are:

  • Activation: The presence of a nitro group significantly increases the reactivity of the benzaldehyde carbonyl group towards nucleophiles compared to unsubstituted or alkyl-substituted benzaldehydes. [1]* Positional Effects: A para-nitro group is a more potent activator than a meta-nitro group due to the contribution of resonance effects. [4]* Additive Effects: Additional electron-withdrawing substituents (e.g., -Cl, -CN) will further enhance reactivity, while electron-donating substituents (e.g., -OCH₃, -CH₃) will diminish it.

  • Mechanism-Dependence: While the trend of EWGs accelerating reactivity holds for most common aldehyde reactions, the specific oxidizing agent and reaction conditions can lead to different outcomes in oxidation reactions. [1] A thorough understanding of these principles, supported by the quantitative data and protocols presented, allows for the rational selection of substrates and the precise control of reaction conditions, which is essential for success in pharmaceutical and fine chemical synthesis.

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A Comparative Guide to the Safety and Hazards of Benzaldehyde Nitration Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Nitration

Nitrated benzaldehydes are indispensable building blocks in the synthesis of pharmaceuticals, dyes, and fine chemicals.[1] The introduction of a nitro group onto the benzaldehyde ring opens up a vast landscape of chemical transformations. However, the process of nitration, particularly on an aromatic ring bearing an aldehyde, is fraught with significant safety challenges. Nitration reactions are notoriously exothermic, and the reagents involved are highly corrosive and oxidizing.[2][3] A loss of thermal control can lead to a runaway reaction, resulting in a thermal explosion with severe consequences.[1][4]

This guide provides a critical comparison of different methodologies for the nitration of benzaldehyde, viewed through the lens of inherent safety and hazard management. We will move beyond simple procedural descriptions to analyze the underlying chemical principles that dictate the risk profile of each method. Our objective is to equip researchers, scientists, and process development professionals with the knowledge to make informed, safety-conscious decisions when selecting a nitration strategy.

Pillar 1: The Conventional Workhorse - Mixed Acid (H₂SO₄/HNO₃) Nitration

The use of a mixture of concentrated sulfuric and nitric acids is the most traditional and widely practiced method for aromatic nitration. Its efficacy lies in the potent electrophile it generates, the nitronium ion (NO₂⁺).

Causality Behind the Method: Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion. The aldehyde group on the benzaldehyde ring is electron-withdrawing, which deactivates the ring towards electrophilic attack and directs the incoming nitro group primarily to the meta position.[5]

G cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2NO3+->NO2+ - H₂O Benzaldehyde Benzaldehyde NO2+->Benzaldehyde H2O H₂O Intermediate Sigma Complex Benzaldehyde->Intermediate + NO₂⁺ Product m-Nitrobenzaldehyde Intermediate->Product - H⁺

Caption: Mechanism of mixed-acid nitration of benzaldehyde.

Hazard Analysis: The primary hazard of mixed acid nitration is its extreme exothermicity. The heat of reaction, if not effectively dissipated, can raise the temperature of the reaction mass, accelerating the reaction rate in a dangerous feedback loop known as a thermal runaway.[2] This can lead to violent decomposition, over-pressurization of the reactor, and the formation of unstable, poly-nitrated byproducts.[4]

  • Thermal Runaway: The adiabatic temperature rise (ΔTad) for nitration reactions can be substantial, meaning that in a scenario with no heat loss, the temperature could increase to dangerous levels.[6][7]

  • Corrosivity: Concentrated sulfuric and nitric acids are severely corrosive to human tissue and many materials of construction.[3]

  • Waste Generation: The process generates large volumes of spent acid, posing a significant environmental and disposal challenge.[8][9]

  • Selectivity vs. Hazard: While the standard procedure yields mainly 3-nitrobenzaldehyde, increasing the proportion of nitric acid can enhance the yield of the 2-nitro (ortho) isomer.[1][10] However, this adjustment also increases the concentration of the nitrating agent, thereby elevating the overall process hazard.[1][11]

Experimental Protocol 1: Synthesis of 3-Nitrobenzaldehyde (Meta-Selective)

This protocol is for informational purposes and should only be performed by trained professionals with appropriate safety measures.

  • Preparation: In a three-neck flask equipped with a mechanical stirrer, internal thermometer, and a pressure-equalizing dropping funnel, add 19 mL of concentrated sulfuric acid (H₂SO₄).

  • Cooling: Cool the flask in an ice-salt bath to below 5°C.

  • Nitrating Mixture Formation: While maintaining the low temperature, slowly add 8.7 mL of fuming nitric acid (HNO₃) to the sulfuric acid with vigorous stirring. The temperature must be strictly controlled and not allowed to exceed 10°C.[12]

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, add 10.6 g (10.2 mL) of benzaldehyde dropwise via the addition funnel. The rate of addition must be carefully controlled to maintain the internal temperature between 5°C and 15°C.[10] This step is highly exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large volume (e.g., 500 g) of crushed ice with stirring. This step is also exothermic and must be done cautiously.[10]

  • Isolation: The precipitated crude product is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then washed with a cold, dilute sodium bicarbonate solution to remove residual acid.[11]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene/petroleum ether.[12]

Pillar 2: Greener & Alternative Nitrating Systems

The significant hazards and environmental concerns associated with mixed acid have driven research into alternative nitration methods, guided by the principles of green chemistry.[13] These methods aim to substitute hazardous reagents, reduce waste, and operate under milder conditions.

1. Solid-Supported Reagents

Causality Behind the Method: This approach involves using a nitrating agent, such as bismuth nitrate (Bi(NO₃)₃) or copper nitrate (Cu(NO₃)₂), deposited on a solid support like montmorillonite clay or silica gel.[8] The solid support provides a high surface area for the reaction and can modulate the reactivity of the nitrating agent, often leading to improved selectivity and milder reaction conditions. The need for large quantities of corrosive liquid acids is eliminated.

Hazard Analysis:

  • Improved Safety: The primary safety benefit is the avoidance of bulk, corrosive mixed acids, drastically reducing the risk of spills and simplifying handling. The overall exotherm is often more manageable.

  • Reduced Waste: This methodology aligns with green chemistry principles by minimizing acid waste.[8][13]

  • New Considerations: While safer in some respects, users must consider the toxicity and disposal requirements of the metal salts used. The stability of the supported reagent under reaction conditions must also be evaluated.

2. Nitric Acid and Acetic Anhydride

This combination generates acetyl nitrate in situ, a powerful nitrating agent. While effective, this mixture is notoriously hazardous and not recommended without specialized safety infrastructure.

Hazard Analysis:

  • Extreme Explosion Hazard: The combination of nitric acid and acetic anhydride can undergo thermal runaway and detonate violently.[14] Acetyl nitrate is thermally unstable and highly sensitive. This method presents a severe risk that often outweighs its synthetic utility for this substrate.

Pillar 3: Inherent Safety by Design - Continuous Flow Nitration

The most significant advance in nitration safety comes from a paradigm shift in reactor technology: moving from large batch reactors to continuous flow microreactors. This approach embodies the principles of Inherently Safer Design (ISD) , which seeks to eliminate hazards at their source rather than controlling them with add-on safety systems.[15][16]

Causality Behind the Method: Continuous flow reactors utilize channels with very small diameters (typically sub-millimeter). Reagents are pumped continuously, mixing and reacting in these small channels. The core principle being applied is Minimization (or Intensification) —at any given moment, only a very small volume of the reaction mixture exists within the reactor.[17][18]

G cluster_0 Reagent Delivery cluster_1 Controlled Reaction PumpA Pump A (Benzaldehyde) Mixer Micromixer Superior Mixing PumpA->Mixer:f0 PumpB Pump B (Nitrating Agent) PumpB->Mixer:f0 Reactor Reactor Coil (in Thermostat Bath) Superior Heat Transfer Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection G Start Select Nitration Strategy for Benzaldehyde Q1 Is Inherent Safety the Top Priority? Start->Q1 Q2 Goal: Large-Scale Meta-Isomer Production? Q1->Q2 No A1 Implement Continuous Flow Nitration Q1->A1 Yes Q3 Goal: Green Chemistry & Avoiding Mixed Acid? Q2->Q3 No A2 Use Traditional Mixed Acid with Strict Engineering Controls (Calorimetry, Cooling) Q2->A2 Yes A3 Explore Solid-Supported Reagents (e.g., Bi(NO₃)₃/Clay) Q3->A3 Yes A4 Re-evaluate Priorities: Can scale be achieved via continuous flow numbering-up? Q3->A4 No

Caption: Decision logic for selecting a benzaldehyde nitration method.

Conclusion

While the mixed acid nitration of benzaldehyde remains a foundational method in organic synthesis, its significant safety and environmental hazards cannot be overlooked. A thorough understanding of the potential for thermal runaway is critical for any researcher employing this technique. Modern approaches offer a much safer path forward. Green chemistry alternatives, such as solid-supported reagents, successfully mitigate the hazards associated with handling large volumes of corrosive acids. However, the most profound improvement in safety is achieved through process intensification using continuous flow microreactors. By fundamentally redesigning the process to minimize the inventory of hazardous materials and provide superior thermal control, continuous flow technology transforms nitration from a high-risk operation into a manageable and inherently safer process. For any new process development involving the nitration of benzaldehydes, a "flow-first" approach is strongly recommended as the safest and most reliable path forward.

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  • Scheme of aldehyde group assistance in the nitration of benzaldehyde. (n.d.).
  • Improving the selectivity of nitration in benzaldehyde deriv
  • A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde. (2025). Benchchem.

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A Comparative Guide to the Synthesis of 2,3,4-Trimethoxy-6-nitrobenzaldehyde: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2,3,4-Trimethoxy-6-nitrobenzaldehyde is a valuable building block in the synthesis of various pharmaceutical compounds, making the choice of its synthetic pathway a critical decision impacting cost, time, and safety. This guide provides an in-depth, objective comparison of the most common synthetic routes to this important molecule, offering detailed experimental protocols, a thorough cost-benefit analysis, and essential safety and environmental considerations to inform your selection.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a multi-step challenge requiring careful consideration of starting material availability, reaction efficiency, and the handling of hazardous reagents. The core of the synthesis involves the formation of the 2,3,4-trimethoxybenzaldehyde intermediate, followed by a regioselective nitration. This guide will dissect two primary pathways, starting from commercially available precursors: 2,3,4-trihydroxybenzaldehyde and pyrogallol.

Pathway 1: The Direct Approach - Synthesis from 2,3,4-Trihydroxybenzaldehyde

This pathway is a more direct route, involving a one-pot methylation of the commercially available 2,3,4-trihydroxybenzaldehyde, followed by the nitration of the resulting 2,3,4-trimethoxybenzaldehyde.

Step 1: Methylation of 2,3,4-Trihydroxybenzaldehyde

The key transformation in this step is the exhaustive methylation of the three phenolic hydroxyl groups. The use of dimethyl sulfate, a potent methylating agent, in the presence of a strong base is a common and effective method.

  • In a well-ventilated fume hood, to a stirred solution of 2,3,4-trihydroxybenzaldehyde (1 mole) in a suitable solvent such as acetone or THF, add a strong base like anhydrous potassium carbonate (3.5 moles).

  • Slowly add dimethyl sulfate (3.3 moles) dropwise to the suspension, maintaining the temperature below 40°C using an ice bath. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • The filtrate is then concentrated under reduced pressure to yield the crude 2,3,4-trimethoxybenzaldehyde.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Dimethyl Sulfate: Chosen for its high reactivity and efficiency as a methylating agent. However, it is highly toxic and carcinogenic, necessitating strict safety precautions.[1][2]

  • Potassium Carbonate: A cost-effective and sufficiently strong base to deprotonate the phenolic hydroxyl groups, facilitating the nucleophilic attack on the dimethyl sulfate.

  • Temperature Control: Crucial to prevent runaway reactions and minimize side product formation.

Step 2: Nitration of 2,3,4-Trimethoxybenzaldehyde

The final step introduces the nitro group at the C6 position. The electron-donating methoxy groups activate the aromatic ring, making it susceptible to electrophilic nitration. The regioselectivity is directed by the existing substituents.

  • In a flask equipped with a dropping funnel and a magnetic stirrer, cool a mixture of concentrated nitric acid (70%) and glacial acetic acid (1:2 v/v) to 0-5°C in an ice-salt bath.

  • Dissolve 2,3,4-trimethoxybenzaldehyde (1 mole) in a minimal amount of glacial acetic acid.

  • Add the solution of the aldehyde dropwise to the cold nitrating mixture over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The yellow precipitate of this compound is collected by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Purify the crude product by recrystallization from ethanol.

  • Nitric Acid/Acetic Acid Mixture: This provides a controlled source of the nitronium ion (NO₂⁺), the electrophile for the nitration reaction. Acetic acid serves as a solvent and moderates the reactivity of the nitric acid.

  • Low Temperature: Essential to control the rate of the highly exothermic nitration reaction and to prevent over-nitration or degradation of the starting material and product.

Diagram of Pathway 1

Pathway 1: From 2,3,4-Trihydroxybenzaldehyde start 2,3,4-Trihydroxybenzaldehyde intermediate 2,3,4-Trimethoxybenzaldehyde start->intermediate Methylation (CH₃)₂SO₄, K₂CO₃ product This compound intermediate->product Nitration HNO₃, CH₃COOH Pathway 2: From Pyrogallol start Pyrogallol intermediate1 1,2,3-Trimethoxybenzene start->intermediate1 Methylation (CH₃)₂SO₄, K₂CO₃ intermediate2 2,3,4-Trimethoxybenzaldehyde intermediate1->intermediate2 Vilsmeier-Haack POCl₃, DMF product This compound intermediate2->product Nitration HNO₃, CH₃COOH

Sources

A Multi-Modal Spectroscopic Guide to the Structural Confirmation of 2,3,4-Trimethoxy-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the fields of medicinal chemistry and materials science, the precise molecular architecture of a synthetic compound dictates its function, efficacy, and safety. For substituted aromatic compounds like 2,3,4-Trimethoxy-6-nitrobenzaldehyde, a key intermediate in various synthetic pathways, absolute certainty of its structure is paramount.[1][2] The presence of multiple substituents on the benzene ring gives rise to a high potential for isomerism, where even a minor shift in a substituent's position can drastically alter the molecule's chemical and biological properties. This guide provides a comprehensive, multi-technique spectroscopic workflow to unequivocally confirm the structure of this compound, contrasting its expected spectral data with that of plausible alternatives to demonstrate the power of a holistic analytical approach.

This document is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental choice. We will dissect the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), demonstrating how their combined data creates a self-validating system for structural elucidation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment and connectivity of atoms. For a molecule with the nuanced substitution pattern of this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a direct count and environmental analysis of the hydrogen atoms in the molecule. The substitution pattern—with substituents at positions 2, 3, 4, and 6—leaves only one proton on the aromatic ring at position 5. This leads to a highly simplified and diagnostic aromatic region.

Expected Spectral Features:

  • Aldehyde Proton (-CHO): The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the benzene ring. It is expected to appear as a sharp singlet significantly downfield, typically in the range of δ 9.8–10.5 ppm.[3]

  • Aromatic Proton (Ar-H): The lone proton at the C5 position will appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the surrounding groups: the electron-donating methoxy group at C4 and the strongly electron-withdrawing nitro group at C6. This environment will likely place its signal in the δ 7.5–8.0 ppm region.

  • Methoxy Protons (-OCH₃): The molecule contains three distinct methoxy groups. Due to their different positions relative to the electron-withdrawing nitro and aldehyde groups, they will experience slightly different electronic environments and thus appear as three separate singlets. They are expected in the δ 3.8–4.1 ppm range.[4]

Comparative Analysis: The true power of NMR lies in its ability to distinguish between isomers. For instance, a hypothetical isomer like 2,4,5-Trimethoxy-6-nitrobenzaldehyde would feature two aromatic protons that would appear as doublets due to ortho-coupling, a stark contrast to the single aromatic singlet expected for our target compound.

Proton Type Expected Chemical Shift (δ, ppm) for this compoundMultiplicity
Aldehyde (-CHO)9.8 – 10.5Singlet (s)
Aromatic (C5-H)7.5 – 8.0Singlet (s)
Methoxy (-OCH₃)3.8 – 4.1Three distinct singlets (s)
¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule. With ten carbon atoms in unique chemical environments, ten distinct signals are expected.

Expected Spectral Features:

  • Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically between δ 185–195 ppm.[5]

  • Aromatic Carbons (C-Ar): Six signals are expected for the six aromatic carbons. The carbons bearing the methoxy groups (C2, C3, C4) will be shielded relative to a standard benzene ring, while the carbons attached to the nitro (C6) and aldehyde (C1) groups will be deshielded. The single protonated carbon (C5) will be identifiable using a DEPT-135 experiment, which displays CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, with quaternary carbons being absent.

  • Methoxy Carbons (-OCH₃): The three methoxy carbons will appear in the upfield region of the spectrum, typically between δ 55–65 ppm.

Carbon Type Expected Chemical Shift (δ, ppm)
Aldehyde (C=O)185 – 195
Aromatic (C-NO₂)150 – 155
Aromatic (C-O)140 – 160
Aromatic (C-CHO)130 – 140
Aromatic (C-H)110 – 125
Methoxy (-OCH₃)55 – 65

Part 2: Infrared (IR) Spectroscopy – Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Key Absorptions: The structure of this compound contains several IR-active functional groups that produce a characteristic spectral fingerprint.

  • Aldehyde C-H Stretch: A hallmark of aldehydes, this feature typically appears as two weak to medium bands (a Fermi doublet) around 2850 cm⁻¹ and 2750 cm⁻¹.[3]

  • Carbonyl (C=O) Stretch: The strong electron-withdrawing effect of the nitro group and the aromatic ring will influence the position of the aldehyde carbonyl stretch. It is expected to be a very strong, sharp absorption in the range of 1690–1715 cm⁻¹.

  • Nitro (N-O) Stretches: The nitro group gives rise to two distinct, strong absorptions: an asymmetric stretch around 1520–1560 cm⁻¹ and a symmetric stretch around 1340–1370 cm⁻¹.[3]

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450–1600 cm⁻¹ region are characteristic of the benzene ring.

  • C-O Stretches: The aryl-alkyl ether linkages of the methoxy groups will produce strong C-O stretching bands, typically in the 1200–1275 cm⁻¹ (asymmetric) and 1000–1075 cm⁻¹ (symmetric) regions.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)Intensity
AldehydeC-H Stretch~2850 & ~2750Weak-Medium
AldehydeC=O Stretch1690 - 1715Strong
NitroN-O Asymmetric Stretch1520 - 1560Strong
NitroN-O Symmetric Stretch1340 - 1370Strong
AromaticC=C Stretches1450 - 1600Medium-Weak
MethoxyC-O Stretch1000 - 1275Strong

Part 3: Mass Spectrometry (MS) – The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps in confirming its overall structure and connectivity.

Expected Mass Spectrum: For C₁₀H₁₁NO₆, the calculated monoisotopic mass is 241.0586 Da.[6]

  • Molecular Ion Peak ([M]⁺•): A high-resolution mass spectrometry (HRMS) experiment should show a prominent molecular ion peak at m/z 241.0586, confirming the elemental composition.

  • Key Fragmentation Patterns: The structure is expected to fragment in a predictable manner under electron ionization (EI) or collision-induced dissociation (CID). Key expected fragments include:

    • [M - •CH₃]⁺: Loss of a methyl radical from a methoxy group (m/z 226).

    • [M - •NO₂]⁺: Loss of a nitro radical (m/z 195). This would be a significant fragment, confirming the presence of the nitro group.

    • [M - CHO]⁺: Loss of the formyl radical (m/z 212).

    • Further fragmentation could involve sequential losses of methyl groups or carbon monoxide.

Ion m/z (Expected) Identity
[M]⁺•241Molecular Ion
[M - •CH₃]⁺226Loss of a methyl group
[M - •NO₂]⁺195Loss of a nitro group
[M - CHO]⁺212Loss of the aldehyde group

Synthesizing the Data: A Unified Workflow for Structural Confirmation

G cluster_0 Spectroscopic Data cluster_1 Structural Features NMR_H ¹H NMR: - Aldehyde H (s, ~10.1 ppm) - Aromatic H (s, ~7.8 ppm) - 3x OMe H (3s, ~3.9 ppm) Aldehyde Aldehyde Group (-CHO) NMR_H->Aldehyde Framework Substituted Benzene Ring (C₆H₁) NMR_H->Framework Methoxy Three Methoxy Groups (-OCH₃) NMR_H->Methoxy NMR_C ¹³C NMR: - Carbonyl C (~190 ppm) - 10 unique signals NMR_C->Aldehyde NMR_C->Framework NMR_C->Methoxy IR IR: - C=O (~1700 cm⁻¹) - NO₂ (~1540, 1350 cm⁻¹) - C-H Aldehyde (~2850, 2750 cm⁻¹) IR->Aldehyde Nitro Nitro Group (-NO₂) IR->Nitro MS MS: - M⁺• at m/z 241 - Fragments at m/z 195 (-NO₂) MS->Nitro Confirmed_Structure Confirmed Structure: This compound Aldehyde->Confirmed_Structure Nitro->Confirmed_Structure Framework->Confirmed_Structure Methoxy->Confirmed_Structure

Caption: A workflow diagram illustrating how data from multiple spectroscopic techniques converge to confirm specific structural features of the target molecule.

Experimental Protocols

Protocol 1: NMR Spectroscopy Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Scans: 16-64 scans.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Scans: 1024-4096 scans.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 0 to 220 ppm.

    • Proton Decoupling: Apply broadband proton decoupling during acquisition.

Protocol 2: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
  • Sample Preparation: Place a small, solid amount of the sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Acquisition:

    • Scans: 16-32 scans.

    • Resolution: 4 cm⁻¹.

    • Range: 4000-400 cm⁻¹.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Acquisition:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Mass Range: m/z 50-500.

    • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to ensure high mass accuracy.

Conclusion

The structural validation of this compound is not achieved by a single "magic bullet" technique. Rather, it is the result of a methodical, multi-pronged analytical approach. The unambiguous identification of the aldehyde, nitro, and three distinct methoxy groups by IR spectroscopy, combined with the precise connectivity and isomeric differentiation provided by ¹H and ¹³C NMR, and confirmed by the exact molecular weight from HRMS, constitutes an irrefutable body of evidence. This guide provides the framework for such an analysis, emphasizing the synergy between techniques to ensure the highest level of scientific integrity for researchers in the chemical and pharmaceutical sciences.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry website.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4-Trimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2,3,4-trimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Poonia, K., et al. (2012). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Pure & Applied Physics.
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  • National Institute of Standards and Technology. (n.d.). 2,4,6-Trimethoxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

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  • Vidhya, R. S., & Rathika Nath, G. (2017). Synthesis Characterization and Biological Application of 2,3,4-Trimethoxy Benzaldehyde Semicarbazone Co(II) Metal Ions. Chemical Science Journal.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,3,4-Trimethoxy-6-nitrobenzaldehyde using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous validation of synthesized intermediates is a cornerstone of robust and reproducible research. The purity of a starting material like 2,3,4-Trimethoxy-6-nitrobenzaldehyde directly impacts the yield, impurity profile, and ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, scientifically grounded approach to validating the purity of this specific nitroaromatic compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, compare HPLC with alternative analytical techniques, and provide actionable, data-driven protocols.

The validation of analytical methods is a regulatory requirement in the pharmaceutical industry to ensure the quality and consistency of drug products.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for assessing the assay and organic impurities of drug substances and products due to its high resolution, sensitivity, and versatility.[2][3]

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity validation method begins with an understanding of the synthetic route and the potential impurities that may arise. This compound is typically synthesized from 2,3,4-trimethoxybenzaldehyde. A common synthetic approach involves the nitration of 2,3,4-trimethoxybenzaldehyde.[4][5][6]

From this, we can anticipate several classes of impurities:

  • Unreacted Starting Material: Residual 2,3,4-trimethoxybenzaldehyde.

  • Regioisomers: Nitration at other positions on the aromatic ring, such as 2,3,4-Trimethoxy-5-nitrobenzaldehyde.

  • Over-nitrated or Under-nitrated Species: Introduction of more than one nitro group or incomplete nitration.

  • By-products from Side Reactions: Oxidation of the aldehyde to a carboxylic acid or other degradation products.

A successful HPLC method must be able to resolve the main peak of this compound from all these potential impurities.

HPLC Method Development: A Rationale-Driven Approach

For a moderately polar, non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[3] The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[3]

Experimental Protocol: RP-HPLC Method for Purity Validation
ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)A C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte and its potential impurities.[7]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution is employed to effectively separate compounds with a range of polarities. Formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing, and provides a source of protons for mass spectrometry if used for peak identification.[8]
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (equilibration)This gradient profile allows for the elution of more polar impurities early in the run, followed by the main analyte, and finally, any less polar by-products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.[8]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmThe nitroaromatic and benzaldehyde functionalities exhibit strong UV absorbance at this wavelength, allowing for sensitive detection of the main compound and related impurities.[8]
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.
Sample Preparation Accurately weigh and dissolve ~10 mg of the sample in 10 mL of acetonitrile (1 mg/mL). Dilute to a final concentration of 0.1 mg/mL with the mobile phase. Filter through a 0.45 µm syringe filter.[3]Acetonitrile is a common and effective solvent for this class of compounds. Filtering the sample prevents particulates from damaging the column.

This proposed method is based on established protocols for the analysis of related nitroaromatic compounds.[8][9][10]

Workflow for HPLC Purity Validation

Caption: Workflow for HPLC purity validation of this compound.

Method Validation: Ensuring Trustworthiness and Reliability

A developed HPLC method must be validated to ensure it is suitable for its intended purpose.[1] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[11][12]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can distinguish the analyte from potential impurities.The analyte peak should be well-resolved from all other peaks.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy To determine the closeness of the measured value to the true value.80-120% recovery for assay.[13]
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.[11]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.[11]

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can provide complementary information or may be more suitable in specific situations.[14][15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a high-resolution technique suitable for volatile and semi-volatile compounds.[7][10]

  • Advantages: Excellent for identifying unknown volatile impurities due to the mass spectral data. High sensitivity.

  • Disadvantages: this compound has a relatively high molecular weight and may not be sufficiently volatile for GC analysis without derivatization.[3] Thermally labile impurities may degrade in the hot injector.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information about the molecule.

  • Advantages: Can identify and quantify impurities without the need for a reference standard for each impurity (qNMR). Provides unambiguous structural confirmation.

  • Disadvantages: Lower sensitivity compared to HPLC. May not detect impurities present at very low levels.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique.[15]

  • Advantages: Useful for rapid reaction monitoring and qualitative assessment of purity.

  • Disadvantages: Not a quantitative technique. Lower resolution compared to HPLC.

Decision Matrix for Analytical Technique Selection

Analytical_Technique_Selection Start Purity Validation of This compound Decision1 Need for Quantitative Purity Data? Start->Decision1 Decision2 Are Volatile Impurities a Concern? Start->Decision2 Decision3 Need for Structural Confirmation? Start->Decision3 HPLC HPLC Decision1->HPLC Yes TLC TLC Decision1->TLC No (Qualitative) Decision2->HPLC No GCMS GC-MS Decision2->GCMS Yes Decision3->HPLC No NMR NMR Decision3->NMR Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Comparative Data Summary

ParameterHPLC-UVGC-MSNMRTLC
Primary Use Quantitative PurityIdentification of VolatilesStructural ElucidationQualitative Monitoring
Volatility Requirement LowHighNoneLow
Sensitivity HighVery HighLowModerate
Quantitative YesYes (with standards)Yes (qNMR)No
Resolution HighVery HighLowLow

Conclusion

For the routine and robust purity validation of synthesized this compound, RP-HPLC with UV detection is the recommended method . It provides a reliable, sensitive, and quantitative assessment of the main component and its non-volatile, process-related impurities.[3] The method's high resolution allows for accurate quantification, making it ideal for quality control in a pharmaceutical development setting.[3]

GC-MS and NMR serve as invaluable complementary techniques. GC-MS is superior for the identification of unknown volatile or semi-volatile impurities, while NMR provides definitive structural confirmation of the synthesized compound and can be used for quantitative analysis of major impurities.[7][15] A multi-faceted approach, leveraging the strengths of each technique, will provide the most comprehensive understanding of the purity profile of this compound, ensuring the quality and integrity of downstream applications.

References

  • International Conference on Harmonization. Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Taylor & Francis Online. DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. [Link]

  • MicroSolv. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • Sinoshiny. How to test the purity of benzaldehyde? [Link]

  • Scilit. Development of SPME-HPLC methodology for detection of nitroexplosives. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Preprints.org. High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • NIH. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]

  • RSC Publishing. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]

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  • Preparation method of medical intermedi
  • Google Patents. Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
  • ResearchGate. Synthesis Characterization and Biological Application of 2,3,4-Trimethoxy Benzaldehyde Semicarbazone Co(II) Metal Ions. [Link]

  • Google Patents. Method for preparing 2,3,4-trimethoxybenzaldehyde.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,3,4-Trimethoxy-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for every researcher. The proper disposal of specialized reagents like 2,3,4-Trimethoxy-6-nitrobenzaldehyde is not merely a procedural task but a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to empower you, the researcher, to manage this chemical waste stream confidently and responsibly.

Hazard Assessment and Characterization: Understanding the Risk

Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted from the manufacturer, we can infer its likely hazard profile from structurally similar aromatic nitro compounds and benzaldehydes.

  • Toxicity and Irritation: Aromatic nitro compounds are often classified as toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[1] Benzaldehyde derivatives can cause serious skin and eye irritation.[2][3][4] Therefore, it is crucial to treat this compound as hazardous.

  • Reactivity: Nitro compounds are oxidizing agents and can be reactive.[5] Some are even potentially explosive under specific conditions (e.g., picric acid).[6][7] While this specific benzaldehyde is not expected to be explosive under normal laboratory conditions, its reactivity potential necessitates that it is never mixed with other incompatible waste streams.

  • Environmental Hazard: Many synthetic organic compounds are harmful to aquatic life with long-lasting effects.[1] Discharge into the environment, including down the drain, must be strictly avoided.[2][7]

Based on these characteristics, this compound must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) and relevant state and local regulations.[8][9]

Immediate Safety & Personal Protective Equipment (PPE)

Handling this compound, whether in pure form or as waste, requires stringent adherence to safety protocols to prevent exposure.

  • Engineering Controls: All handling and preparation of waste should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[2] An eyewash station and safety shower must be readily accessible.[10]

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2]

    • Hand Protection: Chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling.[2]

    • Body Protection: A standard laboratory coat.

    • Respiratory Protection: Not typically required when handling small quantities in a fume hood. If weighing out large quantities of solid material, a NIOSH-approved respirator may be necessary.

Parameter Guideline Primary Rationale
Hazard Classification Hazardous Waste (Presumed Toxic, Irritant)Protection of personnel and environmental compliance.
Primary Exposure Routes Ingestion, Inhalation, Skin/Eye ContactAromatic nitro compounds can exhibit systemic toxicity.[1]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatPrevents direct contact with skin and eyes.[2]
Handling Location Certified Chemical Fume HoodMinimizes inhalation risk.[2]
Drain Disposal Strictly Prohibited Prevents environmental contamination and damage to waterways.[5][7]
Trash Disposal Strictly Prohibited Solid hazardous waste must be incinerated or treated.[11]
Step-by-Step Disposal Protocol: From Benchtop to Pickup

This protocol ensures compliance with federal and local regulations for managing hazardous waste from its point of generation to its final disposal.[9][12]

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[5][13]

  • Location: The SAA must be under the direct control of laboratory personnel—typically within the same room where the waste is generated.[5][8]

  • Secondary Containment: Place the waste container within a larger, chemically compatible secondary containment bin to prevent the spread of spills.[14]

  • Signage: Clearly label the area with a "Hazardous Waste" sign.[15]

Proper containment is crucial to prevent leaks and reactions.

  • Container Selection: Use a container made of compatible material (e.g., a high-density polyethylene (HDPE) plastic jug for solutions or a wide-mouthed glass jar for solids) with a secure, screw-top lid.[13][14] The original manufacturer's container is often a suitable choice if it is in good condition.[13] Never use food containers.[13]

  • Condition: Ensure the container is clean, dry, and free from damage.

Accurate labeling is a strict regulatory requirement and is vital for safety.[12][15]

  • Timing: Affix a hazardous waste label to the container before adding any waste.

  • Required Information: The label must include:

    • The words "Hazardous Waste" .[9][15]

    • The full chemical name: "this compound" . Avoid abbreviations or formulas.

    • A clear indication of the hazards (e.g., checking boxes for "Toxic" and "Irritant"). Pictograms can also be used.[12][15]

    • The date when the first drop of waste was added (the "Accumulation Start Date").[9]

    • An approximate percentage of each constituent if it is a mixed waste stream.

  • Segregation: Collect only compatible waste in the container. DO NOT mix this compound waste with:

    • Acids or bases (unless part of a documented neutralization procedure).

    • Strong reducing agents.

    • Other reactive chemical classes.[6][14]

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[13][14] This prevents the release of vapors and protects the integrity of the contents.

  • Fill Level: Do not fill the container beyond 90% capacity to allow for expansion of the contents.[13]

Laboratory-generated hazardous waste must be disposed of through a licensed hazardous waste disposal company, a process typically managed by your institution's Environmental Health & Safety (EHS or EHRS) department.[5]

  • Request Pickup: Once the container is full or has been in the SAA for nearly one year (regulations may vary), submit a chemical waste pickup request to your EHS department.[5]

  • Provide Information: You will need to provide all the information from the waste label for the disposal manifest.

  • Final Transport: EHS personnel or a licensed transporter will then collect the waste from your SAA and move it to a Central Accumulation Area (CAA) before it is transported off-site for final disposal, typically via high-temperature incineration.[12][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (e.g., residual solid, contaminated labware) B Characterize as Hazardous Waste? A->B C Select Compatible Waste Container (e.g., HDPE, Glass) B->C Yes K Prohibited Disposal Routes (Drain, Regular Trash) B->K Unsure? Assume YES D Affix Hazardous Waste Label (BEFORE adding waste) C->D E Add Waste to Container in Satellite Accumulation Area (SAA) D->E F Keep Container Securely Closed (Open only when adding waste) E->F G Is Container >90% Full OR Accumulation > 1 Year? F->G H Continue Accumulation in SAA G->H No I Submit Waste Pickup Request to Institutional EHS/EHRS G->I Yes H->G J EHS Collects Waste for Off-Site Disposal (e.g., Incineration) I->J

Disposal Workflow for this compound

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential to mitigate hazards.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a dustpan. Avoid creating dust.[2]

    • Place the collected material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol) and paper towels. The contaminated cleaning materials must also be disposed of as hazardous waste.

  • Large Spill or Spill of Solution:

    • Evacuate the immediate area and alert others.

    • If the spill is significant or you are not trained to handle it, contact your institution's EHS emergency line immediately.

    • Prevent the material from entering drains.[2]

    • If trained, use a chemical spill kit with an appropriate absorbent to contain and clean up the spill. All cleanup materials are considered hazardous waste.

By adhering to these rigorous, well-defined procedures, you not only ensure the safety of yourself and your colleagues but also uphold the scientific community's commitment to environmental responsibility. Always remember that your institution's EHS department is your most valuable resource for any questions regarding chemical safety and waste disposal.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA. [Link]

  • Voelker, R. (n.d.). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Cossart, T. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. MedicalLab Management. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

Safeguarding Your Research: A Practical Guide to Handling 2,3,4-Trimethoxy-6-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Ensuring the safety of the researchers who handle these materials is paramount. This guide provides essential, immediate safety and logistical information for handling 2,3,4-Trimethoxy-6-nitrobenzaldehyde (CAS No. 52978-83-3), a compound with significant potential in organic synthesis.

Hazard Recognition: A Synthesis of Structural Analogs

The primary principle of chemical safety is to understand the potential risks. Based on its constituent parts, this compound should be handled as a compound that presents the following potential hazards:

  • Skin Irritation: Aldehyde functionalities can be irritating to the skin upon contact.[1]

  • Serious Eye Irritation: As a fine powder, the compound poses a significant risk of causing serious irritation or damage if it comes into contact with the eyes.[1]

  • Respiratory Irritation: Inhalation of the dust may lead to irritation of the respiratory tract.[1]

  • Harmful if Swallowed: Aromatic nitro compounds are often classified as harmful if ingested.[2]

  • Aquatic Toxicity: Many nitroaromatic compounds exhibit toxicity to aquatic life with long-lasting effects.

Therefore, all handling procedures must be designed to prevent dust formation and avoid all direct contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and non-negotiable. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

Body PartRequired PPERationale for Use
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles provide a seal against dust and splashes. A face shield is required when handling larger quantities (>1g) to protect the entire face.[3]
Hands Nitrile GlovesProvides a chemical barrier against skin contact. Gloves must be inspected before use and changed immediately if contaminated.[1]
Body Fully-Buttoned Laboratory CoatProtects skin and personal clothing from accidental spills and contamination.
Respiratory N/A (with engineering controls)All handling of the solid must be performed within a certified chemical fume hood to prevent inhalation of dust.[1]

Operational Plan: From Storage to Use

A systematic workflow is essential to minimize exposure and ensure procedural integrity.

Receiving and Storage:

Upon receipt, visually inspect the container for any damage. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4]

Workflow for Weighing and Handling:

The following diagram outlines the mandatory workflow for handling the solid compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood 2. Verify Fume Hood is Operational prep_ppe->prep_hood prep_setup 3. Prepare Work Area (Clean surface, gather equipment) prep_hood->prep_setup handle_weigh 4. Carefully Weigh Compound (Use anti-static weigh boat) prep_setup->handle_weigh handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer handle_clean 6. Decontaminate Spatula and Weigh Boat handle_transfer->handle_clean cleanup_waste 7. Dispose of Contaminated Waste in Labeled Bag handle_clean->cleanup_waste cleanup_area 8. Clean and Decontaminate Work Surface cleanup_waste->cleanup_area cleanup_ppe 9. Doff PPE Correctly (Gloves last) cleanup_area->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe Handling Workflow for this compound.

Emergency Procedures: Immediate First Aid

In the event of an accidental exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.

Disposal Plan: Environmental Responsibility

All waste materials contaminated with this compound, including used gloves, weigh boats, and paper towels, must be considered hazardous waste.

  • Containment: Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste bag or container.

  • Disposal: Dispose of the contents and the container in accordance with all local, state, and federal regulations at an approved waste disposal plant.[2] Do not allow the product to enter drains or waterways.

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring the well-being of your entire team.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (2025, September 25). This compound. Retrieved from [Link]

  • LookChem. (n.d.). Cas 52978-83-3, this compound. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.